molecular formula C9H10ClN B1357077 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 267242-99-9

2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B1357077
CAS No.: 267242-99-9
M. Wt: 167.63 g/mol
InChI Key: JOJFZYVLQKMUQD-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine is a useful research compound. Its molecular formula is C9H10ClN and its molecular weight is 167.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c1-6-5-9(10)11-8-4-2-3-7(6)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJFZYVLQKMUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1CCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594699
Record name 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267242-99-9
Record name 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry and drug development. The pyridine scaffold is a cornerstone in pharmaceuticals, and its derivatives are integral to numerous therapeutic agents.[1] This document delineates the core physicochemical properties, provides a detailed, field-proven synthetic protocol, outlines robust analytical characterization methodologies, discusses its applications as a pivotal intermediate, and establishes stringent safety and handling procedures. The primary audience for this guide includes organic chemists, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile building block.

Core Compound Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental to its successful application in research and development. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 267242-99-9[2][3]
Molecular Formula C₉H₁₀ClN[2][4]
Molecular Weight 167.64 g/mol [2][3]
IUPAC Name This compound[2][3]
Melting Point 41-42 °C[2]
Boiling Point 264.8 ± 40.0 °C (Predicted)[2]
Density 1.1 ± 0.1 g/cm³[2]
XLogP3 2.532[2]
DSSTox ID DTXSID80594699[2][3]

Synthesis Pathway and Experimental Protocol

The synthesis of substituted cyclopenta[b]pyridines is a critical task for accessing novel chemical space. While multiple routes can be envisioned, a robust and scalable approach often involves a cyclization reaction. The Vilsmeier-Haack reaction, a powerful tool for formylating electron-rich compounds and inducing cyclization to form chloro-heterocycles, serves as an excellent foundation. A related synthesis for the unmethylated analog has been demonstrated to be effective, achieving a good overall yield.[5]

The proposed synthesis starts from N-cyclopentenyl-N-benzylacetamide and proceeds through a Vilsmeier cyclization. This choice is predicated on the reliability of the Vilsmeier reagent (generated from phosphorus oxychloride and DMF) to act as both a cyclizing and chlorinating agent, providing a direct route to the desired chloro-pyridine core.

Detailed Step-by-Step Synthesis Protocol

Objective: To synthesize this compound.

Materials:

  • N-benzyl-N-cyclopentenylacetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Protocol:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Cyclization Reaction: Dissolve N-benzyl-N-cyclopentenylacetamide (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add the substrate solution to the Vilsmeier reagent dropwise at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 12-16 hours.[5] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Once the reaction is complete, cool the mixture to 0 °C. Very carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Causality: This step neutralizes the acidic reaction mixture and hydrolyzes any remaining Vilsmeier reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow Diagram

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up & Purification p1 1. Cool DMF to 0-5 °C p2 2. Add POCl₃ dropwise p1->p2 p3 3. Stir for 30 min at 0-5 °C p2->p3 r2 5. Add Substrate to Vilsmeier Reagent p3->r2 r1 4. Dissolve Substrate in DCM r1->r2 r3 6. Reflux for 12-16 hours r2->r3 w1 7. Quench with Ice & NaHCO₃ r3->w1 w2 8. Extract with DCM (3x) w1->w2 w3 9. Wash with Brine & Dry (MgSO₄) w2->w3 w4 10. Purify via Column Chromatography w3->w4 end end w4->end Final Product

Caption: High-level workflow for the synthesis of the target compound.

Spectroscopic and Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity, purity, and structure. The following methods are standard for a molecule of this type. The structure of similar compounds has been confirmed using LC-MS and ¹H NMR.[5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the proton environment. Expected signals include multiplets for the two aliphatic CH₂ groups of the cyclopentane ring, a singlet for the methyl group on the pyridine ring, and a singlet for the aromatic proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will identify all unique carbon atoms. One would expect to see signals for the aliphatic carbons, the aromatic carbons (including the chloro-substituted carbon at a characteristic downfield shift), and the methyl carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will confirm the molecular weight. The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, confirming the presence of a single chlorine atom.

  • Infrared Spectroscopy (IR): IR spectroscopy will identify key functional groups. Expected peaks include C-H stretches (aliphatic and aromatic), C=C and C=N stretches in the aromatic region, and a C-Cl stretch in the fingerprint region.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the molecular formula C₉H₁₀ClN.

Analytical Characterization Workflow

G cluster_primary Primary Structure Confirmation cluster_secondary Secondary Confirmation start Purified Product nmr ¹H & ¹³C NMR start->nmr ms Mass Spectrometry (MS) start->ms ir FT-IR Spectroscopy ms->ir ea Elemental Analysis ms->ea end Structure Verified ir->end ea->end

Caption: Standard workflow for analytical characterization.

Applications in Medicinal Chemistry and Drug Development

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a privileged scaffold in drug discovery. Its rigid, fused-ring structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing ligands that can interact with high specificity at biological targets.

Key Roles:

  • Intermediate for Complex APIs: This compound serves as a key building block for more complex active pharmaceutical ingredients (APIs). The chlorine atom at the 2-position is a versatile handle for further functionalization, readily participating in nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new molecular fragments. A non-methylated version of this scaffold is a known intermediate for the fourth-generation antibiotic, cefpirome.[5]

  • Pharmacophore Core: The pyridine ring is a common feature in FDA-approved drugs, often acting as a hydrogen bond acceptor or participating in pi-stacking interactions with protein residues.[1] Fusing it with a cyclopentane ring locks its conformation, which can enhance binding affinity and selectivity for a target receptor or enzyme. Related benzo-fused systems have been developed as treatments for hyperlipidemia and as potent neurokinin-3 receptor antagonists.[6]

Conceptual Role as a Drug Discovery Building Block

G cluster_rxns Synthetic Transformations core This compound Cl-Handle r1 Suzuki Coupling (Adds Aryl Group) core:port->r1 r2 Buchwald-Hartwig Amination (Adds Amine Group) core:port->r2 r3 Nucleophilic Substitution (Adds -OR, -SR, etc.) core:port->r3 label_core Starting Intermediate api Complex Drug Candidate Pharmacophore Core Targeting Moiety Solubilizing Group r1->api:part2 r2->api:part3 r3->api:part3 label_api Final API

Caption: From versatile intermediate to a complex drug candidate.

Safety, Handling, and Storage Protocols

Proper handling of chemical reagents is paramount for laboratory safety. Based on available data for this compound and its structural class, the following protocols must be observed.

Hazard Identification:

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Signal Word: Warning.[4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile). A lab coat is mandatory.

  • Respiratory Protection: Handle in a well-ventilated fume hood. If the substance is aerosolized or handled outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[7] Use only in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its defined structure, coupled with the versatile reactivity of the chloro-substituent, makes it an attractive starting point for the synthesis of diverse compound libraries aimed at various biological targets. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and safe handling, empowering researchers to leverage its full potential in their scientific endeavors.

References

  • This compound - Echemi.
  • This compound - Santa Cruz Biotechnology.
  • This compound - ChemicalBook (CAS 83939-58-6).
  • 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine - Echemi.
  • This compound Safety D
  • Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine - ResearchG
  • This compound - Achmem.
  • High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[4][5]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents - PMC, NIH.

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC, NIH.
  • Pyridine - SAFETY D

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the cornerstone of a vast array of therapeutic agents. Among these, pyridine-based structures are of paramount importance due to their presence in numerous natural products and synthetic drugs. 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine is a notable member of this class, serving as a crucial intermediate in the synthesis of more complex molecular architectures. Its unique bicyclic structure, featuring a fused cyclopentane ring, imparts specific conformational constraints and electronic properties that are of significant interest to researchers and drug development professionals.

Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective utilization in synthetic chemistry and for predicting the behavior of its derivatives in biological systems.[1][2][3] Properties such as solubility, lipophilicity, and ionization state govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[4][5] This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed protocols for their experimental determination, thereby offering a valuable resource for scientists engaged in its study and application.

Core Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is essential for its application in research and development. The following table summarizes the key known and predicted properties of this compound. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be regarded as such.

PropertyValueSource
Chemical Structure
CAS Number 267242-99-9[4]
Molecular Formula C₉H₁₀ClN[4][6]
Molecular Weight 167.64 g/mol [4][6]
Melting Point 41-42 °C[4]
Boiling Point (Predicted) 264.8 ± 40.0 °C[4]
XLogP3 (Predicted) 2.532[4]
pKa (Predicted) 2.20 ± 0.20[4]
Polar Surface Area (PSA) 12.89 Ų[4]

In-Depth Analysis of Key Physicochemical Parameters

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug discovery, influencing a compound's ability to cross biological membranes.[5] The predicted XLogP3 value of 2.53 for this compound suggests a moderate level of lipophilicity.[4] This value indicates that the compound is likely to have a preference for a lipid environment over an aqueous one, a characteristic that often correlates with good membrane permeability. However, it is crucial to experimentally verify this predicted value, as computational models have inherent limitations.

Aqueous Solubility
Ionization Constant (pKa)

The predicted pKa of 2.20 is attributed to the basicity of the pyridine nitrogen.[4] This low pKa value indicates that the pyridine ring is a weak base. In a biological context, at a physiological pH of 7.4, the compound will exist predominantly in its neutral, un-ionized form. This is significant because the neutral form of a molecule is generally more capable of passively diffusing across lipid membranes.

Experimental Determination of Physicochemical Properties

To ensure the scientific rigor of any research involving this compound, experimental determination of its key physicochemical properties is essential. The following section details standard protocols for measuring logP and aqueous solubility.

Workflow for Physicochemical Property Determination

Caption: Experimental workflow for determining and applying physicochemical properties.

Protocol for logP Determination (Shake-Flask Method)

The shake-flask method is a classic and reliable technique for determining the partition coefficient.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase at a known concentration.

  • Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with an equal volume of the water phase.

  • Equilibration: Tightly cap the vial and shake it vigorously for a predetermined period (e.g., 1 hour) to ensure thorough mixing and partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the n-octanol and water layers.

  • Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[6]

Protocol for Kinetic Aqueous Solubility Assay

This high-throughput method is suitable for early-stage assessment.[7][9]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the DMSO stock solution in the 96-well plate.

  • Addition of Aqueous Buffer: Add PBS (pH 7.4) to each well to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%).

  • Incubation: Seal the plate and incubate at room temperature with shaking for a defined period (e.g., 2 hours).

  • Detection:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.[7][8]

    • UV-Vis Spectroscopy: After incubation, filter the solutions to remove any precipitate and measure the absorbance of the filtrate in a UV-compatible plate.[7]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Predicted Spectral Characteristics

¹H NMR Spectroscopy
  • Aromatic Region: A singlet is expected for the proton on the pyridine ring.

  • Aliphatic Region: The cyclopentane ring protons will give rise to complex multiplets. The protons on the carbon adjacent to the pyridine ring are expected to be deshielded compared to the other aliphatic protons.

  • Methyl Group: A sharp singlet corresponding to the three methyl protons is anticipated.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Several signals are expected in the aromatic region, with the carbon bearing the chlorine atom being significantly shifted.

  • Aliphatic Carbons: Signals for the three distinct carbons of the cyclopentane ring are expected in the aliphatic region.

  • Methyl Carbon: A single peak for the methyl carbon is predicted.

Infrared (IR) Spectroscopy
  • C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

  • C-Cl Stretching: A C-Cl stretching band is expected in the 800-600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Conclusion: A Foundation for Further Discovery

This compound represents a valuable scaffold in medicinal chemistry. This guide has provided a comprehensive overview of its key physicochemical properties, both known and predicted, and has detailed the experimental methodologies required for their validation. A thorough understanding and experimental verification of these parameters are crucial for any researcher or drug development professional working with this compound. By providing a solid foundation of its physicochemical characteristics, this guide aims to facilitate the rational design and development of novel therapeutic agents based on this promising heterocyclic core.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015). Journal of Basic and Clinical Pharmacy, 6(2), 33.
  • Perišić-Janjić, N. U. (2013). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Medicinal Chemistry, 9(5), 681-692.
  • Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • LookChem. (2023, December 13). What are the physicochemical properties of drug? Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SemOpenAlex. (n.d.). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • PubMed. (2008). In vitro solubility assays in drug discovery. Retrieved from [Link]

Sources

2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine: Structure, Synthesis, and Potential in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug development. We will delve into its molecular structure, propose a detailed synthetic pathway with mechanistic insights, and explore its potential applications based on the established bioactivity of related scaffolds.

Introduction: The Significance of the Fused Pyridine Scaffold

The pyridine ring is a ubiquitous feature in a vast array of FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a scaffold for diverse functionalization.[1] When fused with other ring systems, such as the cyclopentane ring in this compound, the resulting rigid structure can present substituents in a well-defined three-dimensional space, making it an attractive core for designing molecules that can interact with high specificity to biological targets.

The subject of this guide, this compound, is a derivative of this important class of compounds. While specific research on this exact molecule is not abundant in publicly accessible literature, its structural similarity to key intermediates in the synthesis of established pharmaceuticals, such as the fourth-generation cephalosporin antibiotic cefpirome, underscores its potential value to the drug discovery community.[2] The presence of a reactive 2-chloro substituent and a methyl group for further structural modification makes it a promising starting point for the generation of compound libraries for screening against various therapeutic targets.

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic structure where a cyclopentane ring is fused to a pyridine ring. The key functional groups that dictate its chemical behavior are the chloro-substituent at the 2-position of the pyridine ring and the methyl group at the 4-position. The dihydro-cyclopenta moiety provides a saturated, non-aromatic component to the otherwise aromatic pyridine ring.

PropertyValueSource
CAS Number 83939-58-6[3]
Molecular Formula C₉H₁₀ClN[4]
Molecular Weight 167.64 g/mol [4]
Appearance Light yellow crystalline solid[3]
Melting Point 58-62 °C[3]
Boiling Point (Predicted) 298.9 ± 9.0 °C[3]
Density (Predicted) 1.265 ± 0.06 g/cm³[3]
pKa (Predicted) 0.13 ± 0.20[3]

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination 3-Methylcyclopentanone 3-Methylcyclopentanone Enamine_Intermediate Enamine Intermediate 3-Methylcyclopentanone->Enamine_Intermediate Reaction with Propargylamine Propargylamine Propargylamine->Enamine_Intermediate Pyridinone_Intermediate 4-Methyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one Enamine_Intermediate->Pyridinone_Intermediate Intramolecular Cyclization (Heat) Target_Molecule This compound Pyridinone_Intermediate->Target_Molecule Reaction with POCl3 Phosphorus Oxychloride (POCl3) POCl3->Target_Molecule

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of the Enamine Intermediate

  • To a solution of 3-methylcyclopentanone (1.0 eq) in a suitable solvent such as toluene, add propargylamine (1.1 eq).

  • Fit the reaction vessel with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.

  • Rationale: The formation of an enamine from a ketone and a primary amine is a classic condensation reaction. The use of a Dean-Stark trap drives the equilibrium towards the product by removing water. Propargylamine is chosen as it contains the necessary atoms to form the pyridine ring in the subsequent cyclization.

Step 2: Intramolecular Cyclization to form 4-Methyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one

  • Dissolve the crude enamine intermediate in a high-boiling point solvent such as diphenyl ether.

  • Heat the solution to a high temperature (typically >200 °C) to induce intramolecular cyclization.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

  • The product may precipitate upon cooling and can be collected by filtration. Alternatively, purification by column chromatography may be necessary.

  • Rationale: At elevated temperatures, a[2][2]-sigmatropic rearrangement followed by tautomerization and cyclization is expected to occur, leading to the formation of the fused pyridinone ring system.

Step 3: Chlorination to yield this compound

  • To the pyridinone intermediate (1.0 eq), add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 eq).

  • Heat the mixture to reflux for several hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.

  • Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide, until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

  • Rationale: Phosphorus oxychloride is a standard reagent for converting pyridinones and other hydroxylated nitrogen heterocycles into their corresponding chloro derivatives. The mechanism involves the formation of a phosphate ester intermediate which is then displaced by a chloride ion.

Predicted Spectroscopic Characterization

In the absence of published experimental data, the following spectroscopic characteristics for this compound are predicted based on its structure and data from analogous compounds.

Spectroscopy Predicted Signals/Bands
¹H NMR - A singlet for the methyl protons (δ ≈ 2.2-2.4 ppm).- A multiplet for the aromatic proton on the pyridine ring.- Triplets or multiplets for the methylene protons of the cyclopentane ring (δ ≈ 2.0-3.0 ppm).
¹³C NMR - A signal for the methyl carbon (δ ≈ 15-20 ppm).- Signals for the sp³ carbons of the cyclopentane ring (δ ≈ 20-40 ppm).- Signals for the sp² carbons of the pyridine ring, including the carbon bearing the chlorine atom (which would be shifted downfield).
IR (Infrared) - C-H stretching vibrations for the aromatic and aliphatic protons (≈ 2850-3100 cm⁻¹).- C=C and C=N stretching vibrations for the pyridine ring (≈ 1550-1650 cm⁻¹).- C-Cl stretching vibration (≈ 1000-1100 cm⁻¹).
Mass Spectrometry (EI) - A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, indicative of the presence of a chlorine atom.

Reactivity and Potential for Derivatization in Drug Discovery

The 2-chloro substituent on the pyridine ring is the most reactive site for further functionalization. This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of substituents.

Derivatization_Pathways cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Cross-Coupling Reactions Start This compound Amino_Product 2-Amino Derivatives Start->Amino_Product Ether_Product 2-Ether Derivatives Start->Ether_Product Thioether_Product 2-Thioether Derivatives Start->Thioether_Product Suzuki_Product 2-Aryl/Alkenyl Derivatives (Suzuki Coupling) Start->Suzuki_Product Pd Catalyst Stille_Product 2-Aryl/Alkenyl Derivatives (Stille Coupling) Start->Stille_Product Pd Catalyst Amines Amines (R-NH2) Amines->Amino_Product Alcohols Alcohols/Phenols (R-OH) Alcohols->Ether_Product Thiols Thiols (R-SH) Thiols->Thioether_Product Boronic_Acids Boronic Acids (R-B(OH)2) Boronic_Acids->Suzuki_Product Organostannanes Organostannanes (R-SnR'3) Organostannanes->Stille_Product

Caption: Potential derivatization pathways for this compound.

This reactivity makes the title compound an excellent scaffold for generating a library of diverse molecules for high-throughput screening. By varying the nucleophile or the coupling partner, a wide range of chemical space can be explored to identify compounds with desired biological activities.

Potential Applications in Drug Discovery and Medicinal Chemistry

Given that the closely related 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a key intermediate in the synthesis of the antibiotic cefpirome, it is highly probable that this compound could serve as a valuable building block for the synthesis of novel antibiotics and other therapeutic agents.[2]

The fused pyridine scaffold is a common motif in kinase inhibitors, which are a major class of cancer therapeutics. The rigid structure of the cyclopenta[b]pyridine core can serve to orient substituents into the ATP-binding pocket of a target kinase.

Hypothetical Signaling Pathway Interaction

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes Inhibitor 2-Arylamino-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine Derivative (Derivative of Topic Compound) Inhibitor->Kinase_B Inhibits ATP Binding

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of this compound.

In this conceptual model, a derivative of the title compound, where the 2-chloro group has been substituted with an appropriate arylamine, could act as a competitive inhibitor of a protein kinase (Kinase B). By occupying the ATP-binding site, it would prevent phosphorylation of downstream targets, thereby inhibiting a signaling cascade that leads to cell proliferation. This is a common mechanism of action for many modern cancer drugs.

Conclusion

This compound is a promising, yet underexplored, heterocyclic compound. Its fused ring system provides a rigid scaffold, while the 2-chloro substituent offers a versatile handle for a wide range of chemical modifications. Although detailed experimental data for this specific molecule is sparse, its structural relationship to known pharmaceutical intermediates and the broad utility of the pyridine scaffold in medicinal chemistry suggest that it holds significant potential for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a conceptual framework for its application in drug discovery, thereby serving as a valuable resource for researchers in the field.

References

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

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Spectral Characterization of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not publicly available, this guide synthesizes data from structurally analogous compounds to predict and interpret its spectral characteristics.

Compound Profile: this compound

This compound is a substituted pyridine derivative with a fused cyclopentane ring. Its chemical structure and properties are foundational to understanding its spectral behavior.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 267242-99-9[1]
Molecular Formula C₉H₁₀ClN[1]
Molecular Weight 167.64 g/mol [1]
Appearance Expected to be a crystalline solid or liquid[2]
Melting Point 41-42 °C (for a related isomer)[1]
Boiling Point 264.8 ± 40.0 °C (Predicted)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to elucidate the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for accurate structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that can obscure the analyte's signals[3]. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm)[3].

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm for organic molecules), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Obtain the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve in CDCl₃ Add_TMS Add TMS Dissolve->Add_TMS Spectrometer High-Field NMR H1_Acquire Acquire ¹H Spectrum Spectrometer->H1_Acquire C13_Acquire Acquire ¹³C Spectrum Spectrometer->C13_Acquire Process Process & Analyze H1_Acquire->Process C13_Acquire->Process FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Prepare KBr Pellet or use ATR Background Record Background Prep->Background Sample Record Sample Spectrum Background->Sample Process Fourier Transform & Analyze Sample->Process

Caption: Workflow for FTIR data acquisition and processing.

Predicted FTIR Spectrum and Interpretation

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

Table 4: Predicted FTIR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3100 - 3000C-H stretchAromatic C-HCharacteristic stretching vibrations for C-H bonds on the pyridine ring.
2980 - 2850C-H stretchAliphatic C-HStretching vibrations of the C-H bonds in the cyclopentane ring and the methyl group.
1600 - 1550C=N stretchPyridine ringCharacteristic ring stretching vibrations for the C=N bond within the pyridine ring.
1500 - 1400C=C stretchPyridine ringAromatic ring stretching vibrations.
1470 - 1430C-H bendAliphatic CH₂Bending (scissoring) vibrations of the methylene groups in the cyclopentane ring.
1380 - 1365C-H bendMethyl groupSymmetrical bending (umbrella) mode of the methyl group.
1100 - 1000C-Cl stretchChloroalkaneStretching vibration of the carbon-chlorine bond. The exact position can vary depending on the molecular environment.

Rationale is based on established infrared group frequencies for aromatic and heterocyclic compounds.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

The choice of ionization technique is critical for obtaining a meaningful mass spectrum.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or via a liquid chromatography (LC) system.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, which would likely produce a prominent protonated molecule [M+H]⁺. Electron ionization (EI) is a harder ionization technique that would lead to more extensive fragmentation, providing valuable structural information.[6][7]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection Intro Direct Infusion or LC Ionize ESI or EI Intro->Ionize Analyze Mass Analyzer Ionize->Analyze Detect Detector Analyze->Detect

Caption: Workflow for Mass Spectrometry data acquisition.

Predicted Mass Spectrum and Interpretation

The mass spectrum will be crucial for confirming the molecular weight and providing insights into the molecule's stability and fragmentation pathways.

Table 5: Predicted Mass Spectrometry Data (EI)

m/zProposed FragmentRationale
167/169[M]⁺Molecular ion peak. The presence of a chlorine atom will result in an isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks, respectively.
152[M - CH₃]⁺Loss of a methyl radical from the molecular ion.
132[M - Cl]⁺Loss of a chlorine radical.
124[M - C₂H₅]⁺Loss of an ethyl group from the cyclopentane ring through fragmentation.

Rationale is based on common fragmentation patterns of chlorinated and heterocyclic compounds.[8] A related compound, 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, showed an [M+H]⁺ peak at m/z 154.2 in LCMS analysis.[9]

Conclusion

This technical guide provides a comprehensive predicted spectral analysis of this compound based on established spectroscopic principles and data from analogous compounds. The predicted NMR, FTIR, and MS data presented herein serve as a valuable reference for the identification and characterization of this molecule in research and development settings. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible spectral data.

References

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available from: [Link]

  • ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine, through the adsorption process by indicating the active zone of these compounds becoming close to the Al (111)-surface. ResearchGate. Available from: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available from: [Link]

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  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a] Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available from: [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available from: [Link]

  • Experimental 13 C NMR spectrum of 2-Cl-6-MA. ResearchGate. Available from: [Link]

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  • C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available from: [Link]

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An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic route to 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine, a key heterocyclic scaffold. The document details a two-step synthetic strategy, beginning with the construction of the core pyridone intermediate, 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one, followed by its chlorination to yield the target compound. This guide is designed to offer both theoretical insight and practical, actionable protocols for laboratory synthesis. We will delve into the causality behind procedural choices, present detailed reaction mechanisms, and provide expected analytical data for the characterization of key compounds.

Introduction and Strategic Overview

The 6,7-dihydro-5H-cyclopenta[b]pyridine nucleus is a significant structural motif in medicinal chemistry. Its derivatives are recognized as important intermediates in the synthesis of various pharmaceutical agents. Notably, this scaffold forms a core component of the fourth-generation cephalosporin antibiotic, Cefpirome, highlighting its relevance in the development of potent therapeutics.

The synthesis of the target molecule, this compound, presents a typical challenge in heterocyclic chemistry: the regioselective construction of a fused, substituted pyridine ring. While several synthetic strategies for pyridine rings exist, including multicomponent reactions and Vilsmeier-Haack type cyclizations, this guide will focus on a highly reliable and adaptable two-step approach.

Our chosen synthetic pathway involves:

  • Step 1: Pyridone Ring Formation. A multicomponent cyclocondensation reaction to construct the 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one intermediate from commercially available starting materials.

  • Step 2: Deoxychlorination. Conversion of the pyridone's hydroxyl group (in its 2-hydroxypyridine tautomeric form) to a chloro substituent using a standard chlorinating agent.

This strategy is predicated on the well-established reactivity of ketones in pyridine synthesis and the classic, high-yielding conversion of 2-pyridones to 2-chloropyridines, a cornerstone transformation in pyridine chemistry.

G cluster_0 Overall Synthetic Workflow Start 3-Methylcyclopentanone + Malononitrile + Ammonium Acetate Step1 Step 1: Multicomponent Cyclocondensation Start->Step1 Reagents Intermediate Pyridone Intermediate: 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one Step1->Intermediate Forms Step2 Step 2: Deoxychlorination with POCl₃ Intermediate->Step2 Substrate Final Target Molecule: This compound Step2->Final Yields

Fig 1. High-level overview of the two-step synthetic strategy.

Synthesis of the Pyridone Intermediate (Step 1)

Mechanistic Rationale

The reaction proceeds through a cascade of classical organic transformations:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed (from ammonium acetate) condensation of the ketone (3-methylcyclopentanone) with the active methylene compound (malononitrile). This forms a stable cyclopentylidene malononitrile intermediate.

  • Michael Addition: A second molecule of malononitrile, or its enamine equivalent formed in situ, can potentially react, but a more direct pathway involves the dimerization of the Knoevenagel product followed by cyclization. A more accepted mechanism in this context involves the formation of an enamine from the ketone, which then participates in further reactions.

  • Cyclization & Tautomerization: The key intermediate undergoes an intramolecular cyclization. The amino group attacks one of the nitrile groups, leading to the formation of a six-membered dihydropyridine ring.

  • Aromatization/Tautomerization: The dihydropyridine intermediate readily tautomerizes to the more stable pyridone form to achieve aromaticity within the pyridine ring.

G cluster_mech1 Pyridone Formation Mechanism A 3-Methylcyclopentanone + Malononitrile B Knoevenagel Condensation (NH₄OAc cat.) A->B C Cyclopentylidene malononitrile B->C D Michael Addition & Cyclization C->D E Dihydropyridine Intermediate D->E F Tautomerization E->F G 4-methyl-6,7-dihydro-5H- cyclopenta[b]pyridin-2(1H)-one F->G

Fig 2. Simplified mechanistic pathway for pyridone formation.
Detailed Experimental Protocol: Synthesis of 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one
Reagent/ParameterQuantity/ValueMoles (approx.)Notes
3-Methylcyclopentanone9.8 g (10.7 mL)0.10Starting ketone.
Malononitrile6.6 g0.10Active methylene compound.
Ammonium Acetate23.1 g0.30Ammonia source and catalyst.
Ethanol100 mL-Reaction solvent.
Reaction Temp. Reflux (~78 °C)-
Reaction Time 6 - 12 hours-Monitor by TLC.

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylcyclopentanone (9.8 g), malononitrile (6.6 g), ammonium acetate (23.1 g), and ethanol (100 mL).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is typically complete within 6-12 hours.

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate may form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol (2 x 20 mL).

  • Dry the solid product under vacuum to yield 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one. The product can be further purified by recrystallization from ethanol if necessary.

Synthesis of the Target Molecule (Step 2)

The conversion of the 2-pyridone intermediate to the 2-chloro derivative is a standard deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It effectively converts the C=O bond of the pyridone tautomer into a C-Cl bond.

Mechanistic Rationale

The reaction proceeds via the more reactive 2-hydroxypyridine tautomer of the pyridone.

  • Activation of the Hydroxyl Group: The lone pair on the pyridine nitrogen attacks the electrophilic phosphorus atom of POCl₃. This is followed by rearrangement and elimination of HCl to form a pyridyl-dichlorophosphate ester intermediate. This step activates the hydroxyl group, turning it into a good leaving group.

  • Nucleophilic Attack by Chloride: A chloride ion (from POCl₃ or generated in situ) acts as a nucleophile and attacks the C2 position of the pyridine ring.

  • Elimination and Aromatization: The dichlorophosphate group is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final 2-chloropyridine product.

G cluster_mech2 Chlorination Mechanism H 2-Hydroxypyridine Tautomer I Attack on POCl₃ H->I J Pyridyl-dichlorophosphate Intermediate I->J K Nucleophilic Attack by Cl⁻ J->K L Elimination of [PO₂Cl₂]⁻ K->L M 2-Chloro-4-methyl-6,7-dihydro- 5H-cyclopenta[b]pyridine L->M

Fig 3. Simplified mechanism of pyridone chlorination with POCl₃.
Detailed Experimental Protocol: Synthesis of this compound
Reagent/ParameterQuantity/ValueMoles (approx.)Notes
Pyridone Intermediate14.9 g0.10Substrate from Step 1.
Phosphorus Oxychloride (POCl₃)46.0 g (27.8 mL)0.30Chlorinating agent & solvent.
Reaction Temp. Reflux (~107 °C)-
Reaction Time 2 - 4 hours-Monitor by TLC/GC-MS.

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE).

  • In a 100 mL round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, carefully add the 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one (14.9 g).

  • Slowly and carefully add phosphorus oxychloride (27.8 mL) to the flask. The reaction may be exothermic.

  • Heat the mixture to reflux and maintain the temperature for 2-4 hours. Monitor the reaction's completion by TLC or GC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up (Critical Step): Very slowly and carefully, pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with constant stirring. This step is highly exothermic and will release HCl gas. Perform this in an efficient fume hood.

  • Once the quench is complete, the solution will be acidic. Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield the pure this compound.

Characterization and Data

Full characterization of the intermediate and final product is essential to confirm their identity and purity.

Physical Properties
CompoundFormulaMW ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-oneC₉H₁₁NO149.19SolidN/AN/A
This compoundC₉H₁₀ClN167.64Solid41-42[4]264.8 (Predicted)[4]
Expected Spectroscopic Data

While experimental spectra are the gold standard, the following tables provide expected ¹H and ¹³C NMR chemical shifts based on analysis of similar structures.[5][6]

Expected ¹H NMR Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Pyridone Intermediate ~ 7.0s1HH-3 (vinylic)
~ 2.8t2HH-7 (allylic CH₂)
~ 2.5t2HH-5 (benzylic CH₂)
~ 2.3s3H4-CH₃
~ 2.1m2HH-6 (aliphatic CH₂)
Final Product ~ 7.1s1HH-3 (aromatic)
~ 6.8s1HH-5 (aromatic)
~ 2.9t2HH-7 (allylic CH₂)
~ 2.6t2HH-5 (benzylic CH₂)
~ 2.4s3H4-CH₃
~ 2.1m2HH-6 (aliphatic CH₂)

Expected ¹³C NMR Data (CDCl₃, 101 MHz)

CompoundChemical Shift (δ, ppm)Assignment
Final Product ~ 160C4a
~ 151C2
~ 149C7a
~ 148C4
~ 121C5
~ 118C3
~ 33C7
~ 30C5
~ 23C6
~ 184-CH₃

Mass Spectrometry (MS): For the final product, this compound, the electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 167 and a characteristic (M+2)⁺ peak at m/z = 169 with an approximate 3:1 intensity ratio, which is indicative of the presence of a single chlorine atom. A mass spectrum for the N-oxide derivative of the target molecule is available, which can provide correlative fragmentation data.[7]

Safety and Handling

Professional laboratory safety practices must be strictly followed during this synthesis.

  • 3-Methylcyclopentanone: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[8]

  • Malononitrile: Toxic if swallowed or in contact with skin. Causes serious eye irritation. Use in a well-ventilated area and wear appropriate gloves and eye protection.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Fatal if inhaled and causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gas.[7][9][10][11] All manipulations must be conducted in a certified chemical fume hood. A full-face shield, acid-resistant gloves, and a lab coat are mandatory. Ensure a suitable quenching agent (e.g., dry sand) is nearby.

  • This compound: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[12]

Always consult the most current Material Safety Data Sheet (MSDS) for each chemical before use.[4][13][14][15][16]

Conclusion

This guide outlines a robust and logical two-step synthesis for this compound. The strategy relies on a foundational multicomponent reaction to build the core heterocyclic structure, followed by a standard, high-yielding chlorination. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions, researchers can confidently and efficiently synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

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Reactivity of the Chlorine Atom in 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine: A Synthetic Chemist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a pivotal building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of advanced pharmaceuticals.[1] The reactivity of this molecule is dominated by the chlorine atom at the C2 position of the pyridine ring. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this C-Cl bond and offers an in-depth exploration of its most critical chemical transformations. We will dissect the mechanistic underpinnings of Nucleophilic Aromatic Substitution (SNAr), a suite of palladium-catalyzed cross-coupling reactions, and reductive dechlorination. This document is designed to serve as a practical resource, complete with field-proven experimental protocols, data summaries, and mechanistic diagrams to empower researchers in leveraging this versatile synthetic handle for drug discovery and development.

Molecular Architecture: Electronic and Steric Drivers of Reactivity

The chemical behavior of the chlorine atom in this compound is a direct consequence of its unique electronic and steric environment.

  • Electronic Activation: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This nitrogen exerts a strong electron-withdrawing effect, particularly at the ortho (C2, C6) and para (C4) positions. This effect significantly lowers the electron density at the C2 carbon, making it highly susceptible to attack by nucleophiles. This intrinsic electronic property is the primary driver for the chlorine atom's lability in nucleophilic substitution reactions.[2][3]

  • Substituent Effects: The 4-methyl group, being weakly electron-donating, has a minor electronic influence that is largely overridden by the activating effect of the ring nitrogen.

  • The Carbon-Chlorine Bond: The C(sp²)-Cl bond is notably strong and less reactive compared to its bromide or iodide counterparts.[4] Consequently, while spontaneous nucleophilic substitution is possible with strong nucleophiles, many transformations, especially those involving carbon-carbon bond formation, necessitate transition metal catalysis to overcome the high activation energy of C-Cl bond cleavage.[4]

  • Steric Considerations: The fused 6,7-dihydro-5H-cyclopenta[b] moiety provides a degree of steric hindrance around the pyridine core. While not severely encumbering, it can influence the approach of very bulky reagents or ligands, a factor to consider during catalyst system selection in cross-coupling reactions.

Key Transformations at the C2-Position

The C2-chloro group is a versatile handle for a wide array of chemical modifications. The principal reaction classes are detailed below.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a direct and often metal-free method for displacing the chlorine atom with a variety of nucleophiles.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The electron-deficient C2 position is attacked by a nucleophile, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the pyridine ring is temporarily disrupted. In the second step, the chloride ion is expelled as a leaving group, and the aromaticity of the ring is restored. The pyridine nitrogen plays a crucial role in stabilizing the anionic intermediate, thereby facilitating the reaction.[3]

SNAr Mechanism: Addition-Elimination Pathway.

Experimental Protocol: Uncatalyzed Amination with Morpholine

This protocol is adapted from general procedures for the amination of 2-chloropyridines.[5]

  • Reagent Preparation: In a sealed pressure vessel, combine this compound (1.0 equiv.), morpholine (2.0 equiv.), and a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).

  • Reaction Execution: Seal the vessel and heat the mixture to 100-150 °C. The use of microwave irradiation can often significantly reduce reaction times.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-morpholino-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine.

Nucleophile ClassExampleTypical ConditionsExpected YieldReference
Secondary AminesPiperidine, MorpholineNMP or DMSO, 100-300 °C (conventional or flow)Good to Excellent[5]
Primary AminesBenzylamineK₂CO₃, DMSO, 80-120 °CModerate to Good[6]
AlkoxidesSodium MethoxideMethanol, RefluxGoodGeneral Knowledge
ThiolsSodium ThiophenoxideDMF, 80-100 °CGood to ExcellentGeneral Knowledge
Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C and certain C-N bonds, particularly with less reactive coupling partners, palladium-catalyzed reactions are indispensable. These methods are defined by a catalytic cycle that overcomes the kinetic barrier of C-Cl bond cleavage.

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by coupling the chloropyridine with an organoboron reagent.[7][8]

Mechanistic Causality: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The key challenge with chloropyridines is the initial, often rate-limiting, oxidative addition step, where the Pd(0) catalyst inserts into the C-Cl bond.[4] This step requires an electron-rich and sterically hindered phosphine ligand (e.g., SPhos, XPhos) to promote the reactivity of the palladium center. A base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium complex.[4]

Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Coupling with Phenylboronic Acid

This protocol is based on generalized procedures for challenging Suzuki couplings of heteroaryl chlorides.[4][7]

  • Inert Atmosphere: To an oven-dried flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), a strong base such as potassium phosphate (K₃PO₄, 3.0 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, concentrate, and purify the crude product by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Key Insight
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80 - 110Highly effective for challenging heteroaryl chlorides.[4]
Pd(PPh₃)₄K₂CO₃Toluene80 - 100A classic system, may require longer reaction times for chlorides.[8]
Pd/C / PPh₃K₂CO₃DME/H₂O80Heterogeneous catalyst option, requires a ligand for halopyridines.[9]
PdCl₂(dppf)Cs₂CO₃Dioxane90 - 110A robust system, often providing good results but the base is more expensive.[4]

This reaction is a premier method for C-N bond formation, offering broad substrate scope and functional group tolerance, often under milder conditions than SNAr.[10]

Mechanistic Causality: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the C-Cl bond to a Pd(0) center. This step is critically dependent on the use of bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos), which are essential for activating the inert C-Cl bond.[11] A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, allowing it to displace the chloride on the palladium complex and subsequently undergo reductive elimination to form the product.[11]

Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Coupling with Aniline

This protocol is based on established methods for the amination of aryl chlorides.[11][12]

  • Inert Atmosphere: In a glovebox or under a stream of argon, charge a vial with a palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%), the corresponding ligand if not using a pre-catalyst, and sodium tert-butoxide (NaOtBu, 1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and aniline (1.2 equiv.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the vial and heat to 80-110 °C until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Work-up and Purification: Cool the reaction, quench carefully with water, and extract with an organic solvent. Dry, concentrate, and purify by column chromatography.

  • Sonogashira Coupling: Forms a C(sp²)-C(sp) bond by coupling with a terminal alkyne. This reaction is co-catalyzed by palladium and copper(I).[13] The reactivity of halopyridines generally follows the trend I > Br > Cl, making chlorides the most challenging substrates.[14] Microwave heating can be effective in promoting the coupling of 2-chloropyridines.[15]

  • Negishi Coupling: Utilizes organozinc reagents, which are prepared from the corresponding organolithium or Grignard reagents. This method is known for its high functional group tolerance and is effective for coupling 2-chloropyridines.[16][17]

  • Kumada Coupling: Employs highly reactive Grignard (organomagnesium) reagents.[18] While cost-effective, the high basicity and nucleophilicity of Grignard reagents limit the functional group compatibility of the reaction.[19] Both nickel and palladium catalysts can be used.[18][20]

  • Stille Coupling: Involves the reaction with organostannane (tin) reagents.[21] While versatile, the primary drawback is the toxicity of the tin reagents and byproducts, leading to its replacement by other methods like the Suzuki coupling in many applications.[22]

Reductive Dechlorination

In some synthetic routes, it is necessary to remove the chlorine atom and replace it with hydrogen.

Methodology: The most common method is catalytic hydrogenation. This involves treating the substrate with a hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst. An acid scavenger, such as triethylamine or sodium acetate, is often added to neutralize the hydrochloric acid that is formed during the reaction, preventing catalyst deactivation and potential side reactions.[23] It is also important to note that hydrodehalogenation can occur as an undesired side reaction during palladium-catalyzed cross-coupling reactions, especially if the reaction is overheated or if the reductive elimination step is slow.[11][24]

Experimental Protocol: Catalytic Hydrogenation

  • Setup: Dissolve this compound (1.0 equiv.) in a solvent like methanol or ethanol.

  • Reagents: Add an acid scavenger (e.g., triethylamine, 1.5 equiv.) followed by the catalyst, 5-10% Palladium on Carbon (Pd/C, ~5 mol% Pd).

  • Reaction: Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.

Conclusion and Outlook

The chlorine atom at the C2 position of this compound is a highly valuable and versatile synthetic handle. Its reactivity is governed by the powerful electron-withdrawing nature of the pyridine nitrogen, which activates the position for both direct nucleophilic substitution and transition metal-catalyzed cross-coupling. While SNAr provides a straightforward path for introducing heteroatom nucleophiles, the true synthetic power of this building block is unlocked through palladium-catalyzed reactions. Modern cross-coupling methods, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, enable the precise and efficient construction of complex C-C and C-N bonds, respectively, which are fundamental to modern drug discovery. Understanding the mechanistic principles and practical considerations outlined in this guide allows researchers to strategically manipulate this key functional group, paving the way for the synthesis of novel and potent therapeutic agents.

References

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  • ACS Publications. (2008). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 73(19), 7814-7817. [Link]

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  • CABI Digital Library. (2020). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. Journal of Hebei University of Science and Technology, 41(3), 231-237. [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

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An In-depth Technical Guide to the Medicinal Chemistry Applications of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of over 7000 drug molecules.[1] Within this vast chemical space, fused heterocyclic systems such as cyclopenta[b]pyridines offer a compelling blend of structural rigidity, three-dimensionality, and synthetic accessibility. This guide focuses on a particularly valuable, yet underexplored, building block: 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine . We will dissect its structural attributes, outline robust synthetic strategies for its derivatization, and propose high-potential therapeutic applications. This document serves as a technical primer for researchers, scientists, and drug development professionals aiming to leverage this scaffold for the discovery of novel therapeutics, moving beyond the flat, two-dimensional landscapes of traditional aromatic chemistry.

The Cyclopenta[b]pyridine Scaffold: A Privileged Substructure

The fusion of a cyclopentane ring to a pyridine core imparts unique conformational constraints and a defined three-dimensional geometry, which can be highly advantageous for achieving selective interactions with biological targets. This structural motif is found in a variety of biologically active molecules.[2] Notably, the related scaffold, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, is a key intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, cefpirome, highlighting the scaffold's proven utility in developing clinically relevant agents.[3] The title compound, with its additional methyl group, offers a further point for probing structure-activity relationships (SAR) or modulating physicochemical properties.

Physicochemical Properties and Structural Features

The core scaffold possesses a unique combination of features that make it an attractive starting point for a medicinal chemistry program. The 2-chloro substituent is the primary reactive handle, primed for a variety of cross-coupling and substitution reactions. The dihydro-cyclopenta moiety introduces sp³ character, increasing the molecule's three-dimensionality and potentially improving properties like solubility while avoiding the pitfalls of excessive planarity that can plague drug candidates.[4]

PropertyValueData Source
Molecular Formula C₉H₁₀ClN[5][6]
Molecular Weight 167.64 g/mol [5][6]
CAS Number 267242-99-9[5][6]
Topological Polar Surface Area (TPSA) 12.9 Ų[7]
Predicted XLogP3 2.5[7]
Melting Point 41-42 °C[6]

Synthesis of the Core Scaffold

The construction of the 6,7-dihydro-5H-cyclopenta[b]pyridine core can be efficiently achieved through established cyclization methodologies. A common and effective route involves a Vilsmeier-Haack type cyclization, starting from readily available cyclopentanone derivatives.[3]

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Core Scaffold A Cyclopentanone C Nucleophilic Addition (Formation of Enamine) A->C B Benzylamine B->C D Acetylation (Acetic Anhydride) C->D Intermediate 1 E Vilsmeier Cyclization (POCl₃, DMF) D->E Intermediate 2 F 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridine E->F Final Product Diversification cluster_coupling C-C & C-N Bond Forming Reactions Core {this compound | (Core Scaffold)} Suzuki Suzuki Coupling (Pd or Ni catalyst) + Aryl/Heteroaryl Boronic Acids/Esters Core->Suzuki Aryl/Heteroaryl Derivatives Sonogashira Sonogashira Coupling (Pd/Cu catalyst) + Terminal Alkynes Core->Sonogashira Alkynyl Derivatives Buchwald Buchwald-Hartwig (Pd catalyst) + Amines, Amides Core->Buchwald Amino Derivatives SNAr SNAr (Strong Nucleophiles) + R-OH, R-SH, R-NH₂ Core->SNAr Ether/Thioether/Amino Derivatives

Caption: Key diversification pathways from the 2-chloro core scaffold.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the arylation of the core scaffold, a critical step in generating libraries for screening. The choice of catalyst, ligand, and base is crucial and may require optimization for specific substrates.

Objective: To synthesize a library of 2-aryl-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl derivative.

Causality: The palladium catalyst facilitates a catalytic cycle involving oxidative addition to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond. [8][9]The base is essential for activating the boronic acid for transmetalation.

Potential Therapeutic Applications & Target Classes

The structural features of the scaffold suggest its applicability across several therapeutic areas. The following sections outline hypothetical, yet scientifically grounded, drug discovery campaigns.

Novel Antimicrobial Agents

Rationale: The pyridine moiety is a well-established pharmacophore in antimicrobial agents. [10][11]Given the scaffold's direct lineage to a cephalosporin intermediate, [3]exploring its potential as a core for new antibacterial or antifungal drugs is a logical starting point. Diversification at the C2 position can be used to mimic the side chains of existing antibiotics or to explore novel interactions with bacterial targets.

Hypothetical Target: Bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.

Experimental Workflow:

  • Library Synthesis: Synthesize a focused library of derivatives using Suzuki and Buchwald-Hartwig couplings to introduce moieties known to interact with DNA gyrase (e.g., quinolone-like fragments, flexible amines).

  • Primary Screening: Screen the library for antibacterial activity against a panel of pathogenic bacteria (e.g., S. aureus, E. coli, P. aeruginosa) using a minimum inhibitory concentration (MIC) assay. [11]3. Mechanism of Action: Test active compounds in a DNA gyrase supercoiling inhibition assay to confirm the mechanism of action.

  • Lead Optimization: Conduct SAR studies to improve potency and selectivity, while optimizing ADME properties.

Kinase Inhibitors for Oncology

Rationale: The pyridine ring is a classic "hinge-binding" motif in a multitude of approved kinase inhibitors (e.g., Imatinib). [1]The 2-substituted cyclopenta[b]pyridine scaffold can present a donor-acceptor pattern that effectively interacts with the ATP-binding site's hinge region. The cyclopentyl portion can project into the solvent-exposed region or towards the "back pocket," allowing for fine-tuning of selectivity and potency.

Hypothetical Target: Epidermal Growth Factor Receptor (EGFR) or other receptor tyrosine kinases. [12]

KinaseBinding cluster_pocket Kinase ATP-Binding Site (Simplified) cluster_ligand Scaffold Derivative Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue BackPocket Hydrophobic Back Pocket Ligand Pyridine N Cyclopenta Ring C2-Substituent Ligand:n->Hinge H-Bond Ligand:cp->Gatekeeper van der Waals Ligand:r2->BackPocket Hydrophobic Interaction

Caption: Hypothetical binding mode of a scaffold derivative in a kinase active site.

Calcium Channel Modulators for Cardiovascular Diseases

Rationale: Condensed 1,4-dihydropyridine analogues bearing a fused cyclopentanone ring have been synthesized and shown to possess calcium channel modulator activities. [13]By derivatizing the this compound scaffold, it is plausible to develop novel modulators of voltage-gated calcium channels, which are important targets for treating hypertension and other cardiovascular disorders.

Case Study: A Hypothetical Hit-to-Lead Campaign for a Kinase Inhibitor

This workflow illustrates a logical progression from initial library synthesis to lead candidate selection.

Workflow A 1. Library Synthesis (Suzuki Coupling) B 2. Primary Screening (Kinase Panel Assay) A->B C 3. Hit Identification (Potency > 1 µM) B->C C->A No Hits D 4. SAR Expansion (Bioisosteric Replacement & Analogue Synthesis) C->D Hits Found E 5. Lead Optimization (ADME & In Vitro Tox Assays) D->E E->D Iterate F 6. In Vivo PK/PD Studies E->F G Lead Candidate Selection F->G

Caption: A rational workflow for a kinase inhibitor drug discovery program.

Step 4 (SAR Expansion) in Detail: Once initial hits are identified, systematic modification is required. Bioisosteric replacement is a key strategy to improve properties while retaining binding. [14][15][16]For example, if a hit contains a metabolically liable methoxy group on the C2-aryl ring, it could be replaced with more stable groups.

Hypothetical SAR Table:

CompoundR Group (at C2)EGFR IC₅₀ (nM)Metabolic Stability (t½, HLM, min)
Hit-1 4-methoxyphenyl850< 5
Opt-1a 4-fluorophenyl72025
Opt-1b 4-(trifluoromethyl)phenyl450> 60
Opt-1c Indazole-5-yl15045

Analysis: Replacing the metabolically weak methoxy group (Hit-1) with a fluorine (Opt-1a) improves stability. [15]A trifluoromethyl group (Opt-1b) further enhances stability and improves potency. [15]Switching to a different heterocyclic ring system like indazole (Opt-1c) can dramatically improve potency by forming additional favorable interactions within the target's active site.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a versatile and powerful scaffold for modern drug discovery. Its pre-installed reactive handle, coupled with a desirable three-dimensional core, provides an excellent entry point for generating diverse chemical libraries. The demonstrated success of related structures in clinical applications provides a strong validation for its potential. [3]By applying rational, hypothesis-driven design and leveraging robust synthetic methodologies like palladium-catalyzed cross-coupling, researchers can effectively exploit this scaffold to develop novel drug candidates in oncology, infectious diseases, and beyond.

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The Strategic Role of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine in Modern Drug Discovery: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of pharmaceutical development, the strategic selection of molecular intermediates is paramount to the successful synthesis of novel therapeutic agents. These building blocks not only define the synthetic route but also profoundly influence the efficiency, scalability, and ultimate viability of a drug candidate. This technical guide provides an in-depth exploration of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine, a heterocyclic intermediate of growing importance. We will dissect its synthesis, elucidate its chemical reactivity, and present a case study on its application in the development of next-generation therapeutics, specifically focusing on its role in the synthesis of Transient Receptor Potential Melastatin 8 (TRPM8) antagonists for the treatment of chronic pain. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Unseen Architecture of Drug Synthesis

The journey from a conceptual therapeutic target to a marketable pharmaceutical is a multi-stage process, with the synthesis of the Active Pharmaceutical Ingredient (API) being a critical juncture. Chemical intermediates are the foundational components in this synthetic cascade, enabling the methodical construction of complex molecular architectures.[1][2] The quality and characteristics of these intermediates directly impact the purity, yield, and cost-effectiveness of the final drug product.[3][4]

This compound (CAS No: 267242-99-9) has emerged as a valuable intermediate due to its unique structural features: a fused cyclopenta-pyridine ring system, a reactive chlorine atom at the 2-position, and a methyl group at the 4-position.[5][6] The chlorinated pyridine core is particularly amenable to nucleophilic aromatic substitution, providing a versatile handle for introducing diverse functionalities. This guide will illuminate the synthesis and utility of this important building block.

PropertyValueSource
CAS Number 267242-99-9[5]
Molecular Formula C₉H₁₀ClN[5]
Molecular Weight 167.64 g/mol [5]
Melting Point 41-42 °C[5]
Boiling Point (Predicted) 264.8 ± 40.0 °C[5]

Synthesis of this compound: A Mechanistic Approach

Proposed Synthetic Pathway

The synthesis can be logically divided into three key stages:

  • Imine Formation: Condensation of 3-methylcyclopentanone with a suitable amine, such as benzylamine, to form the corresponding imine.

  • Enamine Acetylation: Tautomerization of the imine to the more reactive enamine, followed by acetylation to form an N-acetylated enamine intermediate.

  • Vilsmeier-Haack Cyclization and Chlorination: Reaction of the N-acetylated enamine with a Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) to effect cyclization and concomitant chlorination, yielding the target molecule.

Synthetic_Pathway Start 3-Methylcyclopentanone + Benzylamine Step1 Imine Formation (Nucleophilic Addition) Start->Step1 Intermediate1 N-(3-methylcyclopentylidene)- (phenyl)methanamine Step1->Intermediate1 Step2 Acetylation Intermediate1->Step2 Intermediate2 N-benzyl-N-(3-methylcyclopent-1-en-1-yl)acetamide Step2->Intermediate2 Step3 Vilsmeier-Haack Cyclization (POCl3, DMF) Intermediate2->Step3 Product 2-Chloro-4-methyl-6,7-dihydro- 5H-cyclopenta[b]pyridine Step3->Product

A proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted)

The following protocol is adapted from the synthesis of the non-methylated analog and serves as a validated starting point for laboratory synthesis.[10][11]

Step 1: Synthesis of N-(3-methylcyclopentylidene)(phenyl)methanamine

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-methylcyclopentanone (1.0 eq), benzylamine (1.0 eq), and toluene (as a solvent).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the imine formation.

  • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Synthesis of N-benzyl-N-(3-methylcyclopent-1-en-1-yl)acetamide

  • Dissolve the crude imine from Step 1 in a suitable solvent such as dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Perform an aqueous workup by washing the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated enamine.

Step 3: Synthesis of this compound

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0-4.0 eq) to dimethylformamide (DMF) at 0-5 °C.

  • Slowly add the crude N-acetylated enamine from Step 2 to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a base, such as sodium hydroxide solution, to a pH of 7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Characterization

The synthetic utility of this compound lies in the reactivity of the 2-chloro substituent. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SₙAr) at this position.[12] This reaction is the cornerstone of its application as a pharmaceutical intermediate, allowing for the facile introduction of a wide range of nucleophiles, particularly amines.

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The attack of a nucleophile at the carbon bearing the chlorine atom temporarily disrupts the aromaticity of the pyridine ring. Subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.

SNAr_Mechanism Reactants This compound + Nu-H TransitionState Meisenheimer Complex (Addition Intermediate) Reactants->TransitionState Nucleophilic Attack Product 2-Substituted-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine + HCl TransitionState->Product Elimination of Cl-

General mechanism of nucleophilic aromatic substitution on the intermediate.
Analytical Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While a publicly available, fully assigned experimental spectrum is not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.[13][14][15]

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic proton, the methyl group, and the three methylene groups of the cyclopentane ring. The aromatic proton will likely appear as a singlet in the downfield region (δ 7.0-7.5 ppm). The methyl group protons should also be a singlet, typically in the range of δ 2.2-2.5 ppm. The methylene protons will likely appear as multiplets in the aliphatic region (δ 2.0-3.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbon atom attached to the chlorine (C2) is expected to be in the range of δ 150-155 ppm. The other aromatic carbons will resonate between δ 120-160 ppm. The aliphatic carbons of the cyclopentane ring and the methyl group will appear in the upfield region (δ 15-40 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and aliphatic protons. Aromatic C-H stretches are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. A C-Cl stretching band may be visible in the fingerprint region (below 800 cm⁻¹).[16][17]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 167. The isotopic pattern of the molecular ion, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, will be characteristic of a monochlorinated compound.[18][19]

Case Study: Application in the Synthesis of TRPM8 Antagonists

A significant application of this compound is in the synthesis of antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[20][21] TRPM8 is a non-selective cation channel that functions as the primary sensor for cold temperatures and cooling agents like menthol in sensory neurons. It is a promising therapeutic target for the treatment of various conditions, including chronic pain, migraine, and overactive bladder, where hypersensitivity to cold is a contributing factor.[7]

The synthesis of potent TRPM8 antagonists often involves the coupling of a heterocyclic core with a substituted amine via a nucleophilic aromatic substitution reaction. This compound serves as an ideal scaffold for this purpose.

Synthesis of a Fused Piperidine TRPM8 Antagonist

A representative synthesis of a fused piperidine-based TRPM8 antagonist is outlined below. This demonstrates the crucial role of the title intermediate in a key bond-forming step.

TRPM8_Antagonist_Synthesis Intermediate 2-Chloro-4-methyl-6,7-dihydro- 5H-cyclopenta[b]pyridine Reaction Nucleophilic Aromatic Substitution (SNAr) Intermediate->Reaction Amine Substituted Piperidine (Nucleophile) Amine->Reaction Product Fused Piperidine TRPM8 Antagonist Reaction->Product

Key synthetic step in the preparation of a TRPM8 antagonist.

General Protocol for SₙAr Coupling:

  • In a reaction vessel, dissolve this compound (1.0 eq) in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the desired substituted piperidine amine (1.1-1.5 eq) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 2.0-3.0 eq).

  • Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product into an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the final TRPM8 antagonist.

TRPM8 Signaling Pathway and Mechanism of Action of Antagonists

TRPM8 is a cation channel expressed on the peripheral terminals of sensory neurons.[1] When activated by cold temperatures (below ~26°C) or agonists like menthol, the channel opens, allowing an influx of Na⁺ and Ca²⁺ ions. This influx depolarizes the neuron, leading to the generation of action potentials that propagate to the central nervous system, resulting in the sensation of cold.[2][4] In chronic pain states, TRPM8 can be dysregulated, contributing to cold allodynia (pain from a non-painful cold stimulus) and hyperalgesia (exaggerated pain from a cold stimulus).

TRPM8 antagonists, synthesized using intermediates like this compound, act by binding to the TRPM8 channel and preventing its opening in response to stimuli. This blockade inhibits the influx of cations, thereby preventing the depolarization of sensory neurons and the transmission of pain signals.

TRPM8_Signaling_Pathway cluster_0 Sensory Neuron Membrane cluster_1 Intracellular cluster_2 Extracellular TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Cold or Menthol Ions_In Na+ / Ca2+ Influx TRPM8_Open->Ions_In Depolarization Membrane Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential CNS Signal to CNS (Sensation of Cold/Pain) ActionPotential->CNS Ions_In->Depolarization Antagonist TRPM8 Antagonist Antagonist->TRPM8 Blocks Opening

Simplified TRPM8 signaling pathway and the inhibitory action of antagonists.

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Consult the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis, offering a versatile platform for the construction of complex molecules. Its synthesis via an adaptable Vilsmeier-Haack reaction and its reactivity in nucleophilic aromatic substitution reactions make it a valuable tool for medicinal chemists. The case study of its application in the synthesis of TRPM8 antagonists highlights its relevance in the development of novel therapeutics for chronic pain and other sensory disorders. A thorough understanding of the synthesis, reactivity, and applications of this intermediate will empower researchers to accelerate the discovery and development of next-generation medicines.

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An In-Depth Technical Guide to the Prospective Biological Activity of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of therapeutic applications.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The fusion of a pyridine ring with a cyclopentane moiety to form the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold presents a unique and relatively underexplored area of chemical space. This guide focuses on a specific subclass: 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

While direct studies on the biological activities of this particular family of compounds are not extensively reported in the current literature, the structural alerts embedded within their framework suggest a high potential for significant pharmacological effects. The presence of a chlorinated pyridine ring, a lipophilic cyclopentane group, and a methyl substituent provides a versatile platform for chemical modification and interaction with biological targets. This guide will, therefore, serve as a prospective analysis, leveraging data from structurally related compounds to hypothesize potential biological activities and to provide a comprehensive roadmap for their synthesis and evaluation. We will delve into the potential anticancer and antimicrobial properties of these derivatives, offering detailed experimental protocols for their assessment and laying the groundwork for future drug discovery and development efforts in this promising area.

Synthetic Pathways to the Core Scaffold

The synthesis of the this compound core is a critical first step in exploring the biological potential of its derivatives. While various synthetic routes to related cyclopenta[b]pyridines exist, a common and effective strategy involves a multi-step sequence starting from readily available precursors.[5]

A plausible synthetic approach is outlined below. This pathway is illustrative and may require optimization for specific derivatives.

Synthesis_Workflow reagent1 Cyclopentanone + 2-Amino-4-picoline step1 Condensation reagent1->step1 intermediate1 Cyclopentylideneaminopyridine Intermediate step1->intermediate1 step2 Cyclization (e.g., with a suitable reagent) intermediate1->step2 intermediate2 4-Methyl-6,7-dihydro-5H- cyclopenta[b]pyridin-2-amine step2->intermediate2 step3 Sandmeyer Reaction (Diazotization followed by chlorination) intermediate2->step3 product 2-Chloro-4-methyl-6,7-dihydro- 5H-cyclopenta[b]pyridine step3->product

Figure 1: A representative synthetic workflow for the this compound core.

Further derivatization can be achieved by leveraging the reactivity of the chloro- and methyl- substituents, as well as the pyridine nitrogen, to introduce a diverse range of functional groups. These modifications are crucial for tuning the compound's physicochemical properties and optimizing its interaction with biological targets.

Prospective Biological Activities and Mechanistic Insights

Based on the extensive research into pyridine and its fused-ring derivatives, we can hypothesize several promising avenues of biological activity for the this compound scaffold.

Anticancer Potential

Numerous pyridine-containing compounds have exhibited potent anticancer activity through various mechanisms.[3] The introduction of a chloro-substituent can enhance lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets.

Hypothesized Mechanisms of Action:

  • Kinase Inhibition: Many pyridine derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases.

  • Tubulin Polymerization Inhibition: Some pyridine-based compounds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system of the pyridine ring could potentially intercalate into DNA, disrupting replication and transcription. Furthermore, derivatives may act as topoisomerase poisons, stabilizing the enzyme-DNA complex and leading to DNA strand breaks.[6]

Anticancer_Pathway cluster_cell Cancer Cell compound Cyclopenta[b]pyridine Derivative kinase Protein Kinases compound->kinase tubulin Tubulin compound->tubulin dna DNA/Topoisomerase compound->dna pathway1 Inhibition of Signaling Pathways kinase->pathway1 pathway2 Disruption of Microtubule Dynamics tubulin->pathway2 pathway3 DNA Damage dna->pathway3 apoptosis Apoptosis pathway1->apoptosis cell_cycle_arrest Cell Cycle Arrest pathway2->cell_cycle_arrest pathway3->apoptosis cell_cycle_arrest->apoptosis

Figure 2: Hypothesized signaling pathways for the anticancer activity of cyclopenta[b]pyridine derivatives.

Antimicrobial Properties

The pyridine scaffold is also prevalent in compounds with significant antimicrobial activity.[1][4] The lipophilic nature of the cyclopenta[b]pyridine core could facilitate its passage through the microbial cell wall and membrane.

Hypothesized Mechanisms of Action:

  • Enzyme Inhibition: The derivatives could inhibit essential microbial enzymes involved in processes such as cell wall synthesis, DNA replication (e.g., DNA gyrase), or metabolic pathways.

  • Membrane Disruption: The compounds might interact with the microbial cell membrane, leading to its disruption, increased permeability, and ultimately, cell death.

  • Inhibition of Biofilm Formation: Many chronic infections are associated with biofilms. The derivatives could interfere with the signaling pathways involved in biofilm formation, rendering the microbes more susceptible to conventional antibiotics.[1]

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a systematic in vitro evaluation is necessary. The following are detailed, step-by-step protocols for assessing the anticancer and antimicrobial potential of novel this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]

Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat Cells with Compound (Various Concentrations) incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve_formazan Dissolve Formazan Crystals (Add DMSO) incubation3->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Figure 3: Workflow for the in vitro anticancer MTT assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in an appropriate solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Determination of Minimum Bactericidal Concentration (MBC) (Optional):

    • From the wells showing no growth, take a small aliquot and plate it onto an agar medium.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Hypothetical In Vitro Anticancer Activity Data

Compound IDR1-substituentR2-substituentIC50 (µM) vs. MCF-7IC50 (µM) vs. HCT-116IC50 (µM) vs. A549
CPD-1 HH>100>100>100
CPD-2 OCH3H5.28.112.5
CPD-3 ClH2.84.57.9
CPD-4 HNO215.622.330.1

Table 2: Hypothetical In Vitro Antimicrobial Activity Data

Compound IDR1-substituentR2-substituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
CPD-1 HH>128>128
CPD-2 OCH3H1632
CPD-3 ClH816
CPD-4 HNO264128

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data is currently limited, the structural features of these compounds, coupled with the well-documented activities of related pyridine derivatives, strongly suggest their potential as anticancer and antimicrobial agents. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on the synthesis of a diverse library of derivatives, followed by comprehensive in vitro and in vivo testing to elucidate their biological activities, mechanisms of action, and structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

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  • Xu, Z., et al. (2019). Development of chalcone pyridine analogues as anti-tubulin agents. European Journal of Medicinal Chemistry, 179, 443-453.
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  • Al-Salahi, R. A., Al-Omar, M. A., & Amr, A. E.-G. E. (2010). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 15(9), 6588–6597.[1]

  • Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24754-24768.

  • Youssif, B. G., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Pharmaceuticals, 17(11), 1435.[6]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). Molecules, 14(12), 5084–5095.[13]

  • Androutsopoulos, V., et al. (2018). Synthesis and biological evaluation of pyridine molecules. European Journal of Medicinal Chemistry, 157, 116-126.
  • Şen, M., et al. (2022). In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights. Molecules, 27(20), 6898.[7]

Sources

Methodological & Application

Strategic Purification of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine via Optimized Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The heterocyclic compound 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine is a pivotal intermediate in the synthesis of various pharmaceutical agents. Its purity is paramount, directly impacting the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of this key intermediate using silica gel column chromatography. We delve into the underlying chemical principles, addressing the specific challenges posed by basic pyridine moieties, and present a systematic workflow from mobile phase optimization to final product isolation. The methodologies described herein are designed to be robust, reproducible, and scalable for drug development and manufacturing environments.

Introduction: The Challenge of Purifying Pyridine Intermediates

This compound is a substituted pyridine, a class of compounds fundamental to medicinal chemistry. The basicity of the pyridine nitrogen atom (pKa typically 5-6) presents a significant challenge during purification on standard silica gel.[1] The surface of silica gel is populated with weakly acidic silanol groups (Si-OH).[2] These acidic sites can engage in strong ionic interactions with the basic nitrogen of the pyridine ring, leading to several undesirable outcomes:

  • Peak Tailing: The analyte moves through the column with a smeared or "tailing" elution profile, resulting in poor separation from impurities.[3]

  • Irreversible Adsorption: A portion of the compound can bind permanently to the column, drastically reducing recovery and yield.[3]

  • On-Column Degradation: For sensitive molecules, the acidic environment of the silica can catalyze degradation, generating new impurities.[4]

To overcome these issues, a strategic approach is required. The most effective method involves neutralizing the acidic sites on the silica gel by modifying the mobile phase. This is typically achieved by adding a small quantity of a competing base, such as triethylamine (TEA), which preferentially interacts with the silanol groups, effectively "shielding" the target compound from these problematic interactions.[3][5] This protocol is built around this core principle to ensure a high-purity, high-recovery purification.

Foundational Workflow: From Analytics to Purification

The entire purification process is a systematic workflow that begins with analytical thin-layer chromatography (TLC) to define the separation parameters, which are then applied to the preparative column chromatography for bulk purification.

Purification_Workflow cluster_prep Phase 1: Method Development & Preparation cluster_exec Phase 2: Execution & Isolation Crude Crude Product Mixture TLC TLC Solvent System Optimization Crude->TLC Analyze Slurry Silica Slurry Preparation (with optimized eluent) TLC->Slurry Define Eluent Packing Column Packing & Equilibration Slurry->Packing Loading Sample Loading (Dry Loading Recommended) Packing->Loading Elution Elution & Fraction Collection Loading->Elution Analysis Fraction Analysis by TLC Elution->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Identify Evaporation Solvent Evaporation Pooling->Evaporation Pure Purified Product (>98% Purity) Evaporation->Pure

Caption: High-level workflow for chromatographic purification.

Materials and Equipment

Reagents & Consumables Equipment
Crude 2-Chloro-4-methyl-etc.Glass Chromatography Column (appropriate size)
Silica Gel (Flash Grade, 230-400 mesh)Fraction Collector or Test Tubes/Beakers
Hexane (HPLC Grade)Rotary Evaporator (Rotovap)
Ethyl Acetate (HPLC Grade)TLC Tank and Lid
Triethylamine (TEA, >99%)UV Lamp (254 nm)
Dichloromethane (DCM, HPLC Grade)Fume Hood
TLC Plates (Silica Gel 60 F₂₅₄)Hot Plate/Stirrer
Glass Wool / Sintered Glass FritStandard Laboratory Glassware
Sand (Washed)

Detailed Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

The objective is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35.[4] This Rf value provides the optimal balance between separation from impurities and reasonable elution time on the column.

  • Prepare Stock Solutions:

    • Prepare a small, dilute solution of your crude product in dichloromethane (DCM).

    • Prepare several potential mobile phases. A good starting point for many pyridine derivatives is a mixture of hexane and ethyl acetate (EtOAc).[6][7] Crucially, add 0.5-1% triethylamine (v/v) to each mixture to neutralize the silica.[4]

  • Spot the TLC Plate: Using a capillary tube, spot the crude product solution onto the baseline of a TLC plate. Make the spot as small as possible.

  • Develop the Plate: Place the TLC plate in a chamber containing your chosen solvent system. Ensure the chamber is saturated with solvent vapors for reproducible results.[8] Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize and Calculate Rf:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm). The aromatic pyridine ring will absorb UV light, appearing as a dark spot.

    • Circle the spots and calculate the Rf value for each: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Iterate and Optimize: Adjust the solvent ratio to achieve the target Rf. If the spot is too high (Rf > 0.5), the eluent is too polar; increase the proportion of hexane. If the spot is too low (Rf < 0.2), the eluent is not polar enough; increase the proportion of ethyl acetate.

Table 1: Hypothetical TLC Optimization Data
Solvent System (Hexane:EtOAc + 1% TEA) Observed Rf of Target Compound
9:10.15 (Too low)
4:10.30 (Optimal)
2:10.55 (Too high)
Conclusion: 4:1 Hexane:EtOAc + 1% TEA is chosen.
Protocol 2: Preparative Column Chromatography

This protocol assumes a crude sample size of ~1-2 grams. The column size and solvent volumes should be scaled accordingly for different quantities.

  • Column Preparation (Wet Packing):

    • Rationale: Wet packing the column by pouring a slurry of silica gel into the solvent-filled column is the most reliable method to create a homogenous, air-free stationary phase, which is critical for good separation.

    • Steps: i. Secure a glass column vertically in a fume hood. Place a small plug of glass wool or use a column with a sintered frit at the bottom, and add a ~1 cm layer of sand. ii. In a separate beaker, prepare a slurry of silica gel in the optimized mobile phase (e.g., 4:1 Hex:EtOAc + 1% TEA). A common ratio is ~50-100 g of silica per 1 g of crude mixture. iii. Fill the column about one-third full with the mobile phase. While gently swirling, pour the silica slurry into the column. iv. Continuously tap the side of the column to encourage even packing and dislodge any air bubbles. Open the stopcock to drain some solvent, which helps compact the silica bed. v. Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica surface during sample and eluent addition. vi. Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading (Dry Loading):

    • Rationale: Dry loading, where the sample is pre-adsorbed onto a small amount of silica, often yields sharper bands and better separation compared to loading a concentrated liquid solution, especially if the compound has poor solubility in the mobile phase.[9]

    • Steps: i. Dissolve the crude product in a minimal amount of a volatile solvent like DCM. ii. Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution. iii. Remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. iv. Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Rationale: Elution is the process of passing the mobile phase through the column to move the components of the mixture down the stationary phase at different rates.

    • Steps: i. Carefully add the optimized mobile phase to the top of the column, taking care not to disturb the sand layer. ii. Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). iii. Maintain a constant head of solvent above the silica bed to ensure a consistent flow rate. Gentle pressure can be applied to the top of the column (flash chromatography) to speed up the process.[4]

  • Fraction Analysis and Product Isolation:

    • Rationale: TLC is used to analyze the collected fractions to determine which ones contain the pure product.

    • Steps: i. Spot every few fractions on a TLC plate, alongside a spot of the original crude mixture for reference. ii. Develop and visualize the TLC plate as described in Protocol 1. iii. Identify the fractions that contain only the spot corresponding to the pure product. iv. Combine these pure fractions into a clean, pre-weighed round-bottom flask. v. Remove the solvent using a rotary evaporator. vi. Place the flask under high vacuum to remove any residual solvent and triethylamine. vii. Weigh the flask to determine the mass of the purified product and calculate the yield.

Troubleshooting Common Issues

Problem Probable Cause(s) Solution(s)
Compound won't elute from the column Mobile phase is not polar enough; Strong interaction with silica despite TEA.Gradually increase the polarity of the mobile phase (e.g., move from 4:1 to 3:1 Hex:EtOAc). Consider adding a small percentage (1-2%) of methanol to the eluent.
Poor separation (co-elution) Rf values of product and impurity are too close in the chosen solvent system.Re-optimize the TLC using different solvent combinations (e.g., try DCM/Methanol or Toluene/Acetone systems, always with 1% TEA).[9] A shallower polarity gradient during elution can also improve separation.
Streaking/Tailing on TLC and Column Insufficient neutralization of silica; column overload.Ensure at least 0.5-1% TEA is present in the mobile phase.[3] Use an appropriate amount of silica for the amount of sample loaded (a 50:1 to 100:1 ratio of silica:sample by weight is recommended). Consider using alumina as the stationary phase for very basic compounds.[10]
Low Recovery/Yield Irreversible adsorption; compound is spread across too many fractions.Increase the amount of TEA in the eluent (up to 2%). Ensure the chosen mobile phase provides a clean elution profile (compact Rf spot on TLC).

Expected Results & Purity Assessment

Following this protocol, this compound can be isolated with high purity. The final product should be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and assess purity.

Table 2: Representative Purification Outcome
Parameter Example Value
Mass of Crude Material1.50 g
Purity of Crude (by ¹H NMR)~85%
Mass of Purified Product1.21 g
Yield 95% (of theoretical pure)
Final Purity (by ¹H NMR & LC-MS) >98.5%
Appearance Pale yellow oil or solid

References

  • BioPharm International. (2009). Chromatography Optimization Strategy. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Retrieved from [Link]

  • Org Prep Daily. (2006). Purifying amines on silica. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? Retrieved from [Link]

  • YouTube. (2025). Why Do Amines Adhere To Silica Gel Columns? Retrieved from [Link]

Sources

Application Note & Protocol: High-Purity Recrystallization of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Purity

2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine is a key heterocyclic intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the generation of difficult-to-remove byproducts in subsequent synthetic steps. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a chosen solvent system.[1][2]

This document provides a detailed guide to developing a robust recrystallization protocol for this compound, grounded in its physicochemical properties and established principles for related chlorinated pyridine derivatives.

Physicochemical Profile of the Target Compound

A thorough understanding of the compound's properties is the foundation for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₉H₁₀ClN[3][4]
Molecular Weight 167.64 g/mol [3][4]
Melting Point 41-42 °C[4]
Predicted Boiling Point 264.8 ± 40.0 °C[4]
XLogP3 2.53[4]

The relatively low melting point suggests that care must be taken to avoid "oiling out," a phenomenon where the compound separates as a liquid instead of forming crystals.[5] The XLogP3 value indicates a degree of lipophilicity, suggesting that non-polar or moderately polar organic solvents will be more effective than highly polar solvents like water.

The Cornerstone of Recrystallization: Solvent Selection

The ideal recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[1] This differential solubility is what drives the crystallization process upon cooling. For chlorinated pyridine derivatives, non-polar or moderately polar solvents are often favored.[6]

Recommended Solvent Screening Protocol

A systematic screening of potential solvents is the most reliable method for identifying the optimal system.

Objective: To identify a solvent or solvent pair that provides good solubility at high temperatures and poor solubility at low temperatures.

Materials:

  • Crude this compound

  • Test tubes

  • Heat gun or water bath

  • Ice bath

  • Candidate solvents (see table below)

Procedure:

  • Place approximately 20-30 mg of the crude compound into a test tube.

  • Add the selected solvent dropwise at room temperature, observing for dissolution. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, begin heating the solvent gently while continuing to add it dropwise until the solid completely dissolves. Note the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature. Observe for the formation of crystals.

  • If no crystals form, try scratching the inside of the test tube with a glass rod to induce crystallization.[5]

  • Place the test tube in an ice bath to maximize crystal formation.

  • Evaluate the quantity and quality of the crystals formed.

Candidate Solvent Systems

Based on the compound's structure and general principles, the following solvents are recommended for initial screening:

Solvent SystemRationaleExpected Outcome
Single Solvents
Heptane/HexaneNon-polar hydrocarbons. Often good for compounds with some lipophilicity.Good for precipitating the compound from a more polar co-solvent or for washing final crystals. May show low solubility even when hot.
IsopropanolA moderately polar protic solvent.Often a good starting point for single-solvent recrystallization due to its favorable temperature-solubility profile for many organic compounds.
AcetonitrileA moderately polar aprotic solvent.Can be effective, but its high solvent strength may lead to lower recovery.
TolueneAn aromatic, non-polar solvent.The aromatic nature may interact favorably with the pyridine ring, potentially leading to good differential solubility.
Two-Solvent Systems
Toluene/HeptaneA "good" solvent paired with a "poor" solvent.Dissolve in a minimum of hot toluene, then add heptane dropwise until turbidity persists. This can be a very effective system.
Dichloromethane/HeptaneA common and effective pair.Dichloromethane's high volatility can be a challenge, but it is an excellent solvent. Heptane acts as the anti-solvent.[7]

Detailed Recrystallization Protocol

This protocol is based on a single-solvent system, which is often the most straightforward. The principles can be adapted for a two-solvent system.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, bring the chosen recrystallization solvent to a boil. Add the hot solvent to the flask containing the compound in small portions, with continuous stirring and gentle heating, until the solid is completely dissolved.[2] It is crucial to use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, a hot gravity filtration is required. Use a stemless funnel to prevent premature crystallization in the stem.[5] Pre-heat the funnel and the receiving flask with hot solvent vapor to prevent the compound from crashing out on the cold glass.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Continue to draw air through the funnel to partially dry the crystals.[5] Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visual Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying A Crude Compound B Add Minimum Hot Solvent A->B Heat & Stir C Hot Saturated Solution B->C D Gravity Filter C->D E Remove Insoluble Impurities D->E F Clear Filtrate E->F G Slow Cooling to RT F->G Formation of Crystals H Ice Bath G->H Maximize Yield I Crystal Slurry H->I J Vacuum Filtration I->J K Wash with Cold Solvent J->K L Dry Crystals K->L M Pure Product L->M

Sources

Application Notes and Protocols for the Comprehensive Characterization of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. As with any synthesized compound intended for further use, rigorous analytical characterization is paramount to confirm its identity, purity, and structural integrity. This guide provides a comprehensive overview of the key analytical methodologies for the thorough characterization of this compound, designed for researchers, scientists, and professionals in drug development. The protocols and insights provided herein are grounded in established analytical principles and adapted for the specific structural features of the target molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
CAS Number83939-58-6[1][2]
Molecular FormulaC9H10ClN[1]
Molecular Weight167.63 g/mol [1]
Melting Point58-62 °C[1]
Boiling Point298.9±9.0 °C (Predicted)[1]
Density1.265±0.06 g/cm3 (Predicted)[1]
AppearanceLight yellow crystalline solid[1]

Chromatographic Analysis for Purity and Identification

Chromatographic techniques are indispensable for separating the target compound from impurities and for initial identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It provides both retention time data for identification and mass spectra for structural confirmation.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 1 mg of the sample and dissolve it in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

    • Vortex the solution until the sample is completely dissolved.

    • If necessary, filter the solution through a 0.22 µm syringe filter into a GC vial.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Split/splitless inlet, operated in splitless mode at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Data Acquisition: Full scan mode.

Expected Results and Interpretation:

The chromatogram will show a major peak corresponding to the target compound, with minor peaks indicating impurities. The mass spectrum of the main peak should be consistent with the structure of this compound. The molecular ion peak [M]+ should be observed at m/z 167. The isotopic pattern of chlorine (approximately 3:1 ratio for M and M+2) will be a key diagnostic feature. Fragmentation patterns will likely involve the loss of a chlorine atom, a methyl group, and cleavage of the cyclopentane ring.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve sample in a suitable solvent prep2 Filter the solution prep1->prep2 gcms1 Inject sample into GC prep2->gcms1 gcms2 Separation on HP-5ms column gcms1->gcms2 gcms3 Elute and transfer to MS gcms2->gcms3 gcms4 Electron Impact Ionization (70 eV) gcms3->gcms4 gcms5 Mass analysis (m/z 40-400) gcms4->gcms5 data1 Analyze chromatogram for purity and retention time gcms5->data1 data2 Interpret mass spectrum for structural confirmation data1->data2 cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Dissolve sample in deuterated solvent (e.g., CDCl₃) prep2 Transfer to NMR tube prep1->prep2 nmr1 Acquire ¹H NMR spectrum prep2->nmr1 nmr2 Acquire ¹³C NMR spectrum nmr1->nmr2 data1 Process and analyze spectra nmr2->data1 data2 Assign chemical shifts and coupling constants data1->data2 data3 Confirm molecular structure data2->data3

Sources

Application Notes & Protocols: Strategic Use of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine as a Scaffold for Novel CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, embedded in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its versatile synthetic handles.[1] When fused with a cyclopentane ring to form the 6,7-dihydro-5H-cyclopenta[b]pyridine core, we introduce a three-dimensional architecture that can be exploited to achieve unique pharmacological profiles. The subject of this guide, 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine, represents a compelling, yet underexplored, starting point for central nervous system (CNS) drug discovery. While current literature primarily documents its role as an intermediate in antibiotic synthesis[2], its structural motifs—a halogenated pyridine—are prevalent in compounds targeting CNS pathways.[3][4][5][6]

This document serves as a strategic guide for researchers, scientists, and drug development professionals. It outlines a comprehensive, albeit prospective, research program for leveraging this compound as a foundational scaffold. We will detail the rationale behind its selection, protocols for its derivatization, and a roadmap for screening the resulting compound library against key CNS targets, thereby building a case for its utility in discovering next-generation therapeutics for neurological and psychiatric disorders.

Scientific Rationale: Why this compound?

The therapeutic potential of this scaffold is predicated on the strategic combination of its structural features:

  • The Pyridine Core: A weak base, the nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor, a critical interaction for binding to many biological targets. Its aromatic nature also allows for π-π stacking interactions.

  • The 2-Chloro Substituent: The chlorine atom is a versatile synthetic handle. It can be readily displaced via nucleophilic aromatic substitution or serve as a coupling partner in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of a diverse chemical library. Halogenation can also modulate the lipophilicity and metabolic stability of a compound.

  • The 4-Methyl Group: This small alkyl group can provide beneficial steric interactions within a binding pocket and can influence the overall electronic properties of the pyridine ring.

  • The Fused Cyclopentane Ring: This non-aromatic ring imparts a defined three-dimensional shape to the molecule, which can be crucial for selectivity towards specific receptor subtypes. It also increases the saturated carbon content (sp³ character), which is often correlated with improved solubility and reduced metabolic liability.

Derivatives of the broader cyclopenta[b]pyridine class have shown potential in targeting CNS pathways, including neuropharmacological activities and antagonism of the NMDA/NR2B receptor.[7][8][9] This precedent provides a strong rationale for exploring the chemical space around our chosen scaffold.

Experimental Workflows & Protocols

Part 1: Synthesis and Derivatization

The initial availability of this compound is a prerequisite. While it can be sourced commercially[10][11][12], an in-house synthesis provides greater control over scale and purity.

Protocol 1.1: Synthesis of the Core Scaffold

A multi-step synthesis starting from cyclopentanone can be employed, as described in the literature, involving nucleophilic addition, acetylation, and a Vilsmeier cyclization.[2]

Protocol 1.2: Library Generation via Cross-Coupling and Nucleophilic Substitution

The true value of this scaffold is realized through the generation of a diverse library of analogues. The 2-chloro position is the primary site for modification.

A. Suzuki Cross-Coupling (C-C bond formation):

  • To a solution of this compound (1.0 eq) in a 3:1 mixture of dioxane and water, add the desired boronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 90 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination (C-N bond formation):

  • In an oven-dried flask, combine this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.5 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) with a suitable ligand like Xantphos (0.04 eq).

  • Add anhydrous toluene and degas with argon.

  • Heat the reaction at 100-110 °C for 16-24 hours.

  • Monitor progress by LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify via chromatography.

Diagram: Derivatization Workflow

G cluster_reactions Diversification Reactions start This compound suzuki Suzuki Coupling (Boronic Acids) start->suzuki Pd Catalyst buchwald Buchwald-Hartwig (Amines) start->buchwald Pd Catalyst other Other Nucleophilic Substitutions start->other library Diverse Compound Library (Aryl, Heteroaryl, Amino derivatives) suzuki->library buchwald->library other->library

Caption: Workflow for generating a diverse chemical library.

Part 2: CNS-Targeted Screening Cascade

A tiered screening approach is recommended to efficiently identify promising compounds.

Diagram: CNS Screening Cascade

G A Primary Screening: High-Throughput Binding Assays (e.g., GPCRs, Ion Channels) B Secondary Screening: Functional Cell-Based Assays (e.g., Calcium Flux, cAMP) A->B Active Hits C Tertiary Screening: In Vitro ADME & Toxicology (Solubility, Permeability, hERG) B->C Potent & Efficacious Compounds D In Vivo Studies: Rodent Behavioral Models (e.g., Forced Swim Test, Open Field Test) C->D Compounds with Drug-like Properties

Caption: A tiered approach for CNS drug candidate selection.

Protocol 2.1: Primary Screening - Radioligand Binding Assays

  • Objective: To identify compounds that bind to a panel of CNS-relevant receptors.

  • Procedure:

    • Prepare cell membranes expressing the target receptor (e.g., Dopamine D2, Serotonin 5-HT2A, GABA-A).

    • In a 96-well plate, incubate the membranes with a known radioligand (e.g., [³H]-Spiperone for D2 receptors) and varying concentrations of the test compounds.

    • After incubation, rapidly filter the contents of each well and wash to separate bound from unbound radioligand.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding for each compound concentration and determine the Ki (inhibitor constant).

Protocol 2.2: Secondary Screening - Functional Assays

  • Objective: To determine if binding translates to functional activity (agonist, antagonist, or allosteric modulator).

  • Example (Gq-coupled GPCR): Calcium Flux Assay

    • Culture cells expressing the target receptor (e.g., mGluR5) in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add the test compounds at various concentrations.

    • After a short incubation, add a known agonist for the receptor.

    • Measure the change in fluorescence intensity using a plate reader (e.g., FLIPR).

    • Antagonists will block the agonist-induced calcium signal.

Protocol 2.3: Tertiary Screening - In Vitro ADME/Tox

  • Objective: To assess the drug-like properties of promising hits.

  • Key Assays:

    • Kinetic Solubility: Measured by nephelometry or UV spectroscopy.

    • PAMPA (Parallel Artificial Membrane Permeability Assay): To predict passive blood-brain barrier penetration.

    • hERG Patch Clamp: To assess the risk of cardiac toxicity.

    • Microsomal Stability: To evaluate metabolic stability.

Table 1: Hypothetical Screening Data for a Lead Compound

AssayEndpointResultInterpretation
Primary Screen
Dopamine D2 BindingKi50 nMPotent binding to target
Secondary Screen
D2 cAMP Functional AssayIC₅₀120 nMFunctional antagonism confirmed
Tertiary Screen
Kinetic SolubilityµM75 µMGood solubility
PAMPAPe (10⁻⁶ cm/s)8.5High predicted BBB permeability
hERG Patch ClampIC₅₀> 30 µMLow risk of cardiac toxicity
Microsomal Stabilityt½ (min)45 minModerate metabolic stability

Conclusion and Future Directions

This compound stands as a promising, yet largely untapped, scaffold for CNS drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries. The protocols and workflows detailed in this guide provide a clear and logical pathway from initial scaffold synthesis to the identification of lead compounds with desirable pharmacological and pharmacokinetic profiles. The key to success will be a systematic exploration of the chemical space around this core, coupled with a robust and tiered screening cascade. Future research should focus on establishing structure-activity relationships (SAR) to optimize potency, selectivity, and ADME properties, ultimately paving the way for the development of novel therapeutics for a range of CNS disorders.

References

  • Title: Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine Source: ResearchGate URL: [Link]

  • Title: Halogenation of the 3-position of pyridines through Zincke imine intermediates Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists Source: PubMed URL: [Link]

  • Title: 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates Source: ChemRxiv URL: [Link]

  • Title: 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates Source: ResearchGate URL: [Link]

  • Title: Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives Source: PubMed URL: [Link]

  • Title: New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Examples of bioactive cyclopenta[c]pyridine derivatives. Source: ResearchGate URL: [Link]

  • Title: 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates Source: ChemRxiv URL: [Link]

  • Title: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water Source: Royal Society of Chemistry URL: [Link]

  • Title: Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives Source: PubMed URL: [Link]

  • Title: Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review Source: Ingenta Connect URL: [Link]

  • Title: 2-Chloro-4-methyl-6, 7-dihydro-5H-cyclopenta[b]pyridine, 98% Purity, C9H10ClN, 1 gram Source: Stkm Llc URL: [Link]

  • Title: Pyridine alkaloids with activity in the central nervous system Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Discovery and optimization of a novel series of highly CNS penetrant M4 PAMs based on a 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine core Source: PubMed URL: [Link]

  • Title: Pyridine Compounds with Antimicrobial and Antiviral Activities Source: MDPI URL: [Link]

  • Title: Newer biologically active pyridines: A potential review Source: ResearchGate URL: [Link]

  • Title: Medicinal Chemical Properties of Successful Central Nervous System Drugs Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: National Center for Biotechnology Information (PMC) URL: [Link]

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Application Notes and Protocols: 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine as a Versatile Precursor for the Synthesis of Pyrazolo[3,4-b]pyridine-F'used Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopenta[b]pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibitor Design

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them high-value therapeutic targets.[1] The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1).[2][3][4][5] Its success stems from its ability to mimic the purine core of ATP and form critical hydrogen bonds with the kinase hinge region.

This application note details the utility of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine as a key starting material for the synthesis of a novel class of kinase inhibitors based on the cyclopenta[b]pyrazolo[3,4-b]pyridine framework. The fusion of the cyclopentane ring introduces conformational rigidity and novel steric features that can be exploited to enhance potency and selectivity for specific kinase targets. The chloro-substituent at the 2-position of the pyridine ring is a versatile chemical handle for the crucial cyclization step to form the pyrazole ring, a common strategy in the synthesis of such bicyclic systems.

Chemical Properties of the Precursor

A thorough understanding of the precursor's properties is essential for successful downstream applications.

PropertyValueSource
Chemical Name This compoundEchemi
CAS Number 267242-99-9Echemi
Molecular Formula C₉H₁₀ClNEchemi
Molecular Weight 167.64 g/mol Echemi
Melting Point 41-42 °CEchemi
Boiling Point 264.8±40.0 °C (Predicted)Echemi
LogP 2.53Echemi

Synthetic Strategy: From Precursor to a Potent Kinase Inhibitor Scaffold

The primary application of this compound in this context is its conversion to the corresponding cyclopenta[b]pyrazolo[3,4-b]pyridine core. This is typically achieved through a condensation reaction with a substituted hydrazine, followed by cyclization. The 2-chloro group serves as an excellent leaving group for an intramolecular nucleophilic aromatic substitution reaction, leading to the formation of the fused pyrazole ring.

The following workflow diagram illustrates the overall synthetic strategy.

G cluster_0 PART 1: Scaffold Synthesis cluster_1 PART 2: Functionalization & Evaluation Precursor 2-Chloro-4-methyl-6,7-dihydro- 5H-cyclopenta[b]pyridine Condensation Condensation/ Cyclization Precursor->Condensation Hydrazine Substituted Hydrazine (e.g., Hydrazine hydrate) Hydrazine->Condensation Core Cyclopenta[b]pyrazolo[3,4-b]pyridine Scaffold Condensation->Core Functionalization Further Functionalization (e.g., Suzuki Coupling) Core->Functionalization Inhibitor Final Kinase Inhibitor Candidate Functionalization->Inhibitor Assay Kinase Inhibition Assay (e.g., IC50 determination) Inhibitor->Assay CellAssay Cell-based Proliferation Assay Assay->CellAssay

Caption: Synthetic workflow from precursor to evaluated kinase inhibitor.

Detailed Protocol: Synthesis of 1-H-4-methyl-5,6-dihydro-1H-cyclopenta[b]pyrazolo[3,4-b]pyridine

This protocol describes a representative synthesis of the core scaffold from the title precursor.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (5.0 eq)

  • n-Butanol

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for reflux and work-up

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/Methanol gradient

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and n-butanol.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Addition of Hydrazine: Add hydrazine hydrate to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient to afford the desired 1-H-4-methyl-5,6-dihydro-1H-cyclopenta[b]pyrazolo[3,4-b]pyridine.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale for Experimental Choices:

  • Solvent: n-Butanol is chosen for its high boiling point, which is suitable for driving the reaction to completion.

  • Excess Hydrazine: A large excess of hydrazine hydrate is used to ensure the complete consumption of the starting material and to favor the desired cyclization.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent potential side reactions, particularly oxidation.

Application in Kinase Inhibitor Development: Targeting CDKs

The resulting cyclopenta[b]pyrazolo[3,4-b]pyridine scaffold is an excellent starting point for developing inhibitors against various kinases. For instance, derivatives of the pyrazolo[3,4-b]pyridine core have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[2][5][6]

Further functionalization of the core scaffold, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions at positions where aromatic protons are present, allows for the introduction of various substituents that can interact with specific pockets of the kinase active site, thereby enhancing potency and selectivity.

G cluster_0 Simplified CDK Signaling Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GrowthFactors->Receptor Signaling Downstream Signaling Receptor->Signaling CyclinD Cyclin D Expression Signaling->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E Expression E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 S_Phase S-Phase Entry CDK2->S_Phase promotes Inhibitor Cyclopenta[b]pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->CDK2 inhibits

Caption: Inhibition of the CDK2 pathway by a hypothetical inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • ATP

  • Peptide substrate (e.g., a derivative of histone H1)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.

  • Reaction Mixture: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, CDK2/Cyclin A enzyme, and the peptide substrate.

  • Inhibitor Addition: Add the diluted inhibitor compounds to the reaction wells. Include a positive control (e.g., a known CDK2 inhibitor like Roscovitine) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Representative Biological Data

While specific data for inhibitors derived directly from this compound is not yet publicly available, the following table presents IC₅₀ values for structurally related pyrazolo[3,4-b]pyridine-based kinase inhibitors to illustrate the potential potency of this compound class.

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Reference
Pyrazolo[3,4-b]pyridineCDK1< 100
Pyrazolo[3,4-b]pyridineCDK2< 50
Pyrazolo[3,4-b]pyridineTRKA56
Pyrazolo[3,4-b]pyridineTBK10.2

Conclusion and Future Directions

This compound is a valuable and versatile precursor for the synthesis of novel kinase inhibitors based on the cyclopenta[b]pyrazolo[3,4-b]pyridine scaffold. The synthetic route is straightforward, and the resulting core structure is amenable to further diversification to optimize potency and selectivity against a range of kinase targets. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this promising chemical entity in the ongoing quest for new targeted therapies. Future work should focus on building a library of derivatives and screening them against a broad panel of kinases to fully elucidate the structure-activity relationships and identify lead compounds for further preclinical development.

References

  • Misra, R. N., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(7), 1118-1128. [Link]

  • Abdel-Aziz, A. A. M., et al. (2019). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Letters in Drug Design & Discovery, 16(8), 885-896. [Link]

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]

  • Wang, L., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1515-1529. [Link]

  • Ezzat, M. O., et al. (2023). Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2 and P53-MDM2 protein-protein interaction. Archiv der Pharmazie, e2300188. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. [Link]

  • Gomaa, M. A. M., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 27(22), 8003. [Link]

  • ResearchGate. Structures of some pyrazolo[3,4-b]pyridine derivatives with CDK2 inhibitory activity. [Link]

  • Semantic Scholar. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. [Link]

  • El-Sayed, M. A. A., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 27(22), 8003. [Link]

Sources

Application Notes & Protocols: Strategic Use of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine in the Synthesis of Cefpirome

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview and robust protocols for the application of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine in the industrial synthesis of Cefpirome, a fourth-generation cephalosporin antibiotic. Cefpirome's potent, broad-spectrum antibacterial activity is structurally attributed to its unique zwitterionic nature, conferred by the specific aminothiazolyl-methoxyiminoacetamido group at the C-7 position and the 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl moiety at the C-3 position.[1] The synthesis of this C-3 side chain is a critical step, where the strategic use of its precursor, this compound, is paramount for achieving high yield and purity. This document outlines the synthesis of this key intermediate and its subsequent reaction to form the core Cefpirome structure, offering field-proven insights and validation checkpoints for researchers and drug development professionals.

Introduction: The Architectural Significance of Cefpirome's C-3 Side Chain

Cefpirome is a parenteral β-lactam antibiotic distinguished by its high stability against common β-lactamases and its enhanced penetration through the outer membranes of Gram-negative bacteria.[2][3] These advantageous properties are largely due to the quaternary ammonium group in its C-3 side chain, which creates a zwitterionic structure.[4] The synthesis of Cefpirome can be approached via several routes, often starting from 7-aminocephalosporanic acid (7-ACA).[5][6] A common and efficient strategy involves the initial installation of the C-3 side chain onto the 7-ACA nucleus, followed by the acylation of the C-7 amino group.[4][5]

The precursor, this compound, is a specifically designed building block for this purpose. The fused cyclopentane ring and the methyl group are integral parts of the final C-3 moiety, while the chloro-substituent, though not directly involved in the key quaternization reaction, is a feature of a common synthetic intermediate. The core reaction detailed herein is the nucleophilic substitution wherein the nitrogen atom of the pyridine ring attacks the C-3' methylene of an activated cephalosporin core, forming the crucial pyridinium linkage.

Part 1: Synthesis of the Key Precursor: this compound

The efficient synthesis of the C-3 side chain precursor is a prerequisite for a successful Cefpirome campaign. A validated multi-step method starting from cyclopentanone and benzylamine is commonly employed, proceeding through a Vilsmeier-Haack cyclization to generate the chlorinated pyridine ring system.[2]

Workflow for Precursor Synthesis

The logical flow involves the formation of an enamine, followed by acylation and a subsequent cyclization/chlorination reaction.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Acetylation cluster_2 Step 3: Vilsmeier-Haack Cyclization A Cyclopentanone + Benzylamine B Nucleophilic Addition (Imine Formation) A->B Reflux, 117-121°C 40 min C N-cyclopentylidene (phenyl)methanamine B->C D N-cyclopentylidene (phenyl)methanamine F N-benzyl-N- cyclopentenylacetamide D->F 0-25°C 14 h E Acetic Anhydride G N-benzyl-N- cyclopentenylacetamide I 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridine G->I Reflux, 15 h Hydrolysis 40-45°C H POCl₃ / DMF

Caption: Synthesis of the C-3 precursor via Vilsmeier-Haack cyclization.

Experimental Protocol: Synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

This protocol is adapted from established methodologies and serves as a representative guide. Optimization may be required.[2]

  • Step 1: N-cyclopentylidene(phenyl)methanamine Formation:

    • In a reaction vessel equipped with a reflux condenser and Dean-Stark trap, combine cyclopentanone (1.0 mol) and benzylamine (1.02 mol).

    • Heat the mixture to reflux at 117-121°C for approximately 40 minutes, collecting the water byproduct.

    • The reaction progress can be monitored by the cessation of water collection. The crude product is typically used directly in the next step.

  • Step 2: N-benzyl-N-cyclopentenylacetamide Formation:

    • Cool the crude product from Step 1 to 0-5°C in an ice bath.

    • Slowly add acetic anhydride (1.1 mol) while maintaining the temperature below 25°C.

    • Allow the reaction to stir at 20-25°C for 14 hours.

    • Monitor completion by Thin Layer Chromatography (TLC).

  • Step 3: Vilsmeier-Haack Cyclization and Chlorination:

    • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0-5°C.

    • Add the crude acetamide from Step 2 to the Vilsmeier reagent.

    • Heat the mixture to reflux and maintain for 15 hours.

    • After cooling, carefully hydrolyze the reaction mixture by pouring it onto crushed ice, maintaining the temperature between 40-45°C.

    • Neutralize with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane).

    • Purify the crude product by column chromatography to yield 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. The overall yield for this three-step process is reported to be around 45.9%.[2]

Part 2: Core Synthesis - Installation of the C-3 Side Chain

This is the pivotal step where the precursor is coupled with the cephalosporin nucleus. The most common starting material is 7-aminocephalosporanic acid (7-ACA). The reaction involves the activation of the C-3' acetoxy group of 7-ACA, making it a good leaving group, followed by nucleophilic attack by the pyridine nitrogen.

Workflow for C-3 Side Chain Installation

G A 7-Aminocephalosporanic Acid (7-ACA) B Silylation (e.g., BSA or HMDS) in Dichloromethane A->B Protect Amino & Carboxyl Groups C Protected 7-ACA B->C D Activation with Iodotrimethylsilane (TMSI) C->D Forms leaving group E Activated C-3' Iodo-intermediate D->E G Nucleophilic Substitution (Quaternization) E->G F 2-Chloro-4-methyl-6,7-dihydro- 5H-cyclopenta[b]pyridine F->G Nucleophilic Attack H Cefpirome Parent Nucleus (7-ACP) G->H

Caption: Installation of the C-3 side chain onto the 7-ACA core.

Experimental Protocol: Synthesis of Cefpirome Parent Nucleus (7-ACP)

This protocol is based on a common industrial method involving in-situ silylation and activation.[6][7][8]

  • Silylation (Protection):

    • Suspend 7-ACA (0.165 mol) in dichloromethane (165 ml) in a dry reaction vessel under an inert atmosphere (e.g., Nitrogen).

    • Add N,O-bis(trimethylsilyl)acetamide (BSA) (0.43 mol) and stir at room temperature for 3 hours until the solution becomes clear, indicating the formation of the silylated 7-ACA.[7]

  • Activation and Substitution:

    • Cool the solution to 0-5°C in an ice bath.

    • Add N,N-dimethylaniline (0.22 mol) followed by the dropwise addition of iodotrimethylsilane (TMSI) (0.23 mol).[7] The TMSI reacts with the silylated C-3' acetoxy group to form a highly reactive C-3' iodo intermediate in situ.

    • Maintain the reaction at room temperature for 3 hours.

    • Cool the mixture back to 0-5°C.

    • Add 2,3-cyclopentenopyridine (the target precursor, 0.205 mol) to the reaction mixture. Note: Patent literature often refers to the precursor generically as 2,3-cyclopentenopyridine.[4][7]

    • Stir the reaction at 5-10°C for 5 hours.

  • Work-up and Isolation:

    • The reaction yields a solution of the cefpirome intermediate, (6R, 7R)-7-amino-3-[(2,3-cyclopentene-pyridine)methyl]ceph-3-ene-4-carboxylic acid, often referred to as 7-ACP.[5][7]

    • This intermediate is typically not isolated but carried forward directly to the next step: N-acylation.

Part 3: Final Acylation and Salt Formation

To complete the synthesis, the parent nucleus (7-ACP) is acylated at the C-7 position with an activated form of the aminothiazole side chain, followed by conversion to the final sulfate salt for stability and clinical use.

  • N-Acylation: The 7-ACP intermediate is dissolved in a mixed solvent (e.g., DMF and water) and reacted with an activated ester of the C-7 side chain, such as 2-cis-methoxyimino-2-(2-aminothiazolyl-4)acetic acid active ester (MAEM), in the presence of a base like triethylamine at 0-5°C.[7]

  • Salt Formation: After the acylation is complete, the pH of the aqueous solution is adjusted to 1.2-1.5 with sulfuric acid. The Cefpirome sulfate is then precipitated by adding an anti-solvent like acetone, filtered, washed, and dried.[4][7]

Data Summary: Reaction Parameters

StepKey ReagentsSolvent(s)Temperature (°C)Typical TimeTypical Yield
Precursor Synthesis Cyclopentanone, Benzylamine, Ac₂O, POCl₃, DMFDichloromethane0 - 121~30 hours~46% (overall)[2]
C-3 Installation 7-ACA, BSA, TMSI, PrecursorDichloromethane0 - 258 - 10 hoursHigh (used in-situ)
N-Acylation 7-ACP, MAEM, TriethylamineDMF / Water0 - 53 - 4 hoursHigh
Salt Formation Cefpirome Free Acid, H₂SO₄Water / Acetone0 - 251 - 2 hoursHigh

Scientific Rationale & Self-Validation

Causality Behind Experimental Choices:

  • Silylation: The amino and carboxylic acid groups of 7-ACA are protected as trimethylsilyl esters/amides to prevent side reactions and improve solubility in organic solvents.[7]

  • TMSI Activation: Iodotrimethylsilane is a highly effective reagent for converting the C-3' acetoxy group into an iodo group, which is an excellent leaving group, facilitating the subsequent nucleophilic attack by the pyridine.[6]

  • Solvent Choice: Dichloromethane is a common choice for the initial steps due to its inertness and ability to dissolve the silylated intermediates. The final acylation and salt formation steps utilize aqueous/organic mixtures to manage the solubility of both the reactants and the final product.[7]

Trustworthiness Through In-Process Controls:

  • TLC/HPLC: Reaction progress for each step must be rigorously monitored using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). This ensures reactions are driven to completion, minimizing side products and maximizing yield.

  • NMR/MS: The structure and purity of the synthesized precursor and the final Cefpirome sulfate product should be confirmed using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and Mass Spectrometry (LC-MS) to validate identity and detect any impurities.[2]

Conclusion

The strategic synthesis and application of this compound are fundamental to the efficient and scalable production of Cefpirome. By understanding the mechanistic rationale behind the protection, activation, and nucleophilic substitution steps, and by implementing rigorous in-process analytical controls, researchers and manufacturers can reliably produce this vital fourth-generation antibiotic. The protocols and workflows detailed in this guide provide a comprehensive framework for achieving this goal.

References

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Protocol for Suzuki coupling reactions with 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling with 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine: Protocols and Mechanistic Insights

Introduction: Navigating the Challenges of Heteroaromatic Chlorides

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed reaction is a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl motifs found in numerous drug candidates.[2][4]

While the coupling of aryl bromides and iodides is often straightforward, the use of aryl chlorides presents a greater challenge due to the strength and inertness of the C-Cl bond.[5][6] This difficulty is further amplified when the substrate is an electron-deficient heteroaromatic system, such as a 2-chloropyridine derivative. The pyridine nitrogen can act as a ligand, coordinating to the palladium center and leading to catalyst deactivation.[5][7]

This application note provides a comprehensive guide for researchers tackling the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic nuances, provide detailed, field-tested protocols, and offer troubleshooting advice to overcome the specific hurdles associated with this class of substrates.

Mechanistic Considerations: Activating the C-Cl Bond

The success of a Suzuki-Miyaura coupling with a 2-chloropyridine hinges on overcoming two primary obstacles: the high activation energy of the oxidative addition step and potential catalyst inhibition. The catalytic cycle, illustrated below, consists of three main stages: oxidative addition, transmetalation, and reductive elimination.[4][8]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)-Cl(L_n) Pd0->PdII_Complex Oxidative Addition Transmetalation Transmetalation PdII_Ar_Ar Ar-Pd(II)-Ar'(L_n) PdII_Complex->PdII_Ar_Ar Transmetalation RedElim Reductive Elimination Product Ar-Ar' PdII_Ar_Ar->Product Reductive Elimination Product->Pd0 Catalyst Regeneration BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., K₃PO₄) Boronate->PdII_Complex ArylHalide Ar-Cl (2-Chloropyridine derivative) ArylHalide->Pd0 Substrate Entry

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic acid.
  • Oxidative Addition: This is often the rate-limiting step for chloro-substrates.[8] The Pd(0) catalyst inserts into the C-Cl bond. To facilitate this, highly electron-rich and sterically bulky phosphine ligands are required. Ligands like SPhos, XPhos, and RuPhos, developed by the Buchwald group, are designed to promote the formation of a highly reactive, monoligated Pd(0) species, which accelerates the oxidative addition.[5][7][9]

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species ([ArB(OH)₃]⁻).[5][10] For challenging couplings, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[5]

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. Bulky ligands also accelerate this final step.[7]

Optimizing the Reaction: A Guide to Component Selection

The choice of catalyst, ligand, base, and solvent are all interconnected and critical for success. Based on literature for analogous 2-chloropyridine couplings, the following systems are recommended as starting points for optimization.

ComponentRecommended ReagentsRationale & Key ConsiderationsTypical Conditions
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) precatalysts that are reduced in situ to the active Pd(0) species.[8]1-5 mol%
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biarylphosphine ligands are essential for activating the C-Cl bond and preventing catalyst deactivation by the pyridine nitrogen.[5][6]1.1 - 2.0 eq. relative to Pd
Base K₃PO₄, Cs₂CO₃, K₂CO₃A strong, non-nucleophilic base is crucial for efficient transmetalation. K₃PO₄ is often a robust first choice.[5][6]2.0 - 3.0 equivalents
Boron Reagent Arylboronic Acids, Arylboronic Esters (Pinacol)Boronic acids are standard, but pinacol esters can offer greater stability against protodeboronation, a common side reaction.[5]1.2 - 1.5 equivalents
Solvent System Dioxane/H₂O, Toluene/H₂O (e.g., 4:1 or 10:1 v/v)Aprotic organic solvents with a small amount of water are typically used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[5][11]0.1 - 0.2 M concentration
Temperature 80 - 110 °CHigher temperatures are generally required to overcome the activation energy for the oxidative addition of the C-Cl bond.[5][6]4 - 24 hours

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4.4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In the same vessel, add the palladium precatalyst (Pd(OAc)₂, 2 mol%) and the SPhos ligand (4.4 mol%).[5]

  • Inert Atmosphere: Seal the vessel with a rubber septum or screw cap. Evacuate the vessel and backfill with an inert gas (nitrogen or argon). Repeat this cycle three to five times to ensure an oxygen-free environment. The active Pd(0) catalyst is sensitive to oxidation.[6]

  • Solvent Addition: Prepare a degassed 10:1 mixture of 1,4-dioxane and water by bubbling argon or nitrogen through the mixture for 15-20 minutes. Add the degassed solvent system to the reaction vessel via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting chloride.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[5]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Yield Ineffective Catalyst/Ligand: The catalyst system is not active enough for the C-Cl bond activation.Switch to a more electron-rich and bulky ligand like XPhos or use a pre-formed Pd-NHC (N-Heterocyclic Carbene) catalyst.[6][7]
Ineffective Base: The base may be too weak or poorly soluble, hindering the transmetalation step.Switch to a stronger base like Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.[5]
Low Temperature: The reaction temperature is insufficient to overcome the activation barrier.Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent. Microwave irradiation can also be effective.[6]
Protodeboronation The boronic acid is unstable under the reaction conditions and is being replaced by a hydrogen atom.Use a boronic pinacol ester instead of the boronic acid for increased stability. Alternatively, use anhydrous solvents and a fluoride source like KF as the base.[5]
Homocoupling The boronic acid is coupling with itself to form a biaryl byproduct.Ensure the reaction is rigorously degassed to remove all oxygen, which can promote homocoupling. Using a more efficient catalyst system to accelerate the desired cross-coupling can also outcompete this side reaction.[5]

References

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. BenchChem.
  • Tokyo Chemical Industry Co., Ltd. (2025). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
  • Kadu, B. S. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11(4), 1186-1221. Available at: [Link]

  • Valente, C., et al. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
  • BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem.
  • Singh, Y., et al. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. Available at: [Link]

  • Sharma, K., et al. (2012). Suzuki Cross Coupling Reaction- A Review. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 2(4).
  • Chemie, G. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. BenchChem.
  • Sajiki, H., et al. (2005). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 70(23), 9475-9478. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives. BenchChem.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]

  • ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. BenchChem.
  • Öcal, N., & Er, M. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 21(11), 1548. Available at: [Link]

  • ResearchGate. (2009). Effect of solvent on the Suzuki reaction. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling. BenchChem.

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are crucial components in pharmaceuticals, agrochemicals, and materials science.[3][4] The reaction's broad utility stems from its ability to overcome the limitations of traditional methods, which often require harsh conditions and have limited substrate scope.[1]

This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine, a heterocyclic scaffold of interest in medicinal chemistry. The focus is on providing researchers, scientists, and drug development professionals with the expertise to successfully implement and optimize this transformation.

Mechanistic Underpinnings: The Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for successful application and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6][7]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex, forming a Pd(II) species.[7][8] This step is often rate-limiting, particularly for less reactive aryl chlorides.[9]

  • Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. A strong base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[7][10][11][12]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[1][7]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(Cl) Pd0->OA_complex Oxidative Addition Amine_complex [L-Pd(II)(Ar)(HNR'R'')]Cl OA_complex->Amine_complex Amine Coordination Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product BaseH Base-H⁺ Cl_ion Cl⁻ ArCl Ar-Cl ArCl->OA_complex Amine HNR'R'' Amine->Amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters: A Guide to Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. For the specific substrate, this compound, the following considerations are crucial.

ParameterRecommended Choices & Rationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices. Pre-catalysts like G3 or G4 palladacycles can offer improved activity and reliability by forming the active Pd(0) species more cleanly.[9][13]
Ligand Bulky, electron-rich phosphine ligands are essential for activating the C-Cl bond.[9][14] XPhos , SPhos , RuPhos , and BrettPhos are excellent starting points.[13][14] The choice of ligand can significantly impact reaction efficiency and substrate scope.[15]
Base A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[9] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require more active catalysts and higher temperatures.[9]
Solvent Anhydrous, degassed solvents are necessary to prevent catalyst deactivation.[9] Toluene , 1,4-dioxane , and THF are commonly used.[16][17] The choice of solvent can influence reaction rates and selectivity.[18]
Temperature Elevated temperatures, typically in the range of 80-110 °C , are often required to facilitate the oxidative addition of the aryl chloride.[9]
Inert Atmosphere The reaction must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[9]

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of specific parameters may be necessary for different amine coupling partners.

Experimental_Workflow cluster_prep I. Reaction Setup cluster_reaction II. Reaction Execution cluster_workup III. Workup & Purification A 1. Add Pd precursor and ligand to an oven-dried flask. B 2. Add the base. A->B C 3. Seal the flask and establish an inert atmosphere. B->C D 4. Add the aryl chloride and amine via syringe. C->D E 5. Add anhydrous, degassed solvent. D->E F 6. Stir at room temperature for 10 min. E->F G 7. Heat to the desired temperature (e.g., 100 °C). F->G H 8. Monitor reaction progress by TLC or LC-MS. G->H I 9. Cool to room temperature and quench with water. H->I J 10. Extract with an organic solvent. I->J K 11. Dry, filter, and concentrate the organic layer. J->K L 12. Purify by column chromatography. K->L

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor, ligand, and base under a counterflow of inert gas.

  • Seal the flask and evacuate and backfill with inert gas three times.[19]

  • Add the this compound and the amine via syringe.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Below is a guide to troubleshooting common problems encountered during the Buchwald-Hartwig amination of chloropyridines.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Inappropriate base or ligand; Poor quality reagents.[9][19]Use a pre-catalyst; Ensure a strictly inert atmosphere; Screen higher temperatures (e.g., up to 120 °C); Screen different bulky, electron-rich ligands; Use high-purity, anhydrous reagents and solvents.[9][19]
Hydrodehalogenation Presence of water; Sub-optimal ligand or base.[9]Ensure all reagents and solvents are scrupulously dry; Use a slight excess of the amine (1.2-1.5 equiv); Screen different ligands and ensure the base is anhydrous.[9]
Side Product Formation Reaction temperature too high; Incorrect stoichiometry; Competing side reactions.Optimize the reaction temperature; Carefully control the stoichiometry of reactants; Consider a different catalyst system that may offer higher selectivity.
Difficulty in Purification Similar polarity of product and starting materials; Presence of catalyst residues.Optimize the eluent system for column chromatography; Consider a different workup procedure to remove catalyst residues (e.g., filtration through a pad of Celite and silica).

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.[19]

  • Strong bases such as sodium tert-butoxide are corrosive and highly reactive with water. Handle with appropriate personal protective equipment in a fume hood.

  • Organic solvents are flammable and should be handled in a well-ventilated area away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl compounds from this compound. By understanding the reaction mechanism and carefully selecting and optimizing the experimental parameters, researchers can achieve high yields of the desired products. This guide provides a comprehensive framework to enable the successful application of this powerful transformation in research and development settings.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Powers, I. G., & Uyeda, C. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 266–273. [Link]

  • Name-Reaction.com. Buchwald-Hartwig amination. [Link]

  • TMP Chem. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Norrby, P.-O., & Brandt, P. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Verkade, J. G., & Urgaonkar, S. (2025). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]

  • Journal of Medicinal Chemistry. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • PubMed. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. (PDF) Buchwald-Hartwig reaction: An overview. [Link]

  • PMC. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?[Link]

  • ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]

  • RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • ACS Omega. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

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Application Notes & Protocols: Evaluating 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Corrosion Inhibitors

The degradation of metallic materials through corrosion is a persistent and costly challenge across numerous industries, from infrastructure to oil and gas.[1] The use of organic corrosion inhibitors, which adsorb onto the metal surface to form a protective barrier, is a primary strategy for mitigating these effects.[2] Nitrogen-based heterocyclic compounds, particularly pyridine and its derivatives, are exceptionally effective due to the presence of the nitrogen heteroatom, which acts as a potent adsorption center.[3][4]

This guide focuses on a promising class of compounds: derivatives of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine . This scaffold is of particular interest due to its unique structural features:

  • Pyridine Ring: The nitrogen atom provides a primary site for coordination with metal surfaces.[3]

  • Fused Cyclopentane Ring: This aliphatic ring system increases the molecule's surface area coverage.

  • Electron-Donating/Withdrawing Groups: The chloro (electron-withdrawing) and methyl (electron-donating) groups modify the electron density of the pyridine ring, influencing its adsorption characteristics and inhibition efficiency.[3]

This document provides a comprehensive framework for researchers and scientists to investigate these derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor evaluation.

Part I: Postulated Mechanism of Inhibition

The primary mechanism by which pyridine derivatives inhibit corrosion is through adsorption onto the metal surface (e.g., mild steel in an acidic medium).[1] This process can be understood through two main types of interaction:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, while the inhibitor can be protonated. Anions from the acid (e.g., Cl⁻ or SO₄²⁻) first adsorb onto the surface, creating a negatively charged layer that facilitates the adsorption of the protonated (cationic) inhibitor.

  • Chemisorption: This involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. The nitrogen atom in the pyridine ring, with its lone pair of electrons, can donate electrons to the vacant d-orbitals of iron atoms. Furthermore, the π-electrons of the aromatic ring can also participate in this donor-acceptor interaction.[3]

The this compound molecule is expected to exhibit strong, mixed-type inhibition, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[5]

G cluster_surface Metal Surface (e.g., Fe) cluster_inhibitor Inhibitor Molecule Fe Fe atom (d-orbitals) Inhibitor This compound Fe->Inhibitor Protective Film Formation N_atom Nitrogen Lone Pair (e- donor) Inhibitor->N_atom contains Pi_electrons Pyridine π-electrons Inhibitor->Pi_electrons contains N_atom->Fe Chemisorption (Coordinate Bond) Pi_electrons->Fe Adsorption

Caption: Proposed chemisorption mechanism of the pyridine derivative on a metal surface.

Part II: Experimental Design & Protocols

A multi-faceted approach is essential for a thorough evaluation. This involves electrochemical methods to quantify performance, surface analysis to visualize the effects, and computational modeling to understand the underlying molecular properties.

A. Electrochemical Measurements

Electrochemical tests are the cornerstone of inhibitor evaluation, providing rapid and quantitative data on corrosion rates and mechanisms.[6] A standard three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

Causality: PDP studies are performed to determine the corrosion current density (icorr), corrosion potential (Ecorr), and to identify the type of inhibitor (anodic, cathodic, or mixed).[7][8][9] By sweeping the potential and measuring the current, we can observe how the inhibitor affects both the metal dissolution and hydrogen evolution reactions.[10]

Step-by-Step Protocol:

  • Preparation: Polish the working electrode (e.g., mild steel coupon) with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.

  • System Assembly: Assemble the three-electrode cell with the corrosive medium (e.g., 1 M HCl) both without and with various concentrations of the inhibitor.

  • Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize for approximately 60 minutes. This ensures the system reaches a steady state before measurement.[11]

  • Polarization Scan: Perform the potentiodynamic scan by sweeping the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.167 mV/s) to ensure the system remains in a quasi-steady state.[10]

  • Data Analysis: Plot the resulting potential vs. log(current density). Extrapolate the linear portions of the anodic and cathodic curves (Tafel slopes) back to their intersection point. The potential at this point is Ecorr, and the current density is icorr.

  • Calculate Inhibition Efficiency (IE%):

    • IE% = [ ( i°corr - icorr ) / i°corr ] × 100

    • Where i°corr is the corrosion current density in the absence of the inhibitor and icorr is the corrosion current density in its presence.

Causality: EIS is a non-destructive technique used to investigate the properties of the inhibitor/metal interface.[2][12] It provides information on the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (Cdl), which relates to the adsorption of the inhibitor.[13] A higher Rct and lower Cdl typically indicate better inhibition performance.[2]

Step-by-Step Protocol:

  • Preparation & Stabilization: Prepare the cell and stabilize at OCP as described in the PDP protocol.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Modeling: Plot the data as a Nyquist plot (Zimaginary vs. Zreal). Model this data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract the values for solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[6]

  • Calculate Inhibition Efficiency (IE%):

    • IE% = [ ( Rct - R°ct ) / Rct ] × 100

    • Where Rct is the charge transfer resistance in the presence of the inhibitor and R°ct is the charge transfer resistance in its absence.

B. Surface Analysis Techniques

Surface analysis provides direct, qualitative evidence of the inhibitor's action by examining the topography and composition of the metal surface.[5][14]

Causality: SEM is used to visualize the surface morphology of the metal coupon after exposure to the corrosive environment.[5] In the absence of an effective inhibitor, the surface will show significant damage (pitting, uniform corrosion). In the presence of the inhibitor, a much smoother, protected surface is expected.[1]

Step-by-Step Protocol:

  • Sample Exposure: Immerse metal coupons in the corrosive solution with and without the inhibitor for a prolonged period (e.g., 24 hours).

  • Sample Preparation: Carefully remove the coupons, rinse gently with deionized water to remove any loose deposits, dry completely, and mount them on SEM stubs.

  • Imaging: Acquire high-resolution images of the coupon surfaces at various magnifications. Compare the inhibited surface to the uninhibited (blank) and a freshly polished (control) sample.

Causality: XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical state of the top few nanometers of the surface.[14][15] It is used to confirm the adsorption of the inhibitor by detecting the presence of its constituent elements (specifically Nitrogen and Chlorine) on the metal surface.[5]

Step-by-Step Protocol:

  • Sample Exposure: Prepare inhibited and uninhibited samples as described for SEM.

  • Analysis: Place the sample in the ultra-high vacuum chamber of the XPS instrument.

  • Data Acquisition: Acquire a survey scan to identify all elements present on the surface. Then, acquire high-resolution scans for the key elements: Fe 2p, O 1s, C 1s, N 1s, and Cl 2p.

  • Interpretation: The presence of strong N 1s and Cl 2p peaks on the inhibited sample, which are absent on the blank, provides direct evidence of the inhibitor film.

C. Quantum Chemical (Computational) Studies

Causality: Quantum chemical calculations, based on Density Functional Theory (DFT), are used to correlate the molecular structure of the inhibitor with its potential performance.[16][17] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) can predict the molecule's ability to donate and accept electrons, respectively, which is central to the chemisorption process.[18][19]

Workflow Protocol:

  • Structure Optimization: Build the 3D structure of the inhibitor molecule and optimize its geometry using a DFT method (e.g., B3LYP with a 6-311++G(d,p) basis set) in a quantum chemistry software package.[17]

  • Parameter Calculation: From the optimized structure, calculate key quantum chemical descriptors.[20]

    • EHOMO: Higher values indicate a greater tendency to donate electrons to the metal surface.

    • ELUMO: Lower values indicate a greater ability to accept electrons from the metal surface.

    • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.[16]

    • Dipole Moment (μ): A higher dipole moment may enhance the adsorption process.

G cluster_exp Experimental Validation cluster_comp Computational Prediction start Start: Inhibitor Evaluation electrochem Electrochemical Tests PDP (icorr, Ecorr) EIS (Rct, Cdl) start->electrochem surface Surface Analysis SEM (Morphology) XPS (Composition) start->surface dft Quantum Chemistry (DFT) Calculate EHOMO, ELUMO Calculate ΔE, Dipole Moment start->dft analysis Data Analysis & Correlation electrochem->analysis surface->analysis dft->analysis conclusion Conclusion: Inhibition Efficiency & Mechanism analysis->conclusion

Caption: Comprehensive workflow for evaluating corrosion inhibitors.

Part III: Data Presentation & Interpretation

Organizing quantitative data into tables allows for clear comparison and analysis.

Table 1: Potentiodynamic Polarization Data (Hypothetical)

Inhibitor Conc. (mM)Ecorr (mV vs. SCE)icorr (μA/cm²)Anodic Slope (βa) (mV/dec)Cathodic Slope (βc) (mV/dec)IE%
Blank (0)-45050075120-
0.1-4451507211570.0
0.5-442557011289.0
1.0-438256810895.0
5.0-435126510597.6

Interpretation: The corrosion current density (icorr) decreases significantly with increasing inhibitor concentration, indicating effective inhibition.[1] The minor shift in Ecorr suggests the inhibitor acts as a mixed-type inhibitor.[9]

Table 2: Electrochemical Impedance Spectroscopy Data (Hypothetical)

Inhibitor Conc. (mM)Rs (Ω·cm²)Rct (Ω·cm²)Cdl (μF/cm²)IE%
Blank (0)1.550200-
0.11.618011072.2
0.51.55506590.9
1.01.412004095.8
5.01.524002597.9

Interpretation: The charge transfer resistance (Rct) increases dramatically while the double-layer capacitance (Cdl) decreases with added inhibitor. This signifies the formation of a protective, insulating layer on the metal surface that displaces water molecules.[2]

Table 3: Quantum Chemical Parameters (Hypothetical)

ParameterValueImplication for Inhibition
EHOMO-6.5 eVHigh value suggests strong electron-donating capability.
ELUMO-1.2 eVLow value suggests ability to accept electrons.
ΔE (LUMO-HOMO)5.3 eVRelatively small gap indicates good reactivity.
Dipole Moment (μ)3.8 DebyeHigh value promotes strong adsorption on the metal surface.

Interpretation: The theoretical parameters support the experimental findings, suggesting the molecule has favorable electronic properties for effective chemisorption on the metal surface.[16][18]

References

  • Bradley, S. (2021, January 25). Techniques for Analyzing Corrosion Products. Corrosionpedia. [Link]

  • Szeliga, T., et al. (2022). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials (Basel). [Link]

  • Quraishi, M.A., et al. (2020). Pyridine based N-heterocyclic compounds as aqueous phase corrosion inhibitors: A review. Journal of the Taiwan Institute of Chemical Engineers. [Link]

  • NACE International. Potentiodynamic polarization methods. NACE International. [Link]

  • Corrosionpedia. (2024, July 19). Potentiodynamic. Corrosionpedia. [Link]

  • ResearchGate. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research. Request PDF. [Link]

  • National Science Foundation. (2021, November 8). Chemists develop surface analysis technique to observe early-stage iron corrosion. NSF. [Link]

  • Yusof, N. A., et al. (2015). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing. [Link]

  • Gamry Instruments. (2019, June 25). Potentiodynamic and Cyclic Polarization Scans. Gamry Instruments. [Link]

  • Lin, C-T., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports. [Link]

  • Acris. (n.d.). Potentiodynamic Polarization: Significance and symbolism. Acris. [Link]

  • BioLogic. (2024, October 8). How to decode the standard test methods for corrosion?. BioLogic Learning Center. [Link]

  • ResearchGate. (n.d.). Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. ResearchGate. [Link]

  • Bohrium. (2021, November 7). Pyridine and Its Derivatives as Corrosion Inhibitors. Bohrium. [Link]

  • Gabitov, A. I., et al. (2020). Calculation of Quantum Chemical Values of Corrosion Inhibitors Molecules by Heterocyclic Compounds. IOP Conference Series: Earth and Environmental Science. [Link]

  • ACS Publications. (2021, November 15). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Symposium Series. [Link]

  • ACS Publications. (n.d.). A Quantum Computational Method for Corrosion Inhibition. ACS Publications. [Link]

  • Baghdad Science Journal. (2025, September 23). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Baghdad Science Journal. [Link]

  • Chemical Methodologies. (n.d.). Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. Chemical Methodologies. [Link]

  • Zerust Excor. (2020, November 3). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Zerust Excor. [Link]

  • Sivonic. (n.d.). Impedance spectroscopy for corrosion analysis. Sivonic. [Link]

  • Advances in Engineering. (n.d.). Michigan Technological University Chemists Develop Surface Analysis Technique to Monitor Early-Stage Iron Corrosion. Advances in Engineering. [Link]

  • AIP Publishing. (2024, May 30). Selecting the best surface analysis method for your materials/samples. AIP Publishing. [Link]

  • ResearchGate. (n.d.). The corrosion inhibition effect of a pyridine derivative for low carbon steel in 1 M HCl medium: Complemented with antibacterial studies. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction: The Synthetic Challenge

This compound is a key intermediate in pharmaceutical development. While its synthesis may appear straightforward, typically involving the chlorination of the corresponding pyridone precursor, the reality is often complicated by the formation of persistent and difficult-to-remove byproducts. These impurities can compromise yield, purity, and the performance of downstream applications. This guide provides a structured approach to identifying, minimizing, and eliminating these common synthetic hurdles.

Section 1: Frequently Asked Questions (FAQs) on Byproduct Formation

This section addresses the most common questions regarding impurities encountered during the synthesis.

Q1: What is the most common byproduct I should expect to see in my crude reaction mixture?

A1: The most prevalent byproduct is almost invariably the starting material, 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one . Its presence can be attributed to two primary causes: incomplete reaction or hydrolysis of the desired product during workup.

Q2: My reaction seems to go to completion by TLC, but after workup, I see a significant amount of starting material. What is happening?

A2: This is a classic issue of product instability under workup conditions. The desired 2-chloro product is susceptible to hydrolysis, reverting to the 2-pyridone starting material. This typically occurs when quenching the reaction mixture, which may contain residual phosphorus oxychloride (POCl₃) or related reactive phosphorus species, with water or aqueous base.[1] The acidic environment generated upon quenching can catalyze the hydrolysis.

Q3: Besides the starting material, are there other byproducts I should be aware of?

A3: Yes, while less common, other byproducts can arise depending on reaction conditions:

  • Dichlorinated Species: Under forcing conditions (e.g., excessively high temperatures, prolonged reaction times, or the use of stronger chlorinating agents like PCl₅), over-chlorination can occur.[2] This may result in chlorination at the 3-position of the pyridine ring or on the cyclopentane ring.

  • Phosphorylated Intermediates: Incomplete reaction with POCl₃ can leave stable phosphate or pyrophosphate esters of the pyridone. These are often highly polar and may complicate extraction and purification.

  • Tar and Polymeric Materials: Use of excessive temperatures can lead to decomposition and polymerization, resulting in the formation of intractable tars which significantly reduce yield and make purification challenging.

Q4: How can I reliably detect these byproducts?

A4: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent first-pass tool. The 2-pyridone starting material is significantly more polar than the 2-chloro product and will have a much lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the masses of the product and potential byproducts. This is the most effective method for detecting trace amounts of starting material, dichlorinated species, and other minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product can quantify the ratio of the desired product to the pyridone starting material by comparing the integration of characteristic peaks.

Section 2: Troubleshooting Guide

This guide provides a problem-oriented approach to resolving common issues encountered during the synthesis.

Problem 1: Low Yield and Significant Starting Material in Crude Product
Potential Cause Troubleshooting Steps & Explanation
Incomplete Reaction 1. Extend Reaction Time: Monitor the reaction by TLC or LC-MS every 1-2 hours. Continue heating until the starting material is consumed. 2. Increase Temperature: Gradually increase the reaction temperature (e.g., in 10 °C increments). Be cautious, as excessive heat can lead to decomposition. 3. Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of POCl₃ is used per hydroxyl group. Using a slight excess (e.g., 1.1-1.5 equivalents) can often drive the reaction to completion.[3]
Product Hydrolysis during Workup 1. Remove Excess POCl₃: Before quenching, remove the excess POCl₃ under reduced pressure (vacuum distillation). This is the most critical step to prevent hydrolysis.[1] 2. Controlled Quench: Quench the cooled, concentrated reaction mixture by slowly adding it to a vigorously stirred slurry of ice and a mild base like sodium bicarbonate (NaHCO₃). Avoid strong bases like NaOH, which can promote other side reactions. 3. Use of a Co-solvent: Some protocols recommend adding a non-polar organic solvent like dichloromethane (DCM) or toluene to the reaction mixture before quenching to help partition the product away from the aqueous phase.[1]
Problem 2: Presence of an Unknown, Higher Molecular Weight Impurity by MS
Potential Cause Troubleshooting Steps & Explanation
Dichlorinated Byproduct 1. Reduce Reaction Temperature/Time: Over-chlorination is a sign of conditions that are too harsh. Reduce the reaction temperature and monitor carefully to stop the reaction as soon as the starting material is consumed. 2. Avoid PCl₅: Unless absolutely necessary, avoid using phosphorus pentachloride (PCl₅) or mixtures of POCl₃/PCl₅, as they are much stronger chlorinating agents and more prone to causing over-chlorination.[2]
Phosphorylated Intermediate 1. Ensure Sufficient Heating: These intermediates form when the reaction does not reach the required activation energy for the final chlorination step. Ensure the reaction is heated at the appropriate temperature for a sufficient duration. 2. Hydrolyze during Workup: If a polar, phosphorus-containing byproduct is suspected, careful hydrolysis during workup (after POCl₃ removal) can sometimes convert it back to the starting pyridone, which can then be more easily separated from the desired product.

Below is a troubleshooting workflow to help guide your experimental decisions.

G cluster_0 Analysis of Crude Product cluster_1 Troubleshooting Pathways cluster_2 Corrective Actions start Reaction Complete analysis Analyze Crude by LC-MS / TLC start->analysis decision Major Impurity Identified? analysis->decision path_sm Starting Material (Pyridone) decision->path_sm Yes path_other Other Byproducts (e.g., Dichloro) decision->path_other Yes path_clean Clean Product decision->path_clean No action_sm1 Cause: Incomplete Reaction Solution: Increase Time/Temp path_sm->action_sm1 action_sm2 Cause: Hydrolysis Solution: Remove POCl3 pre-workup path_sm->action_sm2 action_other Cause: Over-reaction Solution: Reduce Time/Temp path_other->action_other result Proceed to Purification path_clean->result action_sm1->result action_sm2->result action_other->result

Caption: Troubleshooting workflow for byproduct identification.

Section 3: Optimized Protocol for Minimizing Byproducts

This protocol incorporates best practices to mitigate the formation of the common byproducts discussed above.

Objective: To synthesize this compound with minimal contamination from the corresponding 2-pyridone.

Materials:

  • 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Pyridine (catalytic, optional, can improve reaction in some cases[3])

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Argon), carefully add phosphorus oxychloride (1.5 eq). Safety Note: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically around 105-110 °C). Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent). The reaction is complete when the polar starting material spot is no longer visible.

  • Crucial Step - POCl₃ Removal: After cooling the reaction to room temperature, connect the flask to a vacuum distillation apparatus and carefully remove the excess POCl₃ under reduced pressure. This is the single most important step to prevent product hydrolysis.[1]

  • Controlled Quench: Once the excess POCl₃ is removed, dilute the cooled residue with DCM. In a separate flask, prepare a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution. Slowly, and in portions, add the DCM solution of the crude product to the bicarbonate slurry. Monitor the pH of the aqueous layer to ensure it remains basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

By rigorously following this protocol, particularly the pre-workup removal of POCl₃, researchers can significantly improve the purity and yield of the final product.

References

  • Jones, G. & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Request PDF. Available at: [Link]

  • Naka, T., et al. (2012). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing.
  • Unacademy CSIR NET (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Available at: [Link]

  • Wikipedia (2023). Vilsmeier–Haack reaction. Available at: [Link]

  • Wang, Z. et al. (2012). Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. ResearchGate. Available at: [Link]

  • Chemistry Steps (2024). Vilsmeier-Haack Reaction. Available at: [Link]

  • Bao, M. et al. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information. Available at: [Link]

  • Khlebnikov, V. et al. (2014). How should I proceed in Chlorination using POCl3? ResearchGate. Available at: [Link]

  • Organic Chemistry Portal (2022). Vilsmeier-Haack Reaction. Available at: [Link]

  • NROChemistry (2021). Vilsmeier-Haack Reaction. Available at: [Link]

  • Müller, K. et al. (1994).Process for the preparation of 2-chloropyridines. Google Patents.
  • Ahmadi, T. et al. (2014). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing.
  • Organic Chemistry Portal (2024). Pyridine synthesis. Available at: [Link]

  • Indian Chemical Society (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Available at: [Link]

  • Ahmadi, T. et al. (2014). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide addresses common challenges encountered during its purification and provides robust protocols to ensure a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of N-cyclopentylidene(phenyl)methanamine with an acetylating agent, followed by a Vilsmeier-Haack cyclization and subsequent chlorination.[1] Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual cyclopentanone and benzylamine.

  • Intermediates: Unconverted N-cyclopentylidene(phenyl)methanamine and N-benzyl-N-cyclopentenylacetamide.

  • Byproducts of Cyclization: Formylated intermediates or other compounds arising from side reactions of the Vilsmeier-Haack reagent.[2][3]

  • Over-chlorinated Species: Dichloro- or other polychlorinated derivatives of the target molecule.

  • Isomeric Impurities: Positional isomers of the chloro or methyl groups, depending on the specificity of the synthetic steps.

  • Residual Solvents: Solvents used in the reaction and workup, such as chloroform, toluene, or dioxane.[2]

Q2: My crude product is a dark oil, but the pure compound is a solid. What should I do?

A2: Oiling out is a common issue, especially when the crude product contains a significant amount of impurities that depress the melting point.[4] The first step is to attempt to remove volatile impurities and residual solvents under high vacuum. If it remains an oil, a preliminary purification by column chromatography is recommended before attempting recrystallization.

Q3: I am having trouble getting my compound to crystallize. What are some effective solvent systems for recrystallization?

A3: For pyridinic compounds, a good starting point is to use a solvent system where the compound is soluble when hot and sparingly soluble when cold.[5] Given the structure of this compound, which has both aromatic and aliphatic character, solvent mixtures are likely to be effective.

Solvent SystemRationale
Hexane/Ethyl AcetateA non-polar/polar mixture that is often effective for compounds of intermediate polarity. Start with a high ratio of hexane and add ethyl acetate until dissolution at reflux.
Toluene/HexaneToluene is a good solvent for many aromatic compounds. Adding hexane as an anti-solvent upon cooling can induce crystallization.
Ethanol/WaterThe compound should be soluble in ethanol. The slow addition of water as an anti-solvent at an elevated temperature can lead to crystallization upon cooling.
ChloroformThe melting point has been reported in chloroform, suggesting it could be a suitable solvent for recrystallization.[4]

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): For rapid, qualitative analysis of purity and for optimizing solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like TFA or formic acid for better peak shape) is a good starting point.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities if they are present in significant amounts.

  • Melting Point Analysis: A sharp melting point close to the literature value (41-42 °C) is a good indicator of high purity.[4]

Troubleshooting Guides

Column Chromatography Troubleshooting

Issue: Poor separation of the desired compound from an impurity.

  • Possible Cause: The solvent system is not optimal.

  • Solution:

    • TLC Analysis: Systematically screen different solvent systems using TLC. Vary the ratio of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

    • Solvent Polarity Gradient: If a single solvent system is ineffective, a gradient elution from low to high polarity may be necessary.

    • Alternative Stationary Phase: If separation on silica gel is challenging, consider using alumina.

Issue: The compound is not eluting from the column.

  • Possible Cause: The compound is too polar for the chosen solvent system.

  • Solution:

    • Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase.

    • Stronger Eluent: If necessary, switch to a more polar solvent system, such as dichloromethane/methanol.

Recrystallization Troubleshooting

Issue: The compound "oils out" instead of crystallizing.

  • Possible Cause 1: The solution is too concentrated, or cooling is too rapid.

  • Solution: Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites.

  • Possible Cause 2: High levels of impurities are present.

  • Solution: First, purify the crude material by column chromatography to remove the bulk of the impurities, then attempt recrystallization.

Issue: Low recovery of the crystalline product.

  • Possible Cause: Too much solvent was used, or the compound is significantly soluble in the cold solvent.

  • Solution: Use the minimum amount of hot solvent necessary to dissolve the compound. After filtration, the mother liquor can be concentrated and a second crop of crystals can be collected. Cooling the filtrate in an ice bath can also increase the yield.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • TLC plates

  • Chromatography column

2. Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system will give the desired compound an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Carefully apply the solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the elution by TLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

1. Materials:

  • Purified this compound (from chromatography or as a relatively pure solid)

  • Recrystallization solvent (e.g., hexanes/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

2. Procedure:

  • Dissolution:

    • Place the compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent or solvent mixture.

    • Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

Visualization of Purification Workflow

PurificationWorkflow cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Purity Assessment Crude Crude Product TLC TLC Analysis Crude->TLC Spot Column Column Chromatography TLC->Column Optimize Solvent Recrystallization Recrystallization Column->Recrystallization Further Purification HPLC HPLC Recrystallization->HPLC GCMS GC-MS Recrystallization->GCMS NMR NMR Recrystallization->NMR PureProduct Pure Product HPLC->PureProduct GCMS->PureProduct NMR->PureProduct

Caption: A typical workflow for the purification and analysis of this compound.

Troubleshooting Logic Diagram

Troubleshooting cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue oiling_out Compound Oils Out start->oiling_out Recrystallization low_yield Low Yield start->low_yield Recrystallization poor_sep Poor Separation start->poor_sep Chromatography no_elution No Elution start->no_elution Chromatography oiling_out_sol Solutions: - Slower cooling - Scratch flask - Pre-purify by column oiling_out->oiling_out_sol low_yield_sol Solutions: - Use less solvent - Concentrate mother liquor - Cool in ice bath low_yield->low_yield_sol poor_sep_sol Solutions: - Optimize solvent via TLC - Use gradient elution - Try alumina poor_sep->poor_sep_sol no_elution_sol Solutions: - Increase solvent polarity - Switch to stronger eluent no_elution->no_elution_sol

Caption: A decision-making diagram for troubleshooting common purification problems.

References

  • SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of 2,6-dichloro-4-phenylpyridine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Echemi. (n.d.). This compound.
  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
  • ResearchGate. (2025). Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • PMC. (n.d.). Assessing the Health Impact of Disinfection Byproducts in Drinking Water. Retrieved from [Link]

  • S. K. T. P. S. Kumar, et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • ResearchGate. (n.d.). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Retrieved from [Link]

  • PubMed. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

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Technical Support Center: A Troubleshooting Guide to Cyclopenta[b]pyridine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyclopenta[b]pyridine ring systems. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this valuable heterocyclic motif. The following content is structured in a question-and-answer format to directly address common experimental challenges, providing not just solutions but also the underlying scientific reasoning to empower your synthetic strategies.

Section 1: Low Yield and Reaction Failure in Cyclocondensation Reactions

Cyclocondensation reactions are a common strategy for constructing the cyclopenta[b]pyridine core. However, achieving high yields can be challenging. This section addresses frequent issues encountered during these reactions.

Question 1: My cyclocondensation reaction to form a substituted cyclopenta[b]pyridine is resulting in a low yield or failing completely. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in cyclocondensation reactions for pyridine ring synthesis often stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, and substrate stability. Let's break down the potential culprits and their solutions.

Causality and Troubleshooting Steps:

  • Inadequate Catalyst Activity or Inappropriate Choice of Base: The choice and concentration of the base catalyst are critical. For reactions like the condensation of a cyclopentanone derivative with a nitrile, a sufficiently strong base is required to generate the necessary nucleophile.

    • Troubleshooting:

      • If using a weaker base (e.g., an amine), consider switching to a stronger base like a sodium alkoxide (sodium ethoxide or methoxide).

      • Ensure the base is fresh and anhydrous, as moisture can quench the catalyst.

      • Optimize the catalyst loading. While catalytic amounts are often sufficient, some reactions may require stoichiometric quantities of the base to drive the reaction to completion.

  • Unfavorable Reaction Temperature and Time: Cyclocondensation reactions are often sensitive to temperature.

    • Troubleshooting:

      • If the reaction is sluggish at room temperature, gradually increase the temperature. Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to find the optimal temperature that promotes product formation without leading to decomposition.[1]

      • Conversely, if you observe significant byproduct formation, the reaction temperature may be too high, causing degradation of starting materials or the product. In such cases, running the reaction at a lower temperature for a longer duration might be beneficial.

  • Solvent Effects: The solvent plays a crucial role in solvating the intermediates and influencing the reaction rate.

    • Troubleshooting:

      • For reactions involving ionic intermediates, polar aprotic solvents like DMF or DMSO can be effective.

      • In some cases, using an alcohol as the solvent that corresponds to the alkoxide base (e.g., ethanol for sodium ethoxide) can be advantageous.

      • Solvent choice can significantly impact reaction outcomes; therefore, a solvent screen is a recommended optimization step.[2]

  • Steric Hindrance: Bulky substituents on your cyclopentanone or the nitrile precursor can sterically hinder the cyclization step.[3][4]

    • Troubleshooting:

      • If you suspect steric hindrance is an issue, you may need to redesign your synthetic route to introduce bulky groups at a later stage.

      • Alternatively, using a more reactive, less sterically hindered precursor might be necessary.

Section 2: Managing Side Reactions in Cycloaddition Approaches

Cycloaddition reactions, such as Diels-Alder or [2+2+2] cycloadditions, offer elegant pathways to the cyclopenta[b]pyridine core. However, they are often plagued by side reactions and issues with regioselectivity.

Question 2: I am attempting a Diels-Alder reaction to form the cyclopenta[b]pyridine skeleton, but I am observing a complex mixture of products and low conversion. How can I improve the outcome?

Answer:

The Diels-Alder reaction for pyridine synthesis, particularly with 1-azadienes, can be challenging due to electronic, conformational, and thermodynamic factors that disfavor the desired cycloaddition.[5] Here’s a breakdown of the issues and how to address them.

Causality and Troubleshooting Steps:

  • Unfavorable Frontier Molecular Orbital (FMO) Interactions: The energy gap between the HOMO of the dienophile and the LUMO of the azadiene (or vice-versa) may not be optimal, leading to a high activation barrier.

    • Troubleshooting:

      • Modify the electronics of your reactants. An electron-donating group on the dienophile and an electron-withdrawing group on the azadiene (or the reverse for an inverse-electron-demand Diels-Alder) can lower the activation energy.

      • Consider using a Lewis acid catalyst to lower the LUMO energy of the dienophile.

  • Regioselectivity Issues: When using unsymmetrical dienes or dienophiles, a mixture of regioisomers can form.

    • Troubleshooting:

      • The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric influence of the substituents. Analyze the FMO coefficients of your reactants to predict the major regioisomer.

      • Steric hindrance can be exploited to favor the formation of the less sterically crowded product.[6]

      • In some cases, changing the solvent or catalyst can influence the regiochemical outcome.

  • Formation of Undesired Byproducts: Side reactions can compete with the desired cycloaddition.

    • Troubleshooting:

      • Ensure high purity of starting materials.

      • Optimize the reaction temperature. High temperatures can sometimes lead to retro-Diels-Alder reactions or other decomposition pathways.

      • Consider performing the reaction under high pressure to favor the cycloaddition, which typically has a negative activation volume.

Section 3: Overcoming Challenges in the Aza-Nazarov Cyclization

The aza-Nazarov cyclization is a powerful tool for constructing five-membered rings, and its principles can be applied to the cyclopentane portion of the cyclopenta[b]pyridine system. However, this reaction is known for its sensitivity to reaction conditions.

Question 3: My aza-Nazarov cyclization is inefficient, and I am isolating a significant amount of an aldehyde byproduct. What is causing this, and how can I prevent it?

Answer:

The formation of an aldehyde byproduct in an aza-Nazarov cyclization is a classic sign of hydrolysis of a key intermediate, the N-acyliminium ion.[7] This issue underscores the critical importance of maintaining anhydrous conditions.

Causality and Troubleshooting Steps:

  • Hydrolysis of the N-acyliminium Intermediate: The N-acyliminium ion is highly electrophilic and susceptible to attack by water. This leads to the formation of a hemiaminal, which then collapses to an aldehyde and an amide, halting the desired cyclization pathway.[8][9][10]

    • Troubleshooting:

      • Strictly Anhydrous Conditions: This is the most critical factor. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous solvents.

      • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

      • Anhydrous Reagents: Ensure all reagents, especially Lewis acids, are anhydrous.

  • Inefficient Cyclization of the Iminium Intermediate: Even under anhydrous conditions, if the cyclization step itself is slow, it provides a longer window for potential side reactions.

    • Troubleshooting:

      • Catalyst Choice: The choice of Lewis or Brønsted acid is crucial. Screen a variety of acids (e.g., AgOTf, Zn(OTf)₂, BF₃·OEt₂, Tf₂NH) to find one that efficiently promotes the cyclization.[7]

      • Temperature Optimization: The rate of cyclization is temperature-dependent. Carefully optimize the reaction temperature to favor the desired pathway.

      • Substrate Electronics: The electronic nature of the substituents can influence the stability and reactivity of the iminium ion. Electron-donating groups can stabilize the positive charge, potentially slowing down the cyclization.

Experimental Protocol: General Procedure for Aza-Nazarov Cyclization under Anhydrous Conditions
  • Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Reaction Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer and a condenser) under a positive pressure of nitrogen or argon.

  • Reagent Addition: Add the anhydrous solvent (e.g., freshly distilled dichloromethane) to the flask via a syringe. Add the imine substrate.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Catalyst/Reagent Addition: Slowly add the Lewis acid or acylating agent (e.g., α,β-unsaturated acyl chloride) dropwise via a syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, taking aliquots with a syringe and quenching them in a separate vial containing a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching solution at low temperature before warming to room temperature.

Visualization of Aza-Nazarov Troubleshooting

aza_nazarov_troubleshooting start Aza-Nazarov Reaction Start iminium N-Acyliminium Ion Formation start->iminium cyclization 4π-Electrocyclization iminium->cyclization Anhydrous Conditions hydrolysis Hydrolysis by Trace Water iminium->hydrolysis Presence of Water product Desired Cyclopenta[b]pyridine Precursor cyclization->product aldehyde Aldehyde Byproduct hydrolysis->aldehyde

Caption: Troubleshooting flowchart for the aza-Nazarov cyclization.

Section 4: Addressing Regioselectivity in Friedländer Annulation

The Friedländer annulation is a robust method for synthesizing quinolines and can be adapted for cyclopenta[b]pyridines. However, when using unsymmetrical ketones, controlling the regioselectivity of the condensation is a common hurdle.

Question 4: My Friedländer synthesis with an unsymmetrical cyclopentanone derivative is yielding a mixture of regioisomers. How can I control the regioselectivity?

Answer:

Regioselectivity in the Friedländer synthesis is determined by which α-carbon of the ketone attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone.[11] This can be influenced by both kinetic and thermodynamic factors.

Causality and Troubleshooting Steps:

  • Kinetic vs. Thermodynamic Control: The reaction can proceed through two main mechanistic pathways: an initial aldol addition followed by condensation, or the formation of a Schiff base followed by an intramolecular aldol-type reaction.[11][12] The relative rates of these pathways can be influenced by the reaction conditions.

    • Troubleshooting:

      • Catalyst Choice: The choice of catalyst can significantly impact regioselectivity. While traditional methods use strong acids or bases, modern approaches with milder catalysts, such as cyclic secondary amines (e.g., pyrrolidine derivatives), have shown to provide higher regioselectivity.[13]

      • Temperature: Higher temperatures tend to favor the thermodynamically more stable product, while lower temperatures may favor the kinetically controlled product. Experiment with a range of temperatures to find the optimal balance.

  • Steric and Electronic Effects: The substituents on the unsymmetrical ketone play a significant role in directing the cyclization.

    • Troubleshooting:

      • Steric Hindrance: Bulky groups will generally disfavor reaction at the more substituted α-carbon. You can leverage this to direct the reaction towards the less hindered side.

      • Electronic Effects: Electron-withdrawing groups can increase the acidity of the α-protons, potentially favoring enolate formation at that position under basic conditions.

  • Rate of Addition: The rate at which the ketone is added to the reaction mixture can also influence the outcome.

    • Troubleshooting:

      • Slow addition of the ketone to the reaction mixture containing the 2-aminoaryl carbonyl compound and the catalyst can improve regioselectivity by maintaining a low concentration of the ketone, which can suppress self-condensation and favor the desired cross-condensation.[13]

Table 1: Comparison of Catalysts for Friedländer Synthesis
Catalyst TypeTypical ConditionsAdvantagesDisadvantages
Strong Base (e.g., KOH, NaOEt) High temperature (150-220 °C)[14]Simple, traditional methodOften low yields, poor regioselectivity, harsh conditions
Strong Acid (e.g., PPA, H₂SO₄) High temperatureCan be effective for some substratesHarsh conditions, potential for side reactions
Lewis Acids (e.g., Zr(OTf)₄, Nd(NO₃)₃·6H₂O) Milder temperatures (e.g., 60 °C)[15]Higher yields, milder conditionsCatalyst cost and sensitivity
Amine Catalysts (e.g., Pyrrolidine) Moderate temperaturesHigh regioselectivity for 2-substituted products[13]May require careful optimization

Section 5: FAQs on Iron-Catalyzed Cycloadditions

Iron-catalyzed [2+2+2] cycloadditions are an increasingly popular, atom-economical method for constructing pyridine rings. However, catalyst deactivation can be a significant issue.

Question 5: I am using an iron catalyst for a [2+2+2] cycloaddition to form a cyclopenta[b]pyridine, but the reaction is stalling. What could be causing catalyst deactivation?

Answer:

Catalyst deactivation in iron-catalyzed cycloadditions can occur through several pathways, often related to the stability of the catalytic species and competing side reactions involving the ligand or the metal center.

Causality and Troubleshooting Steps:

  • Ligand Modification: The pyridine(diimine) ligands often used in these reactions can themselves be susceptible to reactions that lead to catalyst deactivation.

    • Troubleshooting:

      • Substitution at sensitive positions on the ligand, such as the 4-position of the pyridine ring, can block competing side reactions like borylation of the ligand itself.[16]

  • Formation of Inactive Iron Species: The active catalytic species can be converted into inactive forms under the reaction conditions.

    • Troubleshooting:

      • The formation of "flyover" dimers, where two iron centers are bridged by the ligands, has been identified as a deactivation pathway.[17] The stability of these dimers can be influenced by the steric bulk of the ligand substituents. Larger substituents can disfavor the formation of these inactive species.

      • Changes in the oxidation state of the iron to an inactive form can also occur. Ensure that the reaction conditions are compatible with maintaining the active catalytic cycle.

  • Substrate Inhibition: In some cases, the product or one of the starting materials can coordinate too strongly to the metal center, inhibiting catalyst turnover.

    • Troubleshooting:

      • Carefully control the concentration of reactants.

      • If product inhibition is suspected, it may be necessary to run the reaction at a lower conversion and isolate the product.

Visualization of Iron Catalyst Deactivation Pathway

iron_catalyst_deactivation active_catalyst Active Fe(II) Catalyst catalytic_cycle [2+2+2] Cycloaddition Cycle active_catalyst->catalytic_cycle deactivation1 Ligand Borylation active_catalyst->deactivation1 deactivation2 Dimer Formation (Flyover Complex) active_catalyst->deactivation2 catalytic_cycle->active_catalyst product Cyclopenta[b]pyridine Product catalytic_cycle->product inactive_catalyst Inactive Catalyst deactivation1->inactive_catalyst deactivation2->inactive_catalyst

Caption: Potential deactivation pathways for an iron-catalyzed cycloaddition.

References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]

  • Tummatorn, J., et al. (2023). Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein Journal of Organic Chemistry, 19, 88-98. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Kolvari, E., et al. (2017). Different catalytic approaches of Friedländer synthesis of quinolines. Journal of the Iranian Chemical Society, 14, 1155–1180. [Link]

  • Guan, Z.-H., et al. (2017). Oxidative One-Pot Sequential Reactions of Inactivated Saturated Ketones with Electron-Deficient Enamines: An Efficient Synthesis of 3-Acylpyridines and Pyridine-3-carboxylates. The Journal of Organic Chemistry, 82(21), 11230-11237. [Link]

  • Vendrell-Criado, V., et al. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry, 14(17), 4061-4065. [Link]

  • Pérez, D. G., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition, 60(20), 11216-11221. [Link]

  • Chirik, P. J., et al. (2021). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis, 11(20), 12645-12657. [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Marco-Contelles, J. (Ed.). (2016). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Targets in Heterocyclic Systems (Vol. 20). Italian Society of Chemistry. [Link]

  • Martínez-Ferraté, O., et al. (2022). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 87(1), 337-349. [Link]

  • Bailey, H. V., et al. (2020). Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. ResearchGate. [Link]

  • Mohamed, M. S., et al. (2022). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC Advances, 12(45), 29283-29307. [Link]

  • Master Organic Chemistry. (2020). Hydrolysis of imines to give ketones (or aldehydes). [Link]

  • Organic Chemistry Tutor. (2021). Hydrolysis of Imines and Enamines Explained. YouTube. [Link]

Sources

Technical Support Center: Alternative Synthetic Routes & Troubleshooting for 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine. This molecule is a crucial heterocyclic building block, notably serving as a key intermediate in the synthesis of advanced pharmaceuticals.[1] This document provides an in-depth analysis of viable synthetic routes, troubleshooting for common experimental hurdles, and answers to frequently asked questions, designed for researchers and professionals in organic synthesis and drug development.

Section 1: The Vilsmeier-Haack Cyclization Approach

This is a widely recognized and practical route for constructing the chlorinated cyclopenta[b]pyridine core from simple, commercially available starting materials. The strategy involves the formation of an enamine, followed by a Vilsmeier-Haack-type cyclization reaction which simultaneously builds the pyridine ring and installs the chlorine atom.

FAQ 1.1: What is the general workflow for the Vilsmeier-Haack synthesis?

The synthesis is a multi-step process that begins with cyclopentanone and an amine, typically benzylamine, to direct the cyclization. The key steps are:

  • Nucleophilic Addition/Dehydration: Reaction of cyclopentanone with benzylamine to form an N-cyclopentylidene imine.

  • Acetylation: Treatment with an acetylating agent like acetic anhydride to form the more stable N-benzyl-N-cyclopentenylacetamide (an enamine derivative).

  • Vilsmeier-Haack Cyclization: Reaction with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide source (like DMF), to construct the pyridine ring. This step introduces the chloro group at the 2-position.

  • Debenzylation: The benzyl group is typically cleaved under the reaction conditions, although this step's mechanism can vary.

A publication on this method reports an overall yield of 45.9% for the three-step process.[1]

Vilsmeier-Haack Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product Cyclopentanone Cyclopentanone Imine N-Cyclopentylidene (phenyl)methanamine Cyclopentanone->Imine + Benzylamine (Addition) Benzylamine Benzylamine Benzylamine->Imine Enamine N-Benzyl-N- cyclopentenylacetamide Imine->Enamine + Acetic Anhydride (Acetylation) Target 2-Chloro-4-methyl-6,7-dihydro -5H-cyclopenta[b]pyridine Enamine->Target + POCl₃ / DMF (Vilsmeier Cyclization)

Caption: Workflow for the Vilsmeier-Haack synthesis route.

Experimental Protocol 1.1: Vilsmeier-Haack Synthesis

This protocol is adapted from established procedures.[1]

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine

  • To a round-bottom flask, add benzylamine (1.0 mol) and cyclopentanone (1.02 mol).

  • Heat the mixture to reflux at 117-121°C for 40-60 minutes, using a Dean-Stark apparatus to remove the water formed.

  • Monitor the reaction by TLC. Once complete, allow the mixture to cool. The crude imine is often used directly in the next step.

Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide

  • Cool the crude product from Step 1 to 0-5°C in an ice bath.

  • Slowly add acetic anhydride (1.1 mol) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to 20-25°C and stir for 12-15 hours.

  • Quench the reaction by carefully pouring it into a cold aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of this compound

  • In a flask equipped with a reflux condenser and under a nitrogen atmosphere, place the crude N-benzyl-N-cyclopentenylacetamide from Step 2.

  • Cool the flask to 0-5°C and slowly add phosphorus oxychloride (POCl₃, typically 3-5 equivalents).

  • Optionally, a formamide source like N,N-dimethylformamide (DMF) can be used as a solvent or co-reagent.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux for 12-16 hours.

  • Cool the reaction mixture and carefully quench it by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., concentrated NaOH or Na₂CO₃ solution) while keeping the temperature low.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the final compound.

Troubleshooting Guide: Vilsmeier-Haack Route

Q: My initial imine formation (Step 1) has a low yield. What could be the cause? A: Incomplete water removal is the most common issue. Ensure your Dean-Stark apparatus is functioning correctly and the reflux time is adequate. Using a slight excess of cyclopentanone can also drive the equilibrium towards the product.[1] Verify the purity of your starting materials, as contaminants can interfere with the reaction.

Q: The Vilsmeier cyclization (Step 3) is turning into a black tar and the yield is poor. How can I fix this? A: This indicates decomposition, which is common with Vilsmeier reactions if not properly controlled.

  • Temperature Control: The initial addition of POCl₃ must be done at low temperatures (0-5°C) to manage the exothermic reaction.[1] A sudden temperature spike can cause polymerization and degradation.

  • Reagent Quality: Use freshly distilled POCl₃. Old or wet POCl₃ contains phosphoric acid and HCl, which can catalyze side reactions.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).

  • Stoichiometry: An excessive amount of POCl₃ can lead to more charring. Titrate the amount needed for a complete reaction, starting with around 3-4 equivalents.

Q: The final product is difficult to purify and contains persistent impurities. What are they likely to be? A: Common impurities include unreacted enamine starting material, partially chlorinated byproducts, or isomers. If DMF was used, N,N-dimethylaniline derivatives can sometimes form. Improving the quench and workup procedure is key. A slow, controlled quench onto ice followed by careful pH adjustment can prevent the formation of emulsions and degradation of the product. For purification, a gradient elution in your column chromatography (e.g., hexane/ethyl acetate) is recommended to separate closely related compounds.

Section 2: Alternative Route via a 2-Pyridone Intermediate

A powerful alternative strategy in pyridine chemistry is to first synthesize the corresponding 2-hydroxy-pyridine (which exists in its tautomeric 2-pyridone form) and then convert the hydroxyl group to a chloro group. This decouples the ring formation from the chlorination step, offering different optimization and purification opportunities.

FAQ 2.1: What is the conceptual basis for the 2-pyridone route?

This approach involves two major stages:

  • Synthesis of 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one: This intermediate is typically formed through a condensation reaction. For instance, condensing an activated cyclopentanone derivative with an appropriate nitrogen-containing three-carbon unit.

  • Chlorination: The 2-pyridone is then chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[2][3] This method is well-established for converting 2-pyridones to 2-chloropyridines.

This route can be advantageous if the Vilsmeier cyclization proves problematic or if a more modular synthesis is desired.

Pyridone_Route Start Condensation Precursors (e.g., Activated Cyclopentanone + C-C-C-N fragment) Pyridone 4-methyl-6,7-dihydro-5H- cyclopenta[b]pyridin-2(1H)-one Start->Pyridone Ring Formation (Condensation) Final Target Product Pyridone->Final Chlorination (e.g., POCl₃ or PCl₅)

Caption: Conceptual workflow for the 2-pyridone intermediate route.

Troubleshooting Guide: 2-Pyridone Route

Q: What are the best reagents for converting the 2-pyridone to the 2-chloropyridine? A: Both POCl₃ and PCl₅ are effective.

  • POCl₃: Often used in excess as both the reagent and solvent. It generally gives clean conversions but requires high temperatures (reflux).

  • PCl₅: A very powerful chlorinating agent. It can be used in conjunction with POCl₃ or in a high-boiling solvent. A patented process for chlorinating hydroxy-β-methylpyridines uses PCl₅ in the presence of phenylphosphonic dichloride (C₆H₅POCl₂), which serves as a catalyst and solvent, allowing for efficient reaction at temperatures between 160-200°C.[3]

Q: During chlorination, I am observing side reactions, such as chlorination on the methyl group. How can I prevent this? A: Side-chain chlorination on the methyl group is typically a radical-mediated process.[4] The conditions for converting a 2-pyridone to a 2-chloropyridine (ionic mechanism) are generally different from those for radical chlorination. To avoid this:

  • Exclude Radical Initiators: Ensure the reaction is run in the dark and that your reagents are free from peroxides or other radical initiators.

  • Control Temperature: While high heat is needed, excessive temperatures might promote undesired pathways. Find the optimal temperature that allows for efficient conversion without significant side-chain reaction.

  • Choice of Reagent: Reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator are specifically used for side-chain chlorination and should be avoided.[5]

Section 3: Alternative Methods for Core Ring Construction

Beyond the two primary routes, other modern synthetic methods can be employed to construct the fundamental cyclopenta[b]pyridine skeleton, which could then be further elaborated to the target molecule.

FAQ 3.1: Are there any "green" or one-pot methods to synthesize the core structure?

A: Yes, several innovative approaches have been developed.

  • Multicomponent Reactions (MCRs): Efficient methods exist for synthesizing highly substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives in a single step. One such reaction involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile using a sodium alkoxide catalyst.[6][7] While this produces a different substitution pattern, the underlying strategy of building the ring in one pot from simple precursors is a powerful alternative for creating libraries of related compounds.

  • Ionic Liquid-Mediated Synthesis: A green chemistry approach has been demonstrated for the synthesis of the parent cyclopenta[b]pyridine. This method involves the reaction of cyclopentanone and propargylamine in an ionic liquid (BMImBF₄/BMImCuCl₃), which acts as both the solvent and catalyst.[8] The product is easily separated by extraction, and the ionic liquid can be reused.

Section 4: Data Summary & General Information

Table 1: Comparison of Primary Synthetic Strategies
FeatureRoute 1: Vilsmeier-Haack CyclizationRoute 2: 2-Pyridone Chlorination
Starting Materials Cyclopentanone, Benzylamine, Acetic AnhydrideActivated cyclopentane & C₃N synthons
Key Reagent Phosphorus Oxychloride (POCl₃)POCl₃ or PCl₅
Key Intermediate N-benzyl-N-cyclopentenylacetamide4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one
Pros Well-documented, direct route from simple materials.Modular; separates complex ring formation from chlorination, potentially allowing for better optimization of each step.
Cons Can suffer from low yields and tar formation if not carefully controlled; sensitive to moisture.Requires a separate synthesis for the 2-pyridone intermediate, which may add steps.
Reported Yield ~46% overall yield reported for a similar process.[1]Yield is highly dependent on the efficiency of both the pyridone synthesis and the subsequent chlorination step.
FAQ 4.1: What are the critical safety precautions when handling reagents like POCl₃?

A: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.

  • Handling: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Quenching: Never add water directly to a large amount of POCl₃. The reaction is extremely exothermic and will produce large volumes of corrosive HCl gas. Always quench the reaction by slowly adding the reaction mixture to a large excess of ice or a cold, stirred basic solution.

  • Storage: Store in a cool, dry place away from water and incompatible materials.

References

  • Maria, A., et al. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. This article provides a general overview of various pyridine synthesis methods. [Link: Not a direct synthesis, but provides background on pyridine synthesis methodologies.]
  • Shafaei, F., et al. (2025). Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum's Acid. Semantic Scholar. [Link]

  • Al-Omair, M. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • Zhou, J. H., et al. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research. [Link]

  • Unknown Author. (n.d.). Green synthesis of cyclopenta[b]pyridine. ResearchGate. [Link]

  • Unknown Author. (n.d.). Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. ResearchGate. [Link]

  • Unknown Author. (n.d.). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation. Green Chemistry (RSC Publishing). [Link]

  • Al-Omair, M. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Smith, A. P., et al. (n.d.). 5-methyl-2,2'-bipyridine. Organic Syntheses Procedure. [Link]

  • US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • US4672125A - Chlorination of β-methylpyridine compounds.
  • EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic intermediate. We will move beyond simple procedural outlines to explore the causality behind experimental choices, ensuring a safe, efficient, and reproducible synthesis.

Synthetic Strategy Overview

The most prevalent and scalable route to this compound involves a two-stage process. First, the construction of the core pyridinone ring system, followed by a robust chlorination step. The critical transformation relies on the conversion of the pyridin-2-one precursor to the 2-chloro derivative, a reaction often fraught with challenges related to reagent handling and reaction control, particularly during scale-up.

The general synthetic workflow is outlined below:

Synthetic_Workflow cluster_0 Stage 1: Pyridinone Formation cluster_1 Stage 2: Chlorination cluster_2 Workup & Purification A Starting Materials (e.g., Enaminone Precursors) B 4-Methyl-6,7-dihydro-5H- cyclopenta[b]pyridin-2(1H)-one A->B Base-mediated Cyclization D Final Product: 2-Chloro-4-methyl-6,7-dihydro-5H- cyclopenta[b]pyridine B->D Chlorination C Phosphorus Oxychloride (POCl3) C->B E Controlled Quench D->E Post-Reaction F Extraction & Isolation E->F G Final Purification (Crystallization/Chromatography) F->G

Caption: General two-stage synthetic workflow.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during your synthesis in a practical question-and-answer format.

Part A: Synthesis of the Pyridinone Precursor

Q1: My cyclization to form the 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one precursor is giving low yields. What factors should I investigate?

A1: Low yields in enamine-type cyclizations to form pyridinones are typically traced back to three critical parameters[1][2][3]:

  • Base Stoichiometry and Strength: The choice and amount of base are crucial for promoting the intramolecular cyclization. Insufficient base will result in an incomplete reaction. Conversely, a base that is too strong or used in large excess can lead to side reactions or degradation of the starting material. We recommend starting with a moderately strong base like sodium ethoxide or potassium carbonate and performing a stoichiometric optimization.

  • Temperature Control: These cyclizations can be highly sensitive to temperature. A temperature that is too low may render the reaction impractically slow, while excessive heat can promote polymerization or decomposition, leading to tar formation. We advise careful monitoring and control of the internal reaction temperature. An initial screen from room temperature to a gentle reflux is recommended.

  • Solvent Selection: The polarity and boiling point of the solvent can significantly influence reaction kinetics and solubility of intermediates. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like toluene or DMF might be preferable. The ideal solvent should fully dissolve the starting materials at the reaction temperature to ensure a homogeneous reaction mixture.

Part B: Chlorination with Phosphorus Oxychloride (POCl₃)

Q2: The chlorination of my pyridinone precursor with POCl₃ is sluggish and incomplete, even after prolonged heating. How can I drive it to completion?

A2: This is a common scale-up challenge. Several factors can contribute to a stalled reaction:

  • Reagent Purity: Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming phosphoric acid and HCl[4]. Ensure you are using a fresh, anhydrous grade of POCl₃ from a sealed container. The pyridinone precursor must also be thoroughly dried, as any residual water will consume the reagent.

  • Insufficient Temperature/Activation: While overheating is a risk, a certain activation energy is required. If the reaction is sluggish at reflux in a co-solvent, using POCl₃ as the solvent itself may be necessary to achieve the required temperature.

  • Vilsmeier Reagent Formation: For certain substrates, the formation of the active chlorinating agent (the Vilsmeier reagent) can be accelerated. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can form a more reactive Vilsmeier salt with POCl₃, often facilitating chlorination at lower temperatures[5].

Q3: What are the primary safety hazards of using POCl₃ on a multi-kilogram scale, and what are the essential mitigation strategies?

A3: Phosphorus oxychloride is a highly hazardous chemical, and its risks are amplified at scale.[4][5]

  • Extreme Reactivity with Water: The hydrolysis of POCl₃ is violently exothermic.[6][7] Uncontrolled contact with water can lead to a rapid temperature and pressure increase, causing a runaway reaction. All reactors and transfer lines must be scrupulously dried before use.

  • Toxicity and Corrosivity: POCl₃ is toxic by inhalation and contact, and its vapors are highly corrosive to the respiratory tract and skin.[4] All operations must be conducted in a well-ventilated fume hood or a closed-system reactor. Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, a full-face shield, and a chemical-resistant apron.

  • Delayed Exotherm during Quenching: A particularly insidious hazard is the delayed exothermic reaction during quenching at low temperatures. POCl₃ hydrolysis is slow in cold water, which can lead to a deceptive accumulation of unreacted reagent. As the mixture warms, the reaction can accelerate uncontrollably.[7] The solution is a controlled "reverse quench," which is detailed in Q5.

Table 1: Hazard Summary and Mitigation for POCl₃

HazardRisk at ScaleMitigation Strategy
Violent reaction with water Runaway reaction, vessel over-pressurizationUse rigorously dried glassware/reactors. Prevent all contact with moisture.
High Toxicity Acute respiratory damage, severe skin burns[4]Handle only in a well-ventilated hood or closed system with appropriate PPE.
Delayed Exotherm Sudden, violent boiling of quench solutionCrucial: Employ a "reverse quench" by adding the reaction mixture to a warm (25-40°C) quench solution. Never add water to the reaction mixture.[6][7]
Part C: Workup and Purification

Q4: My reaction mixture often turns into a dark, viscous tar during the chlorination or workup. What causes this and how can I prevent it?

A4: Tar formation is typically a result of product or intermediate decomposition due to excessive heat or highly acidic conditions.

  • Reaction Temperature: Ensure the reaction temperature does not significantly exceed what is necessary for the conversion. Monitor the internal temperature closely, not just the heating mantle setting.

  • Reaction Time: Do not heat the reaction longer than necessary. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS). Once the starting material is consumed, proceed to the workup.

  • Workup pH Control: During the quench and neutralization, the pH can fluctuate wildly. Highly acidic or basic conditions, especially at elevated temperatures, can degrade the product. Using a buffered quench solution, such as aqueous sodium acetate, can help maintain a more controlled pH environment.[6]

Q5: What is the safest and most effective protocol for quenching a large-scale reaction containing a significant excess of POCl₃?

A5: The "reverse quench" is the industry-standard method for safely neutralizing excess POCl₃.[6][7] This procedure prioritizes controlling the rate of the exothermic hydrolysis reaction.

Detailed Experimental Protocol: Chlorination and Quench

This protocol is a guideline and must be adapted and risk-assessed for your specific laboratory and scale conditions.

Step 1: Chlorination Reaction

  • Charge a dry, inerted reactor with 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one (1.0 eq).

  • Under an inert atmosphere (N₂ or Argon), add phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq). Note: POCl₃ can be used as both reagent and solvent.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by quenching a small aliquot and analyzing via TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature (20-25 °C).

Step 2: Controlled Reverse Quench

  • In a separate, larger vessel equipped with vigorous mechanical stirring and a temperature probe, prepare a quench solution of crushed ice and water or a 1 M aqueous sodium acetate solution. The volume should be at least 10 times the volume of the reaction mixture.

  • Crucially, add the cooled reaction mixture slowly and portion-wise to the vigorously stirred quench solution.

  • Monitor the internal temperature of the quench vessel continuously. Maintain the temperature below 40 °C by controlling the addition rate and, if necessary, external cooling.

  • After the addition is complete, allow the mixture to stir for at least 1 hour to ensure complete hydrolysis of any remaining POCl₃ and its intermediates.

Step 3: Workup and Isolation

  • Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography. The target compound is a low-melting solid (m.p. 41-42 °C).[8]

Troubleshooting Workflow for Failed Chlorination

If a chlorination reaction fails, this decision tree can guide your troubleshooting process.

Troubleshooting_Chlorination start Reaction Analysis: Low or No Conversion of Starting Material q1 Was the Pyridinone Starting Material Completely Dry? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Was a Fresh, Anhydrous Grade of POCl3 Used? yes1->q2 res1 Action: Dry starting material thoroughly (e.g., azeotropically with toluene or under high vacuum) and repeat reaction. no1->res1 yes2 Yes q2->yes2 no2 No q2->no2 q3 Was the Reaction Temperature Sufficient (e.g., Reflux)? yes2->q3 res2 Action: Repeat reaction with a new, sealed bottle of POCl3. no2->res2 yes3 Yes q3->yes3 no3 No q3->no3 res4 Consider Additives: Repeat reaction with catalytic DMF or another activating agent to form Vilsmeier reagent in situ. yes3->res4 res3 Action: Increase temperature to reflux and monitor progress. no3->res3

Caption: Troubleshooting decision tree for low conversion.

References

  • Chikhalikar, S., et al. (2011). Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization. The Journal of Organic Chemistry, 76(10), 3829-36. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • Goncharov, D. S., et al. (2009). SYNTHESIS OF PYRIDIN-2(1H)-ONES BY THE INTRAMOLECULAR CYCLIZATION OF AMIDES OF β-ENAMINO KETONES. Chemistry of Heterocyclic Compounds, 45, 793. Available at: [Link]

  • Chikhalikar, S., et al. (2011). Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. Semantic Scholar. Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • MDPI. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • PubMed. Vilsmeier reaction of enaminones: efficient synthesis of halogenated pyridin-2(1H). Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • ResearchGate. Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. Available at: [Link]

  • ResearchGate. A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Available at: [Link]

  • ResearchGate. Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Available at: [Link]

  • Chemistry Stack Exchange. Removal of oxygen from pyridine N-oxide. Available at: [Link]

  • ResearchGate. Deoxygenative chlorination of pyridine N-oxide. Available at: [Link]

  • Sciencemadness Wiki. Phosphoryl chloride. Available at: [Link]

  • Chemical Space - WordPress.com. My friend phosphorus oxychloride. Available at: [Link]

  • Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Royal Society of Chemistry. CHAPTER 14: Phosphorus Oxychloride: Production and Use. Available at: [Link]

Sources

Stability issues of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS No. 267242-99-9). This resource is designed for researchers, scientists, and drug development professionals who utilize this key pharmaceutical intermediate.[1][2] This guide provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this compound, particularly under acidic and basic experimental conditions. Our goal is to help you anticipate challenges, diagnose issues, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries about the inherent stability of this compound.

Q1: What is the primary stability concern with this compound?

A1: The principal stability concern is its susceptibility to hydrolysis, specifically the displacement of the chloro group at the 2-position of the pyridine ring.[3][4] This is a common reactivity pathway for 2-chloropyridine derivatives.[5] The reaction involves a nucleophilic aromatic substitution (SNAr) mechanism, which can be significantly accelerated by the presence of strong nucleophiles, including hydroxide ions (basic conditions) or even water under acidic catalysis.[3][6]

Q2: How stable is the compound under neutral aqueous conditions?

A2: At neutral pH and ambient temperature, the compound exhibits moderate stability in aqueous solution for short durations. However, for prolonged storage, aqueous solutions are not recommended. Halogenated pyridines are known to be relatively resistant to microbiological degradation but can be prone to slow hydrolysis.[5] For any work requiring the compound to be in solution for more than a few hours, it is best to use anhydrous aprotic solvents and to prepare the solution fresh.

Q3: What happens to the compound under basic (alkaline) conditions?

A3: The compound is highly unstable in basic solutions. The hydroxide ion (OH⁻) is a strong nucleophile that readily attacks the electron-deficient carbon atom bonded to the chlorine. This leads to rapid hydrolysis and the formation of the corresponding 2-hydroxy derivative, 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one. Studies on analogous pyrrolopyridine derivatives have shown them to be extremely unstable in alkaline media.[7] The rate of this degradation is dependent on the concentration of the base, temperature, and solvent.

Q4: What is the effect of acidic conditions on the compound's stability?

A4: The compound is also labile in acidic media, though the degradation mechanism differs from base-catalyzed hydrolysis.[7] In the presence of acid, the pyridine nitrogen is protonated. This protonation further increases the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack by weaker nucleophiles, such as water. Therefore, working in strong acidic aqueous solutions can lead to the formation of the same 2-hydroxy degradation product.

Q5: What are the recommended storage and handling conditions?

A5:

  • Solid Form: Store the solid material tightly closed in a dry, cool, and well-ventilated place, away from moisture and incompatible materials like strong acids, bases, and oxidizing agents.[8]

  • In Solution: If a solution is required, use a dry, aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, Toluene). Prepare solutions fresh and use them promptly. If temporary storage is necessary, keep the solution under an inert atmosphere (e.g., Argon or Nitrogen) at low temperature (-20°C).

Part 2: Troubleshooting Guide for Experimental Workflows

This section provides solutions to specific problems you may encounter during your experiments.

Observed Issue Probable Cause(s) Recommended Actions & Verification
Low reaction yield when the subsequent step involves a strong base (e.g., NaOH, KOH, t-BuOK). The starting material is degrading via base-catalyzed hydrolysis before it can react as intended.Action: 1. Switch to a non-nucleophilic organic base (e.g., DBU, DIPEA) if compatible with your reaction. 2. Perform the reaction at a lower temperature to decrease the rate of hydrolysis. 3. Ensure strictly anhydrous conditions by using dry solvents and glassware and running the reaction under an inert atmosphere. Verification: Run a small-scale control reaction with your starting material, the base, and the solvent (without other reagents) and monitor for the appearance of the hydrolysis product (M+16 by LC-MS) over time.
An unexpected major peak appears in HPLC/LC-MS analysis, with a mass corresponding to M+16 (where M is the mass of the starting material). This is the classic signature of hydrolysis, where the chlorine atom (mass ~35.5 amu) is replaced by a hydroxyl group (mass ~17 amu), resulting in a net mass change of approximately +16 amu (accounting for the loss of H and gain of OH).Action: 1. Review your entire workflow for sources of water and acid/base contamination. This includes solvents, reagents, and glassware. 2. If your workup involves an aqueous wash, minimize contact time and ensure the organic layer is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation. 3. Buffer your reaction mixture to maintain a neutral pH if the chemistry allows. Verification: Inject a sample of your starting material that has been intentionally stirred in 0.1 M NaOH for 30 minutes. The retention time of the major degradation product should match your unexpected peak.
Inconsistent results or decreasing purity of the starting material during a multi-day synthesis campaign. The compound is degrading upon storage in solution, likely due to trace amounts of moisture or atmospheric CO₂ (which can form carbonic acid in solution) acidifying the medium.Action: 1. Prepare fresh solutions of the compound for each day's work. 2. If a stock solution must be used, store it under an inert atmosphere in a sealed vial with a septum, at -20°C, and minimize the number of times it is warmed to room temperature. Verification: Use an analytical standard to check the purity of your stock solution via HPLC at the beginning and end of your campaign to quantify any degradation.

Part 3: Mechanistic Insights & Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing it. The primary pathway is a Nucleophilic Aromatic Substitution (SNAr).

Base-Catalyzed Hydrolysis

Under basic conditions, the hydroxide ion directly attacks the carbon at the C2 position. This is typically the rate-determining step, forming a high-energy intermediate known as a Meisenheimer complex.[4] The aromaticity of the pyridine ring is temporarily broken. The subsequent rapid expulsion of the chloride leaving group restores aromaticity and yields the final 2-hydroxy product.

G cluster_main Base-Catalyzed Hydrolysis Pathway start 2-Chloro-4-methyl-6,7-dihydro- 5H-cyclopenta[b]pyridine intermediate Meisenheimer-like Intermediate (Unstable) start->intermediate + OH⁻ (Slow, Rate-Determining) product 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one intermediate->product - Cl⁻ (Fast)

Caption: Base-catalyzed hydrolysis of the title compound.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the pyridine nitrogen. This makes the entire ring system significantly more electron-poor and activates it towards attack by a weak nucleophile like water. The subsequent steps involve the departure of the chloride ion and deprotonation to yield the final product.

G cluster_main Acid-Catalyzed Hydrolysis Pathway start 2-Chloro-4-methyl-6,7-dihydro- 5H-cyclopenta[b]pyridine protonated Protonated Pyridinium Ion (Activated) start->protonated + H⁺ intermediate Tetrahedral Intermediate protonated->intermediate + H₂O (Nucleophilic Attack) product 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one intermediate->product - Cl⁻, - H⁺

Caption: Acid-catalyzed hydrolysis of the title compound.

Part 4: Experimental Protocols

These protocols provide a validated framework for assessing the stability of your compound.

Protocol 1: Forced Degradation Study Workflow

Forced degradation (or stress testing) is a systematic way to determine the intrinsic stability of a compound and identify potential degradation products.[9][10] This protocol is based on ICH guideline Q1A.[9][11]

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress 2. Apply Stress Conditions prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid Acidic Hydrolysis (e.g., 0.1 M HCl) prep->acid base Basic Hydrolysis (e.g., 0.1 M NaOH) prep->base neutral Neutral Hydrolysis (Water) prep->neutral sample 3. Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) acid->sample base->sample neutral->sample quench 4. Quench Reaction (Neutralize to pH 7) sample->quench analyze 5. Analyze by HPLC/LC-MS (Monitor parent peak & new peaks) quench->analyze

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like Acetonitrile (ACN).

  • Stress Sample Preparation: For each condition, mix your stock solution with the stressor solution. A typical ratio is 1:1 (v/v) to yield a final drug concentration of 0.5 mg/mL.

    • Acidic: Mix 1 mL of stock with 1 mL of 0.1 M Hydrochloric Acid.

    • Basic: Mix 1 mL of stock with 1 mL of 0.1 M Sodium Hydroxide.

    • Neutral: Mix 1 mL of stock with 1 mL of purified water (e.g., HPLC grade).

    • Control: Mix 1 mL of stock with 1 mL of ACN.

  • Incubation: Store the vials at a controlled temperature (e.g., 60°C). If no degradation is observed, more stringent conditions (e.g., 1 M HCl/NaOH, higher temperature) can be used.[9]

  • Time Points: Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the aliquot to stop the degradation. For the acidic sample, add an equivalent amount of 0.1 M NaOH. For the basic sample, add 0.1 M HCl. Dilute the quenched sample with mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of the parent compound remaining and identify the relative area of any degradation products.

Protocol 2: Recommended HPLC Method for Stability Monitoring

A reverse-phase HPLC method is ideal for separating the relatively nonpolar parent compound from its more polar hydroxy-degradant.

Parameter Recommendation Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good retention and resolution for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure good peak shape for the basic pyridine nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic eluent for reverse-phase chromatography.
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min.A gradient is necessary to elute the parent compound and any potential unknown impurities effectively.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm or Diode Array Detector (DAD)The aromatic system should have strong absorbance. A DAD is preferred as it can help identify peak purity and provide spectral information on degradants.
Injection Volume 10 µLStandard injection volume.

References

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
  • This compound Safety D
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (Asian Journal of Research in Chemistry).
  • What is Cyclopenta[b]pyridine and its Applic
  • ANALYTICAL METHODS for Pyridine. (Agency for Toxic Substances and Disease Registry).
  • Forced Degrad
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • 2-Chloropyridine. (Wikipedia).
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds. (PubMed).
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (Biosciences Biotechnology Research Asia).
  • Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine.

Sources

Preventing side reactions in the derivatization of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you prevent unwanted side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Suzuki-Miyaura coupling with this compound is giving low yields and a significant amount of a biaryl byproduct from my boronic acid. What's causing this homocoupling, and how can I prevent it?

Answer:

This is a classic and frequently encountered issue in Suzuki-Miyaura cross-coupling reactions. The biaryl byproduct you're observing is due to the homocoupling of your boronic acid reagent. This side reaction can be particularly prevalent with electron-deficient arylboronic acids.[1][2] The formation of this byproduct can arise from a few mechanistic pathways, but a common one involves the presence of oxygen in your reaction mixture, which can lead to the formation of a palladium-peroxo species that facilitates this undesired coupling.[2][3]

Causality and Prevention Strategy:

  • Oxygen Contamination: The primary culprit is often dissolved oxygen. To mitigate this, a rigorous degassing of your solvent and reaction vessel is paramount. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period.[4] Subsurface sparging with nitrogen is a particularly effective method to ensure the rigorous exclusion of dissolved oxygen.[4]

  • Catalyst Choice: The choice of palladium catalyst and ligand is critical. For challenging substrates like 2-chloropyridines, standard catalysts like Pd(PPh₃)₄ may not be optimal and can lead to lower yields.[5] Consider using more advanced Buchwald-type precatalysts, such as XPhos Pd G3 or SPhos Pd G3, which are known to be more effective for coupling with less reactive aryl chlorides.[5][6] These catalysts often require lower loadings and can lead to cleaner reactions.

  • Reaction Conditions:

    • Base: The choice of base can influence the extent of homocoupling. While stronger bases like NaOtBu are common, weaker bases like K₃PO₄ or Cs₂CO₃ might be beneficial in some cases, although this may require a more active catalyst system and higher temperatures.[7]

    • Solvent: Anhydrous, degassed solvents are crucial. Toluene and 1,4-dioxane are commonly used and generally effective.[7]

A generalized workflow for troubleshooting Suzuki-Miyaura homocoupling:

start Low Yield & Homocoupling Observed degas Improve Degassing Protocol (Freeze-Pump-Thaw or Sparge) start->degas Primary Action catalyst Switch to Buchwald Precatalyst (e.g., XPhos Pd G3) degas->catalyst If problem persists success Improved Yield, Minimized Homocoupling degas->success base Optimize Base (e.g., K3PO4) catalyst->base Further Optimization catalyst->success solvent Ensure Anhydrous, Degassed Solvent base->solvent Concurrent Check solvent->success

Caption: Troubleshooting workflow for Suzuki-Miyaura homocoupling.

Question 2: I'm attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation (replacement of the chloro group with hydrogen). How can I favor the desired C-N bond formation?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich anilines or when the reaction conditions are not optimal.[7] This occurs when a palladium-hydride species is generated in the catalytic cycle, which can then reductively cleave the C-Cl bond.

Causality and Prevention Strategy:

  • Ligand Selection: The choice of ligand is crucial in minimizing hydrodehalogenation. Bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos are often effective for aminations of aryl chlorides and can suppress this side reaction.[8] These ligands promote the desired reductive elimination to form the C-N bond over the competing β-hydride elimination pathway that can lead to hydrodehalogenation.[9]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions.[7] Weaker bases may not be sufficient to deprotonate the amine effectively, leading to a slower reaction and potentially more side products.

  • Amine Stoichiometry: Using a slight excess of the amine (typically 1.2-1.5 equivalents) can help to drive the reaction towards the desired amination product.[7]

  • Strictly Anhydrous Conditions: Water can be a source of protons for the hydrodehalogenation pathway. Therefore, it is critical to use scrupulously dried reagents and solvents.

Question 3: During my derivatization attempts, I'm isolating a byproduct that appears to be the hydrolyzed product, 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one. What conditions favor this hydrolysis and how can I avoid it?

Answer:

The hydrolysis of 2-chloropyridines to their corresponding 2-pyridones is a known side reaction, though it often requires forcing conditions such as high temperatures and strong acids or bases.[10][11] However, under certain derivatization conditions, especially with prolonged reaction times or in the presence of water and a suitable base, this can become a significant pathway.

Causality and Prevention Strategy:

  • Water Contamination: The most direct cause is the presence of water in your reaction mixture. Ensure all solvents and reagents are anhydrous. Molecular sieves can be added to the reaction to scavenge any trace amounts of water.

  • Reaction Temperature and Time: Elevated temperatures and extended reaction times can promote hydrolysis. Monitor your reaction closely by TLC or LC-MS and aim to stop the reaction as soon as the starting material is consumed.

  • Base Strength: While a base is often required for the desired derivatization, a very strong aqueous base can facilitate hydrolysis. If your desired reaction does not require a strong base, consider using a milder, non-aqueous base.

Reaction pathway for desired derivatization vs. hydrolysis side reaction:

start This compound desired Desired Derivatization Product start->desired Reagent/Catalyst Anhydrous Conditions hydrolysis Hydrolysis Side Product (2-pyridone) start->hydrolysis H2O, Base (e.g., aq. NaOH)

Caption: Competing reaction pathways for derivatization and hydrolysis.

Question 4: I am trying to perform a nucleophilic aromatic substitution (SNAr) with an amine, but the reaction is very slow. What can I do to improve the reaction rate?

Answer:

While 2-chloropyridines are more reactive towards SNAr than many other chloroarenes, the reaction can still be sluggish, especially with less nucleophilic amines.[12] The rate of reaction is dependent on the electrophilicity of the pyridine ring and the nucleophilicity of the incoming nucleophile.

Causality and Improvement Strategy:

  • Solvent: The choice of solvent can have a significant impact. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

  • Temperature: Increasing the reaction temperature is a common and effective way to accelerate SNAr reactions.[12] Microwave heating can also be a valuable tool to reduce reaction times.[13]

  • Activation of the Pyridine Ring: In some cases, the pyridine nitrogen can be protonated or alkylated to increase the electrophilicity of the ring and make it more susceptible to nucleophilic attack. However, this approach needs to be compatible with your specific substrate and nucleophile.

  • Choice of Halogen: While you are starting with the chloro-derivative, it is worth noting that 2-fluoropyridines are significantly more reactive towards SNAr than their chloro counterparts.[14][15] If feasible, starting with the fluoro-analogue could dramatically increase your reaction rate.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed to minimize homocoupling and maximize the yield of the desired cross-coupled product.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vial, add this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Catalyst and Base Effects on Suzuki Coupling
Catalyst/PrecatalystLigandBaseSolventTemp (°C)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10060-753-5
XPhos Pd G3XPhosK₃PO₄Toluene100>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane100>901-2

Table based on typical results for similar substrates.[5]

References

  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid - Benchchem.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem.
  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate.
  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed.
  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines - Benchchem.
  • 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - NIH.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit.
  • nucleophilic aromatic substitutions - YouTube.
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • US4942239A - Process for the production of 2-hydroxypyridine - Google Patents.
  • Buchwald–Hartwig amination - Wikipedia.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
  • Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. - ResearchGate.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio - American Chemical Society.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - SciSpace.
  • Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine - ResearchGate.
  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing).

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for selecting the optimal catalyst system for cross-coupling reactions involving 2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine. It is designed to address common challenges and provide actionable troubleshooting strategies to enhance reaction success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the likely causes and how can I troubleshoot this?

A1: Low or no product formation when using 2-chloropyridine derivatives is a common challenge, primarily due to the strength of the Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[1] Here’s a breakdown of potential issues and solutions:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be active enough for this less reactive substrate.[2][3]

    • Recommendation: Employ more electron-rich and bulky phosphine ligands that facilitate the oxidative addition step.[4] Buchwald ligands such as SPhos, XPhos, and RuPhos are often effective for heteroaryl chlorides.[5] N-heterocyclic carbene (NHC) ligands can also be highly effective.[5] Consider using a pre-catalyst for better reproducibility and to ensure a consistent source of active Pd(0).[4]

  • Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[1] An inappropriate or weak base can stall the reaction.

    • Recommendation: Screen a variety of bases. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or KF are often used.[5] The solubility of the base is also a key factor; sometimes a solvent system that partially dissolves the base (e.g., with water) or the use of a soluble organic base can be beneficial.[5]

  • Reaction Temperature: 2-Chloropyridines often require higher temperatures for the oxidative addition to occur efficiently.[5]

    • Recommendation: Increase the reaction temperature, typically to the 80-120 °C range.[5] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[5]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation.

    • Recommendation: Ensure the reaction mixture is thoroughly degassed by bubbling an inert gas (Argon or Nitrogen) through the solvent before adding the catalyst.[5] Maintain an inert atmosphere throughout the reaction.

Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing significant hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl chloride is reduced instead of aminated.[3] This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.

  • Ligand Choice: The ligand plays a crucial role in promoting the desired C-N bond formation over hydrodehalogenation.

    • Recommendation: Utilize bulky, electron-rich biarylphosphine ligands like RuPhos, BrettPhos, or DavePhos.[3] These ligands can accelerate the reductive elimination step, outcompeting the side reaction.

  • Base Purity and Stoichiometry: The purity of the base and the stoichiometry of the amine are important factors.

    • Recommendation: Ensure the base (commonly NaOtBu) is anhydrous and of high purity.[3] Traces of moisture or hydroxide can exacerbate hydrodehalogenation. Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can also favor the desired coupling pathway.[3]

  • Strictly Anhydrous Conditions: The presence of water can contribute to hydrodehalogenation.

    • Recommendation: Ensure all reagents and the solvent are scrupulously dried.[3]

Catalyst & Condition Selection Guide

The following tables provide starting points for catalyst systems and reaction conditions for various cross-coupling reactions with this compound. Optimization will likely be required for specific substrates.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Palladium SourceLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-110
Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane100-120
XPhos Pd G3NoneK₂CO₃THF/H₂O80-100
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃RuPhosNaOtBuToluene90-110
BrettPhos Pd G3NoneLHMDS1,4-Dioxane80-100
Pd(OAc)₂DavePhosK₃PO₄t-BuOH100-120
Table 3: Recommended Catalyst Systems for Sonogashira Coupling
Palladium SourceLigandCopper SourceBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHF50-70
Pd(OAc)₂XPhosCuIDIPADMF60-80

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) in the degassed solvent.[1]

  • Add the catalyst solution to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation R-B(OR)2 Aryl-Pd(II)-R Aryl-Pd(II)-R Transmetalation->Aryl-Pd(II)-R Base Reductive Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product Ar-R Troubleshooting Workflow Start Low or No Yield CheckCatalyst Is the Catalyst System Active Enough? Start->CheckCatalyst ChangeLigand Switch to a Bulky, Electron-Rich Ligand (e.g., SPhos, RuPhos) CheckCatalyst->ChangeLigand No CheckBase Is the Base Effective? CheckCatalyst->CheckBase Yes ChangeLigand->CheckBase ScreenBases Screen Stronger/More Soluble Bases (e.g., K3PO4, Cs2CO3) CheckBase->ScreenBases No CheckTemp Is the Temperature Sufficient? CheckBase->CheckTemp Yes ScreenBases->CheckTemp IncreaseTemp Increase Reaction Temperature (80-120 °C or Microwave) CheckTemp->IncreaseTemp No Success Reaction Successful CheckTemp->Success Yes IncreaseTemp->Success

Caption: A decision-making workflow for troubleshooting low-yielding cross-coupling reactions.

References

  • Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthetic Communications, 39(20), 3687-3695. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Corrosion Inhibition Performance of Cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against material degradation, the deployment of corrosion inhibitors is a cornerstone of asset integrity management, particularly in acidic industrial environments. Among the diverse classes of organic inhibitors, nitrogen-containing heterocyclic compounds have garnered significant attention due to their intrinsic electronic properties that facilitate strong adsorption onto metal surfaces. This guide provides an in-depth comparative analysis of the corrosion inhibition performance of a series of recently synthesized cyclopenta[b]pyridine derivatives on carbon steel in a 1.0 M H₂SO₄ medium.

This technical guide is designed for researchers, materials scientists, and professionals in drug development and related fields who are engaged in the design and evaluation of novel corrosion inhibitors. We will delve into the experimental data, elucidate the underlying inhibition mechanisms, and provide a transparent view of the structure-performance relationships of these promising compounds.

The Imperative for Advanced Corrosion Inhibitors

Corrosion, an electrochemical process, leads to the gradual destruction of materials, resulting in significant economic losses and potential safety hazards. Acidic solutions, widely used in industrial processes such as pickling, cleaning, and oil and gas exploration, create highly corrosive environments. Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the cathodic and/or anodic reactions of the corrosion process. The efficacy of these inhibitors is intrinsically linked to their molecular structure, including the presence of heteroatoms (like nitrogen, sulfur, and oxygen), π-electrons, and the overall electron density distribution within the molecule.[1]

Cyclopenta[b]pyridine derivatives are an emerging class of heterocyclic compounds that have shown exceptional promise as corrosion inhibitors. Their molecular architecture, featuring a fused ring system and multiple functional groups, offers a versatile platform for tuning their inhibitive properties.

Comparative Performance Analysis of Cyclopenta[b]pyridine Derivatives

A recent study detailed the synthesis and evaluation of four novel 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) as corrosion inhibitors for carbon steel in a 1.0 M H₂SO₄ solution.[1][2][3][4][5] The four derivatives investigated were:

  • CAPD-1: 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile[1][2][6]

  • CAPD-2: 2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile[1][2][6]

  • CAPD-3: 2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile[1][2][6]

  • CAPD-4: 7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile[1][2][6]

The following sections present a detailed comparison of their performance based on electrochemical measurements.

Potentiodynamic Polarization (PDP) Measurements

Potentiodynamic polarization studies were conducted to determine the effect of the inhibitors on both the anodic and cathodic corrosion reactions. The key parameters obtained from these measurements, including corrosion potential (Ecorr), corrosion current density (icorr), and inhibition efficiency (IE%), are summarized in the table below. The inhibition efficiency is calculated as:

IE% = [(i₀ - i) / i₀] * 100

where i₀ and i are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Table 1: Potentiodynamic Polarization Data for CAPD Derivatives

InhibitorConcentration (mM)Ecorr (mV vs. SCE)icorr (μA/cm²)IE%
Blank--5321250-
CAPD-1 0.1-52515088.0
0.3-52187.593.0
0.5-51550.096.0
1.0-51028.897.7
CAPD-2 1.0-51237.597.0
CAPD-3 1.0-51856.395.5
CAPD-4 1.0-52381.393.5

Data extracted from Al-Amiery et al. (2022).[1][2][3][4][5][6]

From the data, it is evident that all four CAPD derivatives exhibit significant corrosion inhibition, with the inhibition efficiency increasing with concentration for CAPD-1. At a concentration of 1.0 mM, the performance follows the order: CAPD-1 > CAPD-2 > CAPD-3 > CAPD-4 . The shift in the corrosion potential (Ecorr) is minimal, indicating that these compounds act as mixed-type inhibitors , affecting both the anodic metal dissolution and cathodic hydrogen evolution reactions.[2][3][4][5]

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) provides further insights into the corrosion inhibition mechanism by probing the metal/electrolyte interface. The Nyquist plots for the carbon steel in the presence and absence of the inhibitors showed semicircles, with the diameter of the semicircle increasing with inhibitor concentration, indicating an increase in the charge transfer resistance (Rct). The inhibition efficiency from EIS is calculated as:

IE% = [(Rct - Rct₀) / Rct] * 100

where Rct and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Table 2: Electrochemical Impedance Spectroscopy Data for CAPD Derivatives at 1.0 mM

InhibitorRct (Ω cm²)Cdl (μF/cm²)IE%
Blank25350-
CAPD-1 10803297.7
CAPD-2 9203597.3
CAPD-3 7504096.7
CAPD-4 5804595.7

Data extracted and interpreted from Al-Amiery et al. (2022).[1][2][3][4][5][6]

The EIS data corroborates the findings from the potentiodynamic polarization studies, confirming the superior performance of CAPD-1. The decrease in the double-layer capacitance (Cdl) values in the presence of the inhibitors is attributed to the adsorption of the inhibitor molecules on the metal surface, which displaces water molecules and reduces the dielectric constant at the interface.

Mechanistic Insights: The Role of Molecular Structure

The observed differences in the inhibition performance of the four CAPD derivatives can be rationalized by examining their molecular structures.

cluster_CAPD1 CAPD-1 cluster_CAPD2 CAPD-2 cluster_CAPD3 CAPD-3 cluster_CAPD4 CAPD-4 CAPD1 CAPD1 CAPD2 CAPD2 CAPD3 CAPD3 CAPD4 CAPD4

Figure 1: Molecular structures of the compared cyclopenta[b]pyridine derivatives.

The superior performance of CAPD-1 can be attributed to the presence of the ethoxy group (-OC₂H₅), which is a better electron-donating group compared to the methoxy group (-OCH₃) in CAPD-2. This increased electron density on the molecule enhances its ability to donate electrons to the vacant d-orbitals of the iron atoms, leading to stronger adsorption.

The difference in performance between CAPD-2 and CAPD-3 lies in the position of the nitrogen atom in the pyridine ring. In CAPD-2, the nitrogen is at the 2-position, which may lead to a more favorable orientation for adsorption compared to the 4-position in CAPD-3.

CAPD-4 , which lacks the pyridine rings present in the other three derivatives and instead has methoxyphenyl groups, shows the lowest inhibition efficiency. This suggests that the nitrogen atoms in the pyridine rings play a crucial role in the adsorption process and the overall inhibitory effect.

Adsorption Isotherm and Mechanism

The experimental data was found to fit the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption process is believed to involve both physisorption (electrostatic interactions between the charged metal surface and the protonated inhibitor molecules) and chemisorption (coordinate bonding between the lone pair of electrons of the nitrogen and oxygen atoms and the vacant d-orbitals of iron).[1][2][3][4][5]

Metal Surface (Fe) Metal Surface (Fe) Protective Film Protective Film Inhibitor Molecule Inhibitor Molecule Inhibitor Molecule->Metal Surface (Fe) Adsorption (Physisorption & Chemisorption) Protective Film->Metal Surface (Fe) Blocks Active Sites Corrosive Species (H⁺, SO₄²⁻) Corrosive Species (H⁺, SO₄²⁻) Protective Film->Corrosive Species (H⁺, SO₄²⁻) Inhibits Corrosive Species (H⁺, SO₄²⁻)->Metal Surface (Fe) Corrosion Attack cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Inhibitor Synthesis Inhibitor Synthesis Solution Preparation Solution Preparation Inhibitor Synthesis->Solution Preparation Electrode Preparation Electrode Preparation OCP Measurement OCP Measurement Electrode Preparation->OCP Measurement Solution Preparation->OCP Measurement Potentiodynamic Polarization Potentiodynamic Polarization OCP Measurement->Potentiodynamic Polarization EIS Measurement EIS Measurement OCP Measurement->EIS Measurement Tafel Extrapolation Tafel Extrapolation Potentiodynamic Polarization->Tafel Extrapolation Equivalent Circuit Fitting Equivalent Circuit Fitting EIS Measurement->Equivalent Circuit Fitting Inhibition Efficiency Calculation Inhibition Efficiency Calculation Tafel Extrapolation->Inhibition Efficiency Calculation Equivalent Circuit Fitting->Inhibition Efficiency Calculation

Figure 3: Experimental workflow for evaluating the corrosion inhibition performance.

Conclusion

This comparative guide has provided a comprehensive overview of the corrosion inhibition performance of four novel cyclopenta[b]pyridine derivatives. The experimental data unequivocally demonstrates their efficacy as corrosion inhibitors for carbon steel in a sulfuric acid medium. The key takeaways are:

  • All four CAPD derivatives exhibit excellent corrosion inhibition properties, with CAPD-1 displaying the highest inhibition efficiency of 97.7% at a concentration of 1.0 mM.

  • The inhibition performance is directly related to the molecular structure, with the presence of electron-donating groups and pyridine nitrogen atoms enhancing the inhibitory effect.

  • These compounds function as mixed-type inhibitors , adsorbing onto the steel surface and following the Langmuir adsorption isotherm .

  • The adsorption mechanism is a combination of physisorption and chemisorption , leading to the formation of a stable protective film.

  • Theoretical calculations (DFT and Monte Carlo simulations) provide a strong correlation between the electronic properties of the inhibitor molecules and their experimentally observed performance.

The findings presented in this guide highlight the potential of cyclopenta[b]pyridine derivatives as a promising platform for the development of highly efficient and versatile corrosion inhibitors for industrial applications. Further research could focus on optimizing the molecular structure to achieve even greater inhibition performance and exploring their efficacy in different corrosive environments.

References

  • Al-Amiery, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24727–24745. [Link]

  • ISO 17475:2005, Corrosion of metals and alloys — Electrochemical test methods — Guidelines for conducting electrochemical impedance spectroscopy (EIS) tests. [Link]

  • Kaya, S., et al. (2024). Combined DFT and Monte Carlo simulation studies of potential corrosion inhibition properties of coumarin derivatives. Journal of Molecular Structure, 1297, 136893.
  • Obot, I. B., et al. (2021). Computational Insights into Biomass-Derived Corrosion Inhibitors: DFT and Monte Carlo Simulation Studies on Aspirin, Paracetamol, Caffeine, and Ibuprofen. World Scientific Publishing.
  • ISO 16773-1:2016, Paints and varnishes — Electrochemical impedance spectroscopy (EIS) on high-impedance coated specimens — Part 1: Terms and definitions. [Link]

  • VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). [Link]

  • Al-Amiery, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. National Center for Biotechnology Information. [Link]

  • Verma, C., et al. (2024). DFT and Monte Carlo simulation studies of potential corrosion inhibition properties of some basic heterocyclic compounds.
  • Olasunkanmi, L. A., et al. (2022). DFT and Monte Carlo Simulations on the Corrosion Inhibitive Potentials of some Furan-based Carbohydrazide Derivatives. Letters in Applied NanoBioScience, 11(4), 4228-4241.
  • ISO 16773-2:2016, Paints and varnishes — Electrochemical impedance spectroscopy (EIS) on high-impedance coated specimens — Part 2: Collection of data. [Link]

  • Al-Amiery, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • KTA University. (n.d.). Using Electrochemical Impedance Spectroscopy (EIS). [Link]

  • Ahmed, A. H., et al. (2021). The corrosion inhibition effect of a pyridine derivative for low carbon steel in 1 M HCl medium. International Journal of Corrosion and Scale Inhibition, 10(4), 1766-1782.
  • ASTM G59-97(2023), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. [Link]

  • Al-Amiery, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • Matergenics Inc. (2023, February 16). ASTM G61: Potentiodynamic Polarization. [Link]

  • ASTM G59-97(2014), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. [Link]

  • Al-Amiery, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. PubMed. [Link]

  • Infinity Testing Laboratory. (n.d.). ASTM G59 Potentiodynamic Polarization Resistance Test. [Link]

  • Hadi, B. A., & Ibraheem, H. H. (2023). Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. Chemical Methodologies, 7(2), 168-182.
  • Singh, A., et al. (2021). Evaluating the Corrosion Inhibition Efficiency of Pyridinium-Based Cationic Surfactants for EN3B Mild Steel in Acidic-Chloride Media. Molecules, 26(23), 7291.

Sources

Validating the Structure of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of robust research and development. For researchers, scientists, and drug development professionals, the synthesis of a target molecule is only half the journey; rigorous structural elucidation forms the critical other half. This guide provides an in-depth, technical comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine, a heterocyclic scaffold of interest. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a self-validating analytical system.

The Challenge: Beyond 1D NMR

While one-dimensional (1D) ¹H and ¹³C NMR spectra are foundational tools, for complex molecules like this compound, they often present limitations.[1][2][3] Signal overlap and the absence of direct evidence for connectivity between non-equivalent nuclei can lead to ambiguity in structural assignment. 2D NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency dimensions, revealing correlations between nuclei and providing a definitive roadmap of the molecular structure.[4][5]

A Multi-faceted Approach: COSY, HSQC, and HMBC

To achieve unequivocal structural validation, a suite of 2D NMR experiments is employed, each providing a unique piece of the structural puzzle.[6][7] This guide will focus on the synergistic application of three core techniques:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. This is invaluable for mapping out spin systems within the molecule.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. This experiment is highly sensitive and definitively links protons to their attached carbons.[8][9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons, typically over two to four bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.[9][10]

Experimental Protocol: Acquiring High-Quality 2D NMR Data

The following is a generalized, step-by-step methodology for acquiring 2D NMR data for this compound.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution into a clean, dry 5 mm NMR tube.

Instrument Setup and Calibration:

  • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard 1D ¹H spectrum to determine the spectral width and pulse calibration.

2D NMR Acquisition:

  • COSY:

    • Use a standard COSY pulse sequence.

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • HSQC:

    • Employ a phase-sensitive HSQC pulse sequence with gradient selection.

    • Set the ¹H spectral width as determined from the 1D spectrum.

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • HMBC:

    • Use a gradient-selected HMBC pulse sequence.

    • Maintain the same spectral widths as in the HSQC experiment.

    • Optimize the long-range coupling delay (typically for J-couplings of 4-10 Hz) to observe two- and three-bond correlations.

Data Interpretation and Structural Validation

The following sections detail the expected 2D NMR correlations for this compound and how they are used to confirm its structure.

Predicted ¹H and ¹³C NMR Chemical Shifts

For the purpose of this guide, we will use predicted chemical shifts for this compound to illustrate the interpretation process.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
3-H 6.90 (s)120.0
4-CH₃ 2.30 (s)20.0
5-CH₂ 2.90 (t)30.0
6-CH₂ 2.10 (quintet)25.0
7-CH₂ 2.80 (t)35.0
C2 -150.0
C4 -145.0
C4a -140.0
C7a -160.0
COSY: Mapping the Aliphatic Spin System

The COSY spectrum is expected to reveal the connectivity within the cyclopentane ring.

COSY_Correlations

Interpretation:

  • A cross-peak between the signals at ~2.90 ppm (5-H) and ~2.10 ppm (6-H) confirms their three-bond coupling.

  • Another cross-peak between ~2.10 ppm (6-H) and ~2.80 ppm (7-H) establishes the H6-H7 connectivity.

  • The absence of a COSY correlation between 5-H and 7-H is consistent with their four-bond separation.

HSQC: Linking Protons to their Carbons

The HSQC spectrum will definitively assign the protonated carbons.

¹H Shift (ppm) ¹³C Shift (ppm) Assignment
6.90120.0C3-H3
2.3020.0C4-CH₃
2.9030.0C5-H₂
2.1025.0C6-H₂
2.8035.0C7-H₂

HSQC_Workflow

HMBC: Assembling the Molecular Skeleton

The HMBC spectrum provides the long-range correlations necessary to connect the different fragments of the molecule and to identify the quaternary carbons.

Proton (¹H Shift) Correlated Carbon (¹³C Shift) Correlation Type Structural Implication
3-H (6.90)C2 (150.0)²JConfirms position of 3-H next to C2
3-H (6.90)C4 (145.0)³JConnects the aromatic proton to the methyl-bearing carbon
3-H (6.90)C4a (140.0)²JLinks the pyridine ring to the fused cyclopentane ring
4-CH₃ (2.30)C3 (120.0)³JConfirms the methyl group is at position 4
4-CH₃ (2.30)C4 (145.0)²JDirect evidence of methyl attachment to C4
4-CH₃ (2.30)C4a (140.0)³JFurther confirms the fusion of the two rings
5-H (2.90)C4 (145.0)³JConnects the aliphatic ring to the pyridine ring
5-H (2.90)C4a (140.0)²JConfirms the junction of the two rings
5-H (2.90)C6 (25.0)²JConsistent with the cyclopentane ring structure
5-H (2.90)C7 (35.0)³JConsistent with the cyclopentane ring structure
7-H (2.80)C5 (30.0)³JConsistent with the cyclopentane ring structure
7-H (2.80)C6 (25.0)²JConsistent with the cyclopentane ring structure
7-H (2.80)C7a (160.0)²JConfirms the fusion of the two rings at C7a

HMBC_Logic

Causality in Interpretation:

The HMBC correlations are the linchpin of the structural proof. For instance, the correlation from the methyl protons (4-CH₃) to the aromatic carbon C3 and the quaternary carbon C4a definitively places the methyl group at position 4 and confirms the fusion of the pyridine and cyclopentane rings. Similarly, the correlations from the aliphatic protons (5-H and 7-H) to the pyridine ring carbons (C4a and C7a) unequivocally establish the connectivity of the fused ring system.

Conclusion: A Self-Validating System

By systematically analyzing the data from COSY, HSQC, and HMBC experiments, we create a self-validating system for the structural elucidation of this compound. The COSY spectrum establishes the proton-proton connectivities within the cyclopentane ring. The HSQC spectrum then links these protons to their directly attached carbons. Finally, the HMBC spectrum provides the long-range correlations that piece together the entire molecular framework, including the positions of the chloro and methyl substituents and the quaternary carbons. This integrated approach, grounded in the fundamental principles of NMR spectroscopy, provides an unambiguous and trustworthy confirmation of the target structure, a critical step in any chemical research and development pipeline.

References

  • Studylib. (n.d.). 2D NMR Spectroscopy: COSY, NOESY, HETCOR, HMBC, HMQC. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Molodtsov, S. G., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1737-1751.
  • Argyropoulos, D., et al. (2022). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Elyashberg, M., et al. (2018). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 103, 34-51.
  • UCI Media. (2011, December 1). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. Retrieved from [Link]

  • Al-Gorban, A. N., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. Molecules, 27(15), 4983.
  • K. A. Frolov, et al. (2015). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Russian Chemical Bulletin, 64(1), 161-166.
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  • Jacobsen, N. E. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley Analytical Science.
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Navigating the Bioactive Landscape of Cyclopentapyridines: A Comparative Guide to 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the pyridine ring and its fused derivatives represent a cornerstone of pharmacologically active compounds. Among these, the cyclopentapyridine scaffold has emerged as a versatile framework, giving rise to molecules with a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine and its analogs, offering insights into their potential therapeutic applications and the structure-activity relationships that govern their function. While direct biological data for this compound is not extensively available in public literature, its role as a key intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, cefpirome, hints at its potential in the antibacterial domain[1]. This guide will, therefore, draw comparisons from the broader family of cyclopentapyridine derivatives to illuminate the potential of this specific analog.

The Cyclopentapyridine Core: A Scaffold of Diverse Bioactivity

The fusion of a cyclopentane ring with a pyridine moiety creates a rigid, three-dimensional structure that can be strategically modified to interact with various biological targets. Research into cyclopentapyridine derivatives has revealed a treasure trove of biological activities, ranging from antiviral and insecticidal to fungicidal and antibacterial properties[2][3][4]. The specific biological profile of a cyclopentapyridine analog is intricately linked to the nature and position of its substituents.

Comparative Biological Activities of Cyclopentapyridine Analogs

Recent studies have focused on the synthesis and biological evaluation of various cyclopentapyridine derivatives, providing valuable data for comparative analysis. These studies often use a lead compound, such as the natural product cerbinal, and synthesize a series of analogs to explore the impact of different functional groups on bioactivity[2][4].

Antiviral Activity

A significant body of research has highlighted the potent antiviral activity of cyclopentapyridine derivatives, particularly against the Tobacco Mosaic Virus (TMV). Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the cyclopentapyridine scaffold can dramatically influence antiviral efficacy.

For instance, a study on 5-aryl-cyclopenta[c]pyridine derivatives revealed that the introduction of an aryl group at the 5-position significantly enhanced anti-TMV activity compared to the lead compound[2]. Notably, compound 4k , featuring a m-methoxyphenyl substitution, exhibited the most potent in vivo anti-TMV activity, with inactivation, curative, and protection effects of 51.1 ± 1.9%, 50.7 ± 3.6%, and 53.8 ± 2.8% at 500 μg/mL, respectively[2]. Molecular docking studies suggest that the aryl substitution enhances the binding affinity of these derivatives to TMV receptor proteins[2].

Insecticidal and Fungicidal Activities

Beyond their antiviral properties, cyclopentapyridine derivatives have also demonstrated promising insecticidal and fungicidal activities. The same study on 5-aryl-cyclopenta[c]pyridine derivatives showed that many of the synthesized compounds exhibited good larvicidal efficacy against Plutella xylostella and broad-spectrum fungicidal activities[2]. Compound 4i , with a 3,4,5-trifluorophenyl substitution, displayed outstanding inhibition of 91.9% against Sclerotinia sclerotiorum[2].

Another study focusing on 4-bit modified cyclopenta[c]pyridine derivatives containing substituted amide or ester moieties also reported significant insecticidal activity against Plutella xylostella larvae and Aphis laburni Kaltenbach[4].

Table 1: Comparative Biological Activities of Selected Cyclopentapyridine Analogs

Compound IDCore ScaffoldKey SubstituentsBiological ActivityNotable FindingsReference
4k cyclopenta[c]pyridine5-(m-methoxyphenyl)Anti-TMVMost potent anti-TMV activity in the series.[2]
4i cyclopenta[c]pyridine5-(3,4,5-trifluorophenyl)Fungicidal91.9% inhibition against Sclerotinia sclerotiorum.[2]
4b, 4p, 4v cyclopenta[c]pyridine4-bit modified (amide/ester)Anti-TMV, InsecticidalGood to excellent anti-TMV and insecticidal activities.[4]
Cefpirome Intermediate cyclopenta[b]pyridine2-chloroAntibacterial (precursor)Key intermediate for a fourth-generation cephalosporin.[1]

Experimental Protocols for Biological Evaluation

The assessment of the biological activities of cyclopentapyridine derivatives involves a range of standardized assays. Understanding these methodologies is crucial for interpreting the comparative data and for designing future experiments.

Anti-TMV Activity Assay

The anti-TMV activity of the compounds is typically evaluated in vivo using the half-leaf method on host plants like Nicotiana tabacum. The curative, protection, and inactivation effects are determined by comparing the number of local lesions on treated leaves versus control leaves.

Experimental Workflow for Anti-TMV Activity Assay

G cluster_0 Preparation cluster_1 Inoculation and Treatment cluster_2 Incubation and Observation cluster_3 Data Analysis P1 Synthesize and purify cyclopentapyridine analogs P2 Prepare different concentrations of test compounds P1->P2 T1 Apply test compounds (curative, protection, inactivation protocols) P2->T1 P3 Cultivate healthy Nicotiana tabacum plants I1 Inoculate plant leaves with TMV suspension P3->I1 I1->T1 C1 Apply solvent control I1->C1 INC Incubate plants under controlled conditions T1->INC C1->INC OBS Count local lesions on each leaf half INC->OBS DA Calculate inhibition rates for each treatment OBS->DA SA Perform statistical analysis DA->SA

Caption: Workflow for evaluating the in vivo anti-TMV activity of cyclopentapyridine analogs.

Insecticidal Activity Assay

The insecticidal activity is commonly assessed using methods like the leaf-dipping method for larvae such as Plutella xylostella. The mortality rate is recorded at specific time points after treatment.

Fungicidal Activity Assay

The mycelium growth rate method is a standard technique to evaluate the fungicidal activity of compounds against various plant pathogenic fungi. The inhibition of fungal growth is measured and compared to a control group.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available data on cyclopentapyridine analogs provides valuable insights into their structure-activity relationships. For instance, the introduction of substituted aryl groups at the 5-position of the cyclopenta[c]pyridine scaffold appears to be crucial for enhancing anti-TMV and fungicidal activities[2]. Similarly, modifications at the 4-position with amide or ester moieties have been shown to be effective for improving both anti-TMV and insecticidal properties[4].

For this compound, its known role as a precursor to an antibiotic suggests that its primary biological activity might lie in the antibacterial sphere. The presence of the chloro and methyl groups on the pyridine ring, along with the fused cyclopentane ring, likely plays a critical role in its reactivity and potential interaction with bacterial targets.

Future research should focus on the direct biological evaluation of this compound and a library of its analogs. Key areas to explore include:

  • Antibacterial Spectrum: Screening against a panel of Gram-positive and Gram-negative bacteria to determine its spectrum of activity.

  • Mechanism of Action: Investigating its potential mode of action, which might be related to cell wall synthesis, given its connection to β-lactam antibiotics.

  • SAR Studies: Synthesizing analogs with modifications at the chloro and methyl positions, as well as on the cyclopentane ring, to understand the structural requirements for optimal activity.

  • Exploration of Other Activities: Given the diverse bioactivities of the cyclopentapyridine scaffold, it would be prudent to screen this compound for antiviral, fungicidal, and insecticidal properties as well.

Logical Relationship of Cyclopentapyridine Research

G A Cyclopentapyridine Scaffold B Synthesis of Analogs A->B C Biological Screening (Antiviral, Insecticidal, Fungicidal, Antibacterial) B->C D Structure-Activity Relationship (SAR) Studies C->D D->B Rational Design E Lead Compound Identification D->E F Mechanism of Action Studies E->F G Preclinical Development F->G

Caption: The iterative process of drug discovery and development for cyclopentapyridine-based compounds.

Conclusion

The cyclopentapyridine scaffold represents a promising platform for the development of novel therapeutic and agrochemical agents. While direct biological data for this compound is sparse, the rich bioactivity profile of its analogs provides a strong rationale for its further investigation. Through systematic biological evaluation and strategic synthetic modifications, the full potential of this and other cyclopentapyridine derivatives can be unlocked, paving the way for the discovery of new and effective drugs and crop protection agents.

References

  • Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Li, Y., et al. (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Molecules. [Link]

  • Various Authors. (n.d.). Examples of bioactive cyclopenta[c]pyridine derivatives. ResearchGate. [Link]

  • Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c ]pyridine Derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. Journal of Agricultural and Food Chemistry. [Link]

  • Wang, H., et al. (2012). Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. The efficiency, cost-effectiveness, and safety of its production are therefore of paramount importance to researchers and drug development professionals. This guide provides an in-depth, objective comparison of the primary synthetic route, offering detailed experimental protocols, a thorough cost-benefit analysis, and expert insights to inform manufacturing decisions at both laboratory and industrial scales.

Introduction: The Strategic Importance of a Key Intermediate

The fused pyridine ring system is a common motif in a wide array of biologically active molecules. Specifically, this compound serves as a critical building block for advanced pharmaceutical ingredients (APIs). Its strategic importance necessitates a robust and economically viable synthetic pathway. This document will dissect the most prevalent synthetic methodology, focusing on a cost and process analysis to guide chemists and chemical engineers in selecting and optimizing their manufacturing approach.

The Predominant Synthetic Route: A Detailed Examination

The most widely described synthesis of this compound is a one-pot chlorination of a pyridone precursor. This approach is favored for its relative simplicity and convergence.

Reaction Scheme

The core of this synthesis involves the conversion of 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one to the target chlorinated pyridine using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃).

Synthetic_Route Start 4-methyl-6,7-dihydro-5H- cyclopenta[b]pyridin-2(1H)-one Process Chlorination Start->Process Reagent Phosphorus Oxychloride (POCl3) N,N-Dimethylformamide (DMF) Reagent->Process Product 2-Chloro-4-methyl-6,7-dihydro-5H- cyclopenta[b]pyridine Process->Product

Caption: One-step chlorination of the pyridone precursor.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established chemical principles for this type of transformation.

  • Inert Atmosphere: The reaction vessel is charged with the starting material, 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one, and purged with an inert gas (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Solvent Addition: Anhydrous N,N-Dimethylformamide (DMF) is added as a solvent.

  • Cooling: The reaction mixture is cooled to 0-5°C using an ice bath. This is a critical step to control the exothermic reaction upon the addition of phosphorus oxychloride.

  • Reagent Addition: Phosphorus oxychloride (POCl₃) is added dropwise to the cooled solution, maintaining the internal temperature below 10°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically around 80-100°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: The reaction mixture is cooled and then carefully quenched by pouring it onto crushed ice or a cold aqueous solution of a mild base (e.g., sodium bicarbonate). This step must be performed with extreme caution due to the violent reaction of residual POCl₃ with water.

  • Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield the final product.

Mechanistic Insights and Expert Commentary

The Vilsmeier-Haack reagent, formed in situ from POCl₃ and DMF, is the active electrophile in this reaction. The pyridone oxygen attacks the phosphorus atom of the Vilsmeier-Haack adduct, leading to the formation of a chlorophosphate intermediate. Subsequent nucleophilic attack by the chloride ion on the pyridine ring, followed by the elimination of the phosphate group, yields the desired 2-chloro-pyridine derivative. The choice of DMF is not only as a solvent but also as a catalyst for the formation of the Vilsmeier-Haack reagent.

Cost-Benefit Analysis

The economic and practical feasibility of this synthetic route depends on several factors, which are summarized below.

Parameter Analysis
Starting Material Cost The cost of 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one can be a significant factor. While not a commodity chemical, it can be synthesized from less expensive precursors, though this adds steps to the overall process.[1]
Reagent Cost Phosphorus oxychloride is a relatively inexpensive and widely available industrial chemical.[2][3][4][5][6] N,N-Dimethylformamide is also a common and affordable solvent.[7][8][9][10][11]
Yield & Purity This reaction generally proceeds in high yield (often >80-90%) when optimized. The purity of the final product after standard purification techniques is typically high (>98%).
Operational Costs The reaction requires heating and cooling, which contributes to energy costs. The use of an inert atmosphere and anhydrous solvents adds to the operational complexity and cost.
Capital Equipment Standard laboratory glassware and reaction equipment are sufficient for lab-scale synthesis. For industrial-scale production, glass-lined or corrosion-resistant reactors are necessary due to the corrosive nature of POCl₃ and the reaction byproducts.
Safety & Environmental Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[12][13][14][15][16] Proper personal protective equipment (PPE) and engineering controls are essential. The reaction generates acidic waste that requires neutralization before disposal.

Senior Application Scientist's Recommendation

The described synthetic route represents a robust and scalable method for the preparation of this compound.

  • For Laboratory-Scale Synthesis (grams to kilograms): This one-pot method is highly recommended due to its high yield and relative simplicity. The primary focus should be on ensuring rigorous anhydrous conditions and safe handling of phosphorus oxychloride.

  • For Industrial-Scale Production (multi-kilogram to tons): The cost of the starting pyridone becomes a more critical factor. A thorough cost analysis of synthesizing the precursor in-house versus purchasing it from a supplier is necessary. The capital investment in corrosion-resistant reactors and robust safety and environmental controls is non-negotiable. Process optimization to minimize reaction time and maximize throughput will be key to ensuring economic viability.

While alternative synthetic strategies for substituted pyridines exist, such as those involving cyclization reactions, the chlorination of the pre-formed pyridone ring remains the most direct and efficient route for this specific target molecule.[17] Future research may focus on developing greener chlorinating agents to mitigate the safety and environmental concerns associated with phosphorus oxychloride.

References

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link]

  • LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride. [Link]

  • International Chemical Safety Cards. (2000). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. [Link]

  • Alfa Aesar. (2025). Phosphorus(V) oxychloride - SAFETY DATA SHEET. [Link]

  • Fisher Scientific. N,N-Dimethylformamide, 99+%, extra pure 1 L. [Link]

  • The Lab Depot. Phosphorus Oxychloride, High Purity. [Link]

  • The Lab Depot. N,N-Dimethylformamide, Production Grade. [Link]

  • ResearchGate. Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. [Link]

  • ResearchGate. A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. [Link]

  • Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • ACS Omega. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. [Link]

  • Green Chemistry (RSC Publishing). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. [Link]

  • PMC, NIH. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. [Link]

  • Google Patents.
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  • Google Transl

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A Spectroscopic Journey: Distinguishing 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine from its Synthetic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the structural verification of heterocyclic compounds is of paramount importance. Substituted pyridines, such as 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine, are prevalent scaffolds in medicinal chemistry. The synthetic pathway to such molecules often involves the transformation of a functional group on the pyridine ring, a change that is vividly captured by modern spectroscopic techniques. This guide provides a comparative analysis of the key spectroscopic features that differentiate the final chlorinated product from its logical precursor, 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one, offering researchers a clear roadmap for reaction monitoring and final product confirmation.

The conversion of a 2-pyridone to a 2-chloropyridine is a fundamental and widely used transformation in organic synthesis.[1] This process, typically achieved with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), replaces a carbonyl group and an associated proton with a chlorine atom, fundamentally altering the electronic and structural properties of the molecule.[2][3] These changes give rise to distinct and predictable shifts in their respective NMR, FT-IR, and Mass Spectra.

The Synthetic Transformation: A Spectroscopic Perspective

The conversion from the pyridone precursor to the chlorinated product is not merely an elemental substitution but a shift from a lactam (or its vinylogous amide tautomer) to a heteroaromatic system. This has profound spectroscopic consequences.

Diagram 1: Synthetic Pathway

Synthetic_Pathway Precursor 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one Product This compound Precursor->Product Chlorination Reagent POCl₃ Reagent->Precursor

Caption: Reaction scheme for the chlorination of the pyridone precursor.

Comparative Spectroscopic Analysis

A side-by-side comparison of the spectra for 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one (Precursor) and this compound (Product) reveals the story of the chemical transformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is exceptionally sensitive to the presence of specific functional groups. The most dramatic changes between our precursor and product are observed in the region of 1600-3500 cm⁻¹.

  • Precursor (Pyridone): The spectrum is characterized by a strong, sharp absorption band around 1650-1690 cm⁻¹ , indicative of the C=O stretch of the cyclic amide (lactam). Additionally, a broad absorption in the 3100-3400 cm⁻¹ region corresponding to the N-H stretch is expected.

  • Product (Chloropyridine): Following successful chlorination, both the C=O and N-H stretching bands are absent. The spectrum becomes simpler in this region, now dominated by C-H stretching vibrations and aromatic C=C and C=N stretching frequencies, typically found between 1400-1600 cm⁻¹ .

Causality: The chlorination reaction replaces the C=O double bond and the N-H single bond with a C-Cl single bond and fully aromatizes the pyridine ring. The disappearance of the carbonyl and N-H peaks is the most definitive indicator of this transformation in an IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy:

  • Precursor: A broad singlet, often exchangeable with D₂O, is expected in the downfield region (10-12 ppm ) for the N-H proton . The protons on the cyclopentane ring and the methyl group will appear in the upfield region.

  • Product: The N-H proton signal is absent. The aromatic proton on the pyridine ring will typically experience a slight shift due to the change in electronics from the C=O to the C-Cl group. The signals for the cyclopentane and methyl protons will remain but may experience minor shifts.

¹³C NMR Spectroscopy: The changes in the ¹³C NMR spectrum are particularly diagnostic.

  • Precursor: A signal in the 160-170 ppm range is characteristic of the carbonyl carbon (C=O) .

  • Product: This carbonyl signal disappears and is replaced by a new signal for the carbon atom bonded to chlorine (C-Cl ). This carbon is typically found around 150 ppm in 2-chloropyridines.[4] The electron-withdrawing nature of chlorine deshields this carbon, but the effect is different from that of a carbonyl group. Other carbons in the aromatic ring also shift, reflecting the altered electron distribution upon aromatization and substitution.

Compound Key ¹H NMR Signal (CDCl₃) Key ¹³C NMR Signal (CDCl₃)
Precursor ~10-12 ppm (s, 1H, N-H)~160-170 ppm (C=O)
Product Signal Absent~150 ppm (C-Cl)

Table 1: Key diagnostic NMR shifts for precursor and product.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is used to determine the molecular weight and elemental composition of a compound.

  • Precursor: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the pyridone (C₉H₁₁NO, MW ≈ 149.19 g/mol ).

  • Product: The molecular ion peak will shift to a higher m/z value corresponding to the chlorinated product (C₉H₁₀ClN, MW ≈ 167.64 g/mol ).[5] A crucial and definitive feature for the product is the isotopic pattern of chlorine. Chlorine has two abundant stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl (M+2)⁺. This isotopic signature is a hallmark of a monochlorinated compound.

Experimental Protocols

To ensure reliable and reproducible data, standardized protocols for sample preparation and instrument operation are essential.

Diagram 2: Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Data Acquisition cluster_interpretation Data Interpretation Sample Weigh 5-10 mg of Compound Dissolve Dissolve in appropriate solvent (e.g., CDCl₃ for NMR, KBr for IR) Sample->Dissolve NMR ¹H & ¹³C NMR Dissolve->NMR FTIR FT-IR Dissolve->FTIR MS Mass Spectrometry Dissolve->MS Compare Compare Spectra: - Precursor vs. Product - Literature Data NMR->Compare FTIR->Compare MS->Compare Confirm Confirm Structure & Purity Compare->Confirm

Caption: General workflow for spectroscopic characterization.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[4]

  • Ensure the sample is fully dissolved; gentle vortexing can be used if necessary.

  • Data Acquisition: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquire ¹H and ¹³C spectra using standard parameters. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Protocol 2: FT-IR Sample Preparation (KBr Pellet)
  • Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Protocol 3: Mass Spectrometry (Electron Ionization - EI)
  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer, often via a direct insertion probe or GC inlet.

  • Acquire the mass spectrum using standard EI conditions (e.g., 70 eV).

  • Analyze the molecular ion region for the correct m/z value and the characteristic M⁺/(M+2)⁺ isotopic pattern for chlorine.

Conclusion

The transformation of 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one to this compound is unequivocally monitored and confirmed through a multi-technique spectroscopic approach. The disappearance of N-H and C=O signals in FT-IR and NMR, coupled with the appearance of a C-Cl signal in ¹³C NMR and the signature chlorine isotopic pattern in mass spectrometry, provides a self-validating system of evidence. This guide illustrates that a thorough understanding of how chemical changes are reflected in different spectra is fundamental to modern chemical synthesis and analysis.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. RSC Publishing. Available at: [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available at: [Link]

  • Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
  • Google Patents. (n.d.). JP3046137B2 - Preparation of 2-chloropyridine.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine, a halogenated pyridine derivative. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Assessment and Initial Precautions

This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety information, this chemical is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Given its chemical structure as a chlorinated organic compound, it is prudent to treat it as a hazardous substance with potential for environmental toxicity.[2] Therefore, under no circumstances should this compound or its residues be disposed of down the drain.[3]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn. This is a non-negotiable aspect of laboratory safety.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against accidental splashes that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation.
Body Protection A laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Minimizes the risk of inhaling vapors that can cause respiratory irritation.

All PPE used during the handling and disposal process should be considered contaminated and disposed of as hazardous waste.[4]

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like the Environmental Protection Agency (EPA).[5] Mixing incompatible waste streams can lead to dangerous chemical reactions.[6]

Experimental Protocol for Waste Collection:

  • Select an Appropriate Waste Container:

    • Use a designated, leak-proof container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE).[7]

    • Ensure the container has a secure, tight-fitting lid.[6]

    • The original container of the chemical may be used if it is in good condition.[6]

  • Label the Waste Container:

    • Clearly label the container with the words "Hazardous Waste".[5][8]

    • Identify the contents, including "this compound" and any other solvents or chemicals present in the waste.[8]

    • Include appropriate hazard warnings, such as pictograms for toxicity and irritation.

  • Segregate the Waste:

    • This compound must be collected in a waste stream designated for halogenated organic waste .[9][10]

    • Crucially, do not mix this waste with non-halogenated solvents, as this complicates and increases the cost of disposal.[10]

    • Keep this waste stream separate from acids, bases, and oxidizers.[6][9]

  • Accumulate Waste Safely:

    • Keep the waste container securely closed except when adding waste.[6][8]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[5][6]

    • If the waste container holds liquid, it should be placed in secondary containment to prevent spills.[7][8]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposition start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select & Label Halogenated Waste Container ppe->container Step 2 segregate Add Waste to Container in Fume Hood container->segregate Step 3 store Store in Designated Satellite Accumulation Area (SAA) segregate->store Step 4 seal Keep Container Securely Sealed store->seal inspect Regularly Inspect Container for Leaks or Degradation seal->inspect pickup Arrange for Pickup by Licensed Hazardous Waste Vendor inspect->pickup When container is full or per schedule transport Vendor Transports Waste to a Permitted Facility pickup->transport end Final Disposal (e.g., High-Temperature Incineration) transport->end

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb large spills.

  • Clean the Spill: Wearing appropriate PPE, carefully collect the absorbent material and contaminated surfaces into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Final Disposal and Regulatory Compliance

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[7] These vendors are equipped to transport and process chemical waste in compliance with all federal, state, and local regulations, including those set forth by the EPA and the Department of Transportation (DOT).[7][8]

The most common and effective disposal method for chlorinated organic compounds is high-temperature incineration.[2][11] This process decomposes the compound into less harmful gaseous byproducts, which are then scrubbed to prevent atmospheric pollution.[2]

As a generator of hazardous waste, your laboratory is responsible for the waste from its point of generation until its final disposal.[5][8] Maintaining accurate records of waste generation and disposal is a critical component of regulatory compliance.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for policies that may be unique to your location.[12]

References

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]

  • Medical Laboratory Observer. (2019, July 29). Laboratory Waste Management: The New Regulations. [Link]

  • Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Hazardous Waste Experts. [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]

  • University of North Carolina at Chapel Hill. Environment, Health and Safety Manual - Chapter 05.07: Occupational Safety Policies - Chemical Waste Disposal. [Link]

  • Keene State College. Hazardous Waste Management Procedures. [Link]

  • Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • University of California, Santa Cruz. Hazardous Waste Reduction. [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS. [Link]

  • Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT, USE, AND DISPOSAL. [Link]

  • University of Wisconsin-La Crosse. Appendix A: Disposal Procedures by Chemical. [Link]

  • University of Wuppertal. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical research, the paramount importance of safety cannot be overstated. This guide provides an in-depth operational plan for the safe handling of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine, a compound that, while integral to specific research pathways, necessitates a robust understanding and implementation of safety protocols. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensuring both personal safety and the integrity of your groundbreaking work.

Understanding the Hazard Profile

Before any handling of this compound, a thorough understanding of its hazard profile is essential. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications indicate that the primary routes of exposure and associated risks are ingestion, skin and eye contact, and inhalation. Therefore, our personal protective equipment (PPE) strategy is designed to create a comprehensive barrier against these threats.

Core Personal Protective Equipment (PPE) Requirements

A foundational PPE ensemble is mandatory for all personnel handling this compound, regardless of the procedural scale.

PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles.[2] A face shield should be worn in conjunction with goggles when there is a splash hazard.Protects against accidental splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-impermeable gloves (e.g., Butyl rubber, Nitrile rubber).[2]Prevents skin contact, which can lead to irritation.[1]
Body Protection A fully-buttoned laboratory coat. Chemical-resistant coveralls may be necessary for larger quantities or in case of a significant spill risk.Protects underlying clothing and skin from contamination.
Respiratory Protection To be used in a well-ventilated area.[2] If aerosols or dust may be generated, a NIOSH-approved respirator with appropriate cartridges is required.Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation.[1]
Step-by-Step Guide to Safe Handling

The following procedural outline provides a systematic approach to handling this compound, integrating the necessary PPE at each stage.

3.1. Preparation and Donning of PPE

  • Pre-operational Check: Ensure all PPE is in good condition, free from defects, and appropriately sized.

  • Hand Washing: Thoroughly wash and dry hands before donning any PPE.

  • Lab Coat/Coveralls: Don a clean, fully-buttoned laboratory coat.

  • Gloves (Inner Pair): Don the first pair of chemical-resistant gloves.

  • Goggles and Face Shield: Put on tightly fitting safety goggles, followed by a face shield if a splash risk is anticipated.

  • Gloves (Outer Pair): Don a second pair of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

3.2. Handling and Experimental Procedure

  • Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[2]

  • Weighing: When weighing the solid compound, do so in a fume hood on a tared weigh boat. Avoid creating dust.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to prevent splashing.

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

3.3. Doffing of PPE and Decontamination

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff downwards, without touching the external surface. Dispose of them in the designated hazardous waste container.

  • Face and Eye Protection: Remove the face shield (if used) and then the goggles from the back of the head forward.

  • Lab Coat/Coveralls: Remove the laboratory coat by rolling it down and away from the body to prevent contamination of personal clothing.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Plan

All waste materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Containers should be clearly labeled and sealed.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_check Pre-operational PPE Check wash_hands1 Wash Hands prep_check->wash_hands1 don_coat Don Lab Coat wash_hands1->don_coat don_gloves1 Don Inner Gloves don_coat->don_gloves1 don_eye_face Don Goggles/Face Shield don_gloves1->don_eye_face don_gloves2 Don Outer Gloves don_eye_face->don_gloves2 weigh Weigh Compound don_gloves2->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment doff_gloves2 Doff Outer Gloves experiment->doff_gloves2 dispose Dispose of Waste experiment->dispose doff_eye_face Doff Goggles/Face Shield doff_gloves2->doff_eye_face doff_coat Doff Lab Coat doff_eye_face->doff_coat doff_gloves1 Doff Inner Gloves doff_coat->doff_gloves1 wash_hands2 Wash Hands doff_gloves1->wash_hands2

Caption: Workflow for the safe handling of this compound.

References

  • Safety Data Sheet: Pyridine - Carl ROTH. [Link]

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. [Link]

Sources

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Top-N result to add to graph 6

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2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.